1-Ethyl-2-phenylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYHUARHITGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068234 | |
| Record name | 2-Ethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1812-51-7, 40529-66-6 | |
| Record name | 1,1'-Biphenyl, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040529666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylbiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Ethyl-2-phenylbenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-2-phenylbenzene
Introduction
This compound, also known as 2-ethylbiphenyl (CAS No. 1812-51-7), is an aromatic hydrocarbon belonging to the biphenyl class of compounds.[1][2] Structurally, it consists of a biphenyl core where an ethyl group is attached to the ortho-position of one of the phenyl rings. This substitution pattern imparts specific steric and electronic properties that make it a molecule of interest in synthetic organic chemistry and as an intermediate in the development of more complex molecules, including pharmaceuticals.[2]
The biphenyl scaffold is a prevalent motif in medicinal chemistry and materials science.[3] The introduction of an ethyl group at the 2-position creates a chiral axis due to hindered rotation (atropisomerism) if other suitable substituents are present, although the barrier to rotation in this compound itself is relatively low. Understanding the fundamental chemical properties, spectroscopic signature, synthesis, and reactivity of this compound is crucial for its effective utilization in research and development. This guide provides a comprehensive technical overview intended for scientists and professionals in related fields.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents, its volatility, and for designing purification and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 1812-51-7 | [1][4] |
| Molecular Formula | C₁₄H₁₄ | [1][4] |
| Molecular Weight | 182.26 g/mol | [1][4] |
| Appearance | Colorless liquid (predicted) | [N/A] |
| Melting Point | -6.0 °C | [1] |
| Boiling Point | 266.0 °C | [1] |
| Density | 0.971 g/cm³ | [4] |
| Flash Point | 136.9 °C | [4] |
| Refractive Index | 1.557 | [4] |
| XLogP3 | 4.3 | [1] |
Spectroscopic Profile
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion (M⁺) peak at m/z = 182, corresponding to its molecular weight.[5] A significant fragment ion would be observed at m/z = 167, resulting from the benzylic cleavage and loss of a methyl group (•CH₃). This [M-15]⁺ fragment is characteristic of ethyl-substituted aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following spectral data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar biphenyl compounds.[6][7][8]
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the overlapping signals of the nine aromatic protons. The ethyl group protons will appear in the aliphatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet (m) | 9H | Ar-H |
| ~ 2.65 | Quartet (q) | 2H | -CH₂- |
| ~ 1.25 | Triplet (t) | 3H | -CH₃ |
¹³C NMR: The carbon NMR spectrum will display 10 distinct signals for the 14 carbon atoms, accounting for symmetry in the unsubstituted phenyl ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 142 - 145 | Quaternary Ar-C (C-C bond) |
| ~ 127 - 130 | Ar-CH |
| ~ 25 - 28 | -CH₂- |
| ~ 15 - 17 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. The key absorptions for this compound are predicted based on characteristic frequencies for aromatic and alkyl groups.[9][10]
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050 - 3100 | Aromatic C-H Stretch |
| 2850 - 2975 | Aliphatic C-H Stretch (ethyl group) |
| ~ 1600, ~1475 | Aromatic C=C Ring Stretch |
| 740 - 780 | C-H Out-of-Plane Bend (ortho-disubstituted) |
| 690 - 740 | C-H Out-of-Plane Bend (monosubstituted) |
Synthesis and Reactivity
Synthetic Strategies: Suzuki-Miyaura Cross-Coupling
The most efficient and widely used method for constructing unsymmetrical biphenyls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester derivative) and an aryl halide.[12] For this specific target, the reaction would involve coupling 2-ethylphenylboronic acid with a halobenzene (e.g., bromobenzene or iodobenzene).[13]
Caption: Workflow for Suzuki-Miyaura Synthesis.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling [3][14]
-
Flask Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-ethylphenylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or DME/H₂O in a 4:1 ratio).[3] Following this, add bromobenzene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 85-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its constituent functional groups: the two aromatic rings and the ethyl side chain.
-
Electrophilic Aromatic Substitution (EAS): Both phenyl rings can undergo EAS (e.g., nitration, halogenation, Friedel-Crafts acylation). The ethyl group is an activating, ortho, para-directing group.[15] Therefore, substitution on the ethyl-bearing ring will preferentially occur at the positions ortho and para to the ethyl group. The phenyl substituent is a deactivating group via induction but can direct ortho/para through resonance, though its directing effect is generally weaker than the alkyl group. Steric hindrance from the adjacent phenyl ring will significantly disfavor substitution at the ortho position (C6).
-
Oxidation: The benzylic protons on the ethyl group's methylene (-CH₂-) are susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) to form a ketone (2-acetylbiphenyl) or, under harsher conditions, a carboxylic acid.
-
Ortho-C–H Activation: The presence of the alkyl group can direct transition metal catalysts to selectively activate the adjacent ortho-C–H bond of the same ring, providing a pathway for further functionalization at that position.[16]
-
Hydrogenation: Under high pressure and in the presence of a catalyst (e.g., Ni, Pd, Pt), the aromatic rings can be hydrogenated to form 1-ethyl-2-phenylcyclohexane and other related saturated products.
Safety and Handling
This compound is classified with the GHS07 hazard symbol, indicating it is harmful.[2] While a specific Material Safety Data Sheet (MSDS) is not widely available, prudent laboratory practices for handling substituted aromatic hydrocarbons should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Applications and Research Significance
The primary application of this compound is as a building block or intermediate in synthetic organic chemistry.[2] Its structural motif is valuable for:
-
Pharmaceutical Development: Biphenyl structures are key components in many pharmacologically active molecules, including certain anti-inflammatory drugs and kinase inhibitors.[3] this compound serves as a precursor for more complex, functionalized biphenyls in drug discovery pipelines.
-
Materials Science: Substituted biphenyls are integral to the synthesis of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs), where the electronic and photophysical properties of the biphenyl core are exploited.[3]
-
Chemical Synthesis: It is used as a reagent and fine chemical for creating more complex molecular architectures in academic and industrial research settings.[2]
References
- 1. echemi.com [echemi.com]
- 2. 2-Ethyl-1,1'-biphenyl [synhet.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,1'-BIPHENYL,2-ETHYL- | 1812-51-7 [chemnet.com]
- 5. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Selective ortho-C–H Activation in Arenes without Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Architectural Significance of an Ortho-Substituted Biphenyl
An In-Depth Technical Guide to 1-Ethyl-2-phenylbenzene (CAS 1812-51-7)
This compound, also known by its synonym 2-Ethylbiphenyl, is an aromatic hydrocarbon belonging to the biphenyl class of compounds.[1][2][3] Identified by the CAS Number 1812-51-7, its structure consists of two phenyl rings linked by a single bond, with an ethyl group positioned at the ortho- (2-) position of one ring.[3] This specific substitution pattern breaks the symmetry of the parent biphenyl molecule, imparting unique steric and electronic properties that make it a valuable intermediate in fine chemical synthesis, medicinal chemistry, and materials science.[4] This guide provides a comprehensive technical overview for researchers, covering its physicochemical properties, robust synthesis methodologies, detailed analytical characterization, potential applications, and essential safety protocols.
Part 1: Core Physicochemical Properties
The physical and chemical characteristics of a compound govern its behavior in reactions, separations, and formulations. The properties of this compound are summarized below, providing foundational data for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1812-51-7 | [1][2][4] |
| Molecular Formula | C₁₄H₁₄ | [1][2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Ethylbiphenyl, o-Ethylbiphenyl | [2][3] |
| Molecular Weight | 182.26 g/mol | [1][2] |
| Exact Mass | 182.10955 g/mol | [1] |
| Boiling Point | 266.0 - 298.5 °C at 760 mmHg | [1][2] |
| Melting Point | -6.0 °C | [1] |
| Density | 0.971 g/cm³ | [2] |
| Refractive Index | 1.557 | [2] |
| Flash Point | 136.9 °C | [2] |
| XLogP3 | 4.3 | [1] |
Part 2: Synthesis Methodologies: Forging the C-C Biaryl Bond
The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For an unsymmetrically substituted compound like this compound, cross-coupling reactions are the most precise and efficient strategies.
Suzuki-Miyaura Coupling: A Palladium-Catalyzed Approach
The Suzuki-Miyaura coupling is arguably the most versatile method for synthesizing biaryl compounds due to its mild conditions and tolerance of various functional groups.[5] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[5][6]
Causality of Experimental Choices: The choice of coupling partners can be either (A) (2-ethylphenyl)boronic acid with a phenyl halide or (B) phenylboronic acid with a 2-ethylphenyl halide. The selection often depends on the commercial availability and stability of the starting materials. A biphasic solvent system (e.g., an organic solvent with an aqueous base) is employed to facilitate the reaction, with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) sometimes added to enhance the interaction between the organic and aqueous phases.[6][7] The base is crucial for the transmetalation step of the catalytic cycle.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.01 mmol) or Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol).[5][7]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent and Reagent Addition: Under the inert atmosphere, add 2-bromoethylbenzene (1.0 mmol) followed by a degassed solvent system, such as a 4:1 mixture of Toluene and Water (10 mL).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a nonpolar solvent like hexanes) to yield pure this compound.
Grignard Reagent-Based Synthesis
The Grignard reaction is a classic organometallic reaction for forming carbon-carbon bonds.[8] It involves the reaction of a highly nucleophilic Grignard reagent (R-MgX) with an electrophile. For biaryl synthesis, this typically involves a metal-catalyzed cross-coupling of the Grignard reagent with an aryl halide.
Causality of Experimental Choices: This method's success hinges on the complete exclusion of water and other protic sources, as Grignard reagents are extremely strong bases and will be quenched instantly by them.[9][10] Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and help to stabilize the Grignard reagent.[8] The formation of the Grignard reagent is an insertion of magnesium metal into the carbon-halogen bond, often initiated with a small crystal of iodine to activate the magnesium surface.[8]
Caption: Workflow for the synthesis of this compound via a Grignard reagent.
Experimental Protocol: Grignard-Based Synthesis
-
Apparatus Preparation: Assemble a three-neck round-bottom flask, dropping funnel, and reflux condenser. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of inert gas (Nitrogen or Argon).
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine. In the dropping funnel, place a solution of 2-bromoethylbenzene (1.0 equivalent) in anhydrous ether.
-
Initiation and Addition: Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.[11] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[11] After addition is complete, stir for an additional 1-2 hours at room temperature.
-
Coupling Reaction: In a separate, inert-atmosphere flask, dissolve bromobenzene (1.0 equivalent) and a suitable catalyst (e.g., a palladium or nickel complex) in anhydrous THF. Cool this solution in an ice bath.
-
Addition of Grignard: Transfer the prepared Grignard reagent solution to the cooled catalyst mixture via cannula. Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.
-
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via flash column chromatography to isolate this compound.
Part 3: Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any protocol. A combination of spectroscopic methods provides an unambiguous structural fingerprint.[12][13]
| Technique | Expected Observations for this compound |
| ¹H NMR | ~1.2 ppm (triplet, 3H): Methyl (–CH₃) protons, split by the adjacent methylene group. ~2.7 ppm (quartet, 2H): Methylene (–CH₂–) protons, split by the adjacent methyl group. ~7.2-7.5 ppm (multiplet, 9H): Aromatic protons from both phenyl rings, appearing as a complex, overlapping pattern due to ortho-substitution. |
| ¹³C NMR | ~15 ppm: Methyl carbon. ~25 ppm: Methylene carbon. ~125-145 ppm: Twelve distinct signals for the aromatic carbons (some may have coincidental chemical shifts). Signals for the quaternary carbons (C1, C2, and C1') will be of lower intensity. |
| IR Spectroscopy | ~2850-3000 cm⁻¹: Aliphatic C-H stretching vibrations from the ethyl group. ~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations. ~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 182. Key Fragments: m/z = 167 (loss of •CH₃), m/z = 153 (loss of •C₂H₅). |
| Gas Chromatography (GC) | A single major peak on a suitable nonpolar column, indicating the purity of the isolated compound. Retention time is dependent on the specific column and conditions used. |
Part 4: Applications and Research Interest
While this compound is not typically an end-product, its value lies in its role as a sophisticated building block.[4]
-
Pharmaceutical Intermediates: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a precursor for more complex, biologically active molecules where the specific ortho-ethyl substitution pattern can influence conformation and receptor binding.[4][7]
-
Fine and Specialty Chemicals: It is used in the synthesis of specialized chemicals where precise molecular architecture is required.[1][4] This includes potential applications as a precursor to ligands for catalysis or as a component in organic electronic materials.
-
Solvent Applications: Like other alkyl-substituted aromatic hydrocarbons, it possesses high solvency power for a range of organic compounds, resins, and polymers, making it potentially useful in formulations for coatings, adhesives, or as a reaction medium.[14]
Part 5: Safety and Handling Protocols
Adherence to strict safety protocols is paramount when working with any chemical. The following guidelines are synthesized from standard safety data sheets for aromatic hydrocarbons.
-
Hazard Identification: this compound should be treated as a flammable liquid. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[15][16] Long-term exposure to similar aromatic solvents may have adverse health effects.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[15][17]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[15][17]
-
Respiratory Protection: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.
-
-
Handling and Storage:
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[16]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[16]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16]
-
Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[15] Do not let the product enter drains.
-
Conclusion
This compound (CAS 1812-51-7) is a structurally significant substituted biaryl. Its synthesis is reliably achieved through established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura reaction or via classic organometallic routes involving Grignard reagents. Its primary utility is as a versatile intermediate for the construction of more complex molecules in the pharmaceutical and fine chemical industries. Proper characterization using a suite of spectroscopic techniques is essential for verifying its identity and purity, while strict adherence to safety protocols ensures its responsible handling in a research environment.
References
- 1. echemi.com [echemi.com]
- 2. 1,1'-BIPHENYL,2-ETHYL- | 1812-51-7 [chemnet.com]
- 3. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 4. 2-Ethyl-1,1'-biphenyl [synhet.com]
- 5. benchchem.com [benchchem.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. lehigh.edu [lehigh.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. vinatiorganics.com [vinatiorganics.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide to the Physical Properties of 2-Ethylbiphenyl
This guide provides a comprehensive overview of the fundamental physical and chemical properties of 2-Ethylbiphenyl. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights to facilitate its application in a laboratory and research setting.
Introduction
2-Ethylbiphenyl, also known as 1-ethyl-2-phenylbenzene, is an aromatic hydrocarbon with the chemical formula C14H14.[1] Its molecular structure, consisting of a biphenyl backbone with an ethyl group substituent at the ortho position, imparts specific physical and chemical characteristics that are critical for its use in various scientific applications. Understanding these properties is paramount for its proper handling, characterization, and utilization in synthetic chemistry and materials science.
Molecular and Chemical Identity
A clear identification of 2-Ethylbiphenyl is the first step in its scientific application. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| Chemical Name | 2-Ethylbiphenyl | [2] |
| Synonyms | This compound, o-Ethylbiphenyl | [2][3] |
| CAS Registry Number | 1812-51-7 | [1][2] |
| Molecular Formula | C14H14 | [1][2][3] |
| Molecular Weight | 182.261 g/mol | [2][3] |
| InChIKey | DLMYHUARHITGIJ-UHFFFAOYSA-N | [1] |
| SMILES | CCC1=CC=CC=C1C2=CC=CC=C2 | [1] |
Core Physical Properties
The physical state and behavior of 2-Ethylbiphenyl under various conditions are dictated by its core physical properties. These values are essential for predicting its behavior in reactions, separations, and formulations.
| Physical Property | Value | Source |
| Melting Point | -6 °C | [1] |
| Boiling Point | 298.5 °C at 760 mmHg | [3] |
| Density | 0.971 g/cm³ | [3] |
| Refractive Index (nD) | 1.557 | [3] |
| Flash Point | 136.9 °C | [3] |
| Vapor Pressure | 0.00224 mmHg at 25 °C | [3] |
Experimental Determination of Physical Properties: A Methodological Overview
Accurate determination of these physical properties is crucial for quality control and research purposes. The following outlines standard experimental protocols.
Workflow for Determining Key Physical Properties
Caption: Standard experimental workflows for determining the physical properties of 2-Ethylbiphenyl.
Step-by-Step Protocols:
-
Melting Point Determination (DSC):
-
A small, accurately weighed sample of 2-Ethylbiphenyl is hermetically sealed in an aluminum pan.
-
The sample pan and a reference pan are placed in the Differential Scanning Calorimeter (DSC) cell.
-
The temperature is ramped at a controlled rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic melting peak. The causality behind this choice is that the onset represents the beginning of the phase transition, providing a more reproducible value than the peak maximum.
-
-
Boiling Point Determination:
-
A sample of 2-Ethylbiphenyl is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.
-
The atmospheric pressure is recorded.
-
The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation. This correction is crucial as boiling point is highly dependent on ambient pressure.
-
-
Density Measurement (Pycnometer Method):
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with 2-Ethylbiphenyl, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).
-
The density of 2-Ethylbiphenyl is calculated by dividing the mass of the sample by its volume. This method provides high accuracy due to the precise volume determination.
-
-
Refractive Index Measurement (Abbe Refractometer):
-
A few drops of 2-Ethylbiphenyl are placed on the prism of an Abbe refractometer.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
The temperature is controlled and recorded, as refractive index is temperature-dependent. The standard is typically the sodium D-line (589 nm).
-
Spectroscopic Profile
The spectroscopic data of 2-Ethylbiphenyl provides a unique fingerprint for its identification and structural elucidation. The National Institute of Standards and Technology (NIST) provides access to mass spectrum and UV/Visible spectrum data for 2-Ethylbiphenyl.[2][4] PubChem also serves as a valuable resource for accessing various spectral information.[5]
Key Spectroscopic Techniques and Their Utility
Caption: Key spectroscopic techniques for the characterization of 2-Ethylbiphenyl.
-
Mass Spectrometry (MS): The mass spectrum of 2-Ethylbiphenyl would show a molecular ion peak corresponding to its molecular weight (182.26 g/mol ). The fragmentation pattern would be characteristic of an ethyl-substituted biphenyl, with potential fragments arising from the loss of the ethyl group or cleavage of the biphenyl linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on the two phenyl rings and the protons of the ethyl group. The aromatic region would show complex multiplets due to the ortho-substitution. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them.
-
¹³C NMR: The carbon NMR spectrum would show a set of signals for the aromatic carbons, with the number of signals depending on the symmetry of the molecule, and two signals for the ethyl group carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings and the alkyl group. Aromatic C=C stretching vibrations would also be prominent. The absence of strong absorptions for functional groups like hydroxyl or carbonyl would confirm the hydrocarbon nature of the molecule.
Solubility Profile
As a nonpolar aromatic hydrocarbon, 2-Ethylbiphenyl is expected to be insoluble in water but soluble in common organic solvents such as ethanol, ether, benzene, and carbon tetrachloride.[6][7] This property is a direct consequence of the "like dissolves like" principle, where nonpolar solutes dissolve in nonpolar solvents.
Safety and Handling
While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, some general safety precautions for 2-Ethylbiphenyl are warranted. It is advisable to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of contact, wash the affected area with plenty of soap and water.[10]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 2-Ethylbiphenyl. The data and experimental methodologies presented herein are intended to provide researchers and scientists with the necessary information for the safe and effective use of this compound in their work. A thorough understanding of these fundamental properties is the bedrock of successful scientific inquiry and development.
References
- 1. 2-ethylbiphenyl [stenutz.eu]
- 2. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 3. 1,1'-BIPHENYL,2-ETHYL- | 1812-51-7 [chemnet.com]
- 4. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biphenyl - Wikipedia [en.wikipedia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Molecular Structure of 1-Ethyl-2-phenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-phenylbenzene, also known as 2-ethylbiphenyl, is an aromatic hydrocarbon belonging to the biphenyl class of compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds and marketed drugs.[1][2][3][4] Biphenyl derivatives exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[3][5][6] The introduction of substituents onto the biphenyl core, such as the ethyl group in the ortho position of this compound, can significantly influence the molecule's conformation, physicochemical properties, and biological activity. This guide provides a comprehensive technical overview of the molecular structure of this compound, including its synthesis, structural elucidation through spectroscopic methods, and potential relevance in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1812-51-7 | [2] |
| Molecular Formula | C₁₄H₁₄ | [7][8] |
| Molecular Weight | 182.26 g/mol | [7][8] |
| Melting Point | -6 °C | [2] |
| Boiling Point | 266 °C | ECHEMI |
| InChIKey | DLMYHUARHITGIJ-UHFFFAOYSA-N | [7][8] |
Synthesis of this compound
The construction of the biaryl bond is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making it an ideal choice for the synthesis of biphenyl derivatives like this compound.[9][10] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate.
A plausible and efficient synthetic route to this compound involves the Suzuki-Miyaura coupling of (2-ethylphenyl)boronic acid with bromobenzene. The choice of a palladium catalyst and a suitable base is crucial for the reaction's success, with various palladium complexes and carbonate or phosphate bases being commonly employed.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for the synthesis of this compound. This protocol is based on established Suzuki-Miyaura coupling procedures and is designed to be a self-validating system for achieving a high yield of the desired product.
Materials:
-
(2-Ethylphenyl)boronic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-ethylphenyl)boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) as the catalyst system.
-
Solvent Addition: Add a 3:1 mixture of toluene and water (e.g., 30 mL toluene and 10 mL water).
-
Reactant Addition: To the stirring mixture, add bromobenzene (1.0 equivalent).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to obtain pure this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.
-
Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The biphasic toluene/water system is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials, catalyst residues, and byproducts.
Structural Elucidation
The definitive identification and structural confirmation of a synthesized molecule rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity, functional groups, and overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization mass spectrum of this compound is available in the NIST Chemistry WebBook.[7][8]
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 182, corresponding to the molecular weight of C₁₄H₁₄.
-
Fragmentation Pattern: A prominent fragment is often observed at m/z = 167, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment can be seen at m/z = 152, resulting from the loss of an ethyl group ([M-29]⁺). These fragmentation patterns are characteristic of ethyl-substituted aromatic compounds.
Infrared (IR) Spectroscopy
-
Aromatic C-H Stretch: Peaks in the region of 3100-3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.
-
Aliphatic C-H Stretch: Absorptions between 3000-2850 cm⁻¹ are due to the C-H stretching of the ethyl group.
-
Aromatic C=C Bending: Strong absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the phenyl rings.
-
C-H Bending (Out-of-plane): Bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following signals are expected:
-
Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm, integrating to 9 protons, corresponding to the protons on both phenyl rings. The ortho-substitution will lead to a more complex splitting pattern compared to unsubstituted biphenyl.
-
Ethyl Group (CH₂): A quartet around δ 2.5-2.8 ppm, integrating to 2 protons. The quartet arises from the coupling with the three protons of the adjacent methyl group.
-
Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm, integrating to 3 protons, due to coupling with the two protons of the adjacent methylene group.
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments. For this compound, the following signals are anticipated:
-
Aromatic Carbons: Multiple signals in the δ 125-145 ppm region. Due to the ortho-substitution, all aromatic carbons are expected to be chemically non-equivalent, resulting in several distinct peaks. The quaternary carbons (to which the other phenyl ring and the ethyl group are attached) will appear in the more downfield region of the aromatic signals.
-
Ethyl Group (CH₂): A signal around δ 25-30 ppm.
-
Ethyl Group (CH₃): A signal around δ 15-20 ppm.
Relevance in Drug Development
The biphenyl moiety is a key structural feature in a variety of therapeutic agents.[1][2] Its rigid, yet conformationally flexible nature allows it to effectively interact with biological targets. The introduction of substituents, such as the ortho-ethyl group in this compound, can significantly impact the molecule's pharmacological profile. The ortho-substitution forces a twisted conformation between the two phenyl rings, which can be crucial for binding to specific protein pockets and can influence properties like metabolic stability.[11]
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif suggests potential for exploration in several therapeutic areas. For instance, substituted biphenyls have been investigated as inhibitors of various enzymes and as ligands for a range of receptors.[3][4] The presence of the ethyl group can modulate lipophilicity, which is a critical parameter for drug absorption and distribution. Therefore, this compound serves as a valuable building block and a lead compound for the synthesis of more complex molecules with potential therapeutic applications. Further research into its biological activities could unveil novel pharmacological properties.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure of this compound. From its synthesis via the robust Suzuki-Miyaura coupling to its detailed structural elucidation using a combination of spectroscopic methods, the fundamental chemical aspects of this molecule have been delineated. While specific pharmacological data for this compound remains to be fully explored, its identity as a substituted biphenyl positions it as a compound of interest for medicinal chemists and drug development professionals. The methodologies and data presented herein serve as a valuable resource for researchers working with this and related biphenyl structures, providing a solid foundation for future investigations into its potential therapeutic applications.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-ethylbiphenyl [stenutz.eu]
- 3. Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 8. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Ethyl-2-phenylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-phenylbenzene, also known as 2-ethylbiphenyl, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄.[1][2][3][4] Its structure consists of a biphenyl core with an ethyl group substituted at the 2-position of one of the phenyl rings. Understanding the precise molecular structure and purity of such compounds is paramount in research and development, particularly in fields like medicinal chemistry and materials science, where structure-activity relationships are critical. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and confirming the identity of synthesized compounds.
This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, covering ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on the prediction of its spectroscopic characteristics based on established principles and data from analogous compounds. Each section will also detail standardized experimental protocols for data acquisition, offering a comprehensive resource for chemists and analysts.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Framework: ¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the behavior of hydrogen nuclei (protons) in a magnetic field. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift (δ). Furthermore, the interaction between neighboring protons leads to spin-spin splitting, providing information about the connectivity of atoms. The integration of the signal is proportional to the number of protons it represents.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the ethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet | 9H | Aromatic protons (C₆H₅ and C₆H₄) |
| ~ 2.60 | Quartet | 2H | Methylene protons (-CH₂-) |
| ~ 1.20 | Triplet | 3H | Methyl protons (-CH₃) |
Rationale for Predictions:
-
Aromatic Protons (7.20 - 7.50 ppm): The nine aromatic protons on the two phenyl rings will resonate in the typical downfield region for aromatic compounds. Due to the substitution and the potential for restricted rotation between the rings, these protons are chemically non-equivalent and will likely appear as a complex multiplet.
-
Methylene Protons ( ~ 2.60 ppm): The two protons of the methylene group (-CH₂-) are adjacent to the chiral center created by the biphenyl linkage, making them diastereotopic. They are also adjacent to a methyl group, which will cause the signal to be split into a quartet.
-
Methyl Protons ( ~ 1.20 ppm): The three protons of the methyl group (-CH₃) are equivalent and are adjacent to a methylene group, resulting in a triplet.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Set the appropriate spectral parameters, including the number of scans, pulse width, and acquisition time. Acquire the free induction decay (FID) signal.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the reference standard (TMS at 0 ppm). Integrate the signals to determine the relative number of protons.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of each signal is indicative of the type of carbon (e.g., aromatic, aliphatic, etc.).
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound is predicted to show a total of 10 distinct signals, as the two phenyl rings will have several unique carbon environments due to the substitution pattern.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | Quaternary aromatic carbons (ipso-carbons) |
| ~ 125 - 130 | Aromatic CH carbons |
| ~ 25 | Methylene carbon (-CH₂-) |
| ~ 15 | Methyl carbon (-CH₃) |
Rationale for Predictions:
-
Quaternary Aromatic Carbons (140 - 145 ppm): The two carbon atoms directly attached to the other phenyl ring and the one attached to the ethyl group are quaternary and will appear in the downfield region of the aromatic signals.
-
Aromatic CH Carbons (125 - 130 ppm): The remaining nine carbons in the aromatic rings that are bonded to hydrogen will resonate in this region. Due to the lack of symmetry, several distinct signals are expected.
-
Methylene Carbon (~ 25 ppm): The carbon of the -CH₂- group will appear in the aliphatic region.
-
Methyl Carbon (~ 15 ppm): The carbon of the -CH₃- group will be the most upfield signal.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in the acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and calibrated.
Caption: Workflow for ¹³C NMR Spectroscopy.
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Ion | Notes |
| 182 | [C₁₄H₁₄]⁺• | Molecular ion (M⁺•) |
| 167 | [C₁₃H₁₁]⁺ | Loss of a methyl radical (•CH₃) |
| 152 | [C₁₂H₈]⁺• | Loss of an ethyl radical (•C₂H₅) |
Rationale for Predictions:
-
Molecular Ion (m/z 182): The molecular weight of this compound is 182.26 g/mol , so the molecular ion peak is expected at m/z 182.[1]
-
Loss of Methyl Radical (m/z 167): A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical to form a stable benzylic-type cation.
-
Loss of Ethyl Radical (m/z 152): Cleavage of the bond between the ethyl group and the phenyl ring would result in the loss of an ethyl radical, leading to a biphenyl cation radical.
Experimental Protocol for Mass Spectrometry (EI-GC/MS)
Gas chromatography-mass spectrometry (GC/MS) with electron ionization is a common method for analyzing volatile compounds like this compound.
-
Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized.
-
Chromatographic Separation: The vaporized sample travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In EI, high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for GC-MS Analysis.
Infrared (IR) Spectroscopy
Theoretical Framework: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying functional groups.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the aliphatic ethyl group.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (ethyl group) |
| ~ 1600, 1475 | C=C stretch | Aromatic ring |
| ~ 770 - 735 and ~ 700 | C-H out-of-plane bend | Ortho-disubstituted and monosubstituted patterns |
Rationale for Predictions:
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds on the aromatic rings will show stretching vibrations in this region.[5]
-
Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The C-H bonds of the ethyl group will absorb in this region.
-
Aromatic C=C Stretch (~ 1600, 1475 cm⁻¹): The carbon-carbon double bonds within the aromatic rings will exhibit characteristic stretching vibrations.[5]
-
C-H Out-of-Plane Bending (~ 770 - 735 and ~ 700 cm⁻¹): The out-of-plane bending of the C-H bonds on the substituted phenyl ring will give rise to a strong absorption characteristic of ortho-disubstitution. The monosubstituted phenyl ring will also show a characteristic absorption in this region.[6][7]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated total reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of liquid samples.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Caption: Workflow for ATR-IR Spectroscopy.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with standardized methodologies for data acquisition. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, researchers can more effectively characterize this compound and confirm its structure in their synthetic and analytical workflows. While predicted data serves as a valuable guide, experimental verification remains the gold standard in chemical analysis.
References
- 1. echemi.com [echemi.com]
- 2. 2-Ethyl-1,1'-biphenyl [synhet.com]
- 3. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 4. 2-ethylbiphenyl - Pharos [pharos.habitablefuture.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR Spectrum: Aromatics [quimicaorganica.org]
An In-depth Technical Guide to the Discovery and History of o-Ethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Importance of an Asymmetric Biphenyl
In the vast landscape of aromatic hydrocarbons, biphenyls represent a cornerstone of synthetic and medicinal chemistry. Their rigid, yet conformationally flexible, scaffold has made them privileged structures in drug discovery, materials science, and as intermediates in the synthesis of complex molecules.[1][2] Among the myriad of substituted biphenyls, ortho-ethylbiphenyl (o-ethylbiphenyl) presents a unique case study in the historical evolution of synthetic methodologies and the subtle influence of steric hindrance on the physicochemical properties and applications of a molecule. This guide provides a comprehensive exploration of the discovery and history of o-ethylbiphenyl, from its likely inception through classical synthetic routes to its characterization and the modern methods that have made its synthesis more efficient and versatile.
Physicochemical Properties of o-Ethylbiphenyl
A foundational understanding of a molecule begins with its physical and chemical properties. This data, primarily sourced from the National Institute of Standards and Technology (NIST), provides a quantitative snapshot of o-ethylbiphenyl.
| Property | Value | Reference |
| CAS Number | 1812-51-7 | [3] |
| Molecular Formula | C₁₄H₁₄ | [3] |
| Molecular Weight | 182.26 g/mol | [3] |
| Boiling Point | 210 °C (lit.) | [4] |
| Melting Point | -44 °C (lit.) | [4] |
| Density | 0.983 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.559 (lit.) | [4] |
The Dawn of Biphenyl Synthesis: Early Methods and the Emergence of o-Ethylbiphenyl
While a definitive, singular "discovery" of o-ethylbiphenyl is not prominently documented in the annals of chemical literature, its synthesis can be traced back to the development of foundational aryl-aryl coupling reactions in the late 19th and early 20th centuries. The first preparations of o-ethylbiphenyl were likely accomplished through the application of these early, often harsh, but groundbreaking methods.
The Gomberg-Bachmann Reaction: A Radical Approach to Aryl-Aryl Bonds
The Gomberg-Bachmann reaction, reported in 1924 by Moses Gomberg and Werner Emmanuel Bachmann, provided one of the earliest methods for the synthesis of unsymmetrical biaryls.[5][6] This reaction proceeds through the base-promoted coupling of an aryl diazonium salt with an aromatic compound, via a radical mechanism.[5][7]
The synthesis of o-ethylbiphenyl via the Gomberg-Bachmann reaction would logically start with the diazotization of 2-ethylaniline. The resulting diazonium salt would then be reacted with a large excess of benzene to yield the desired product.
Conceptual Workflow for Gomberg-Bachmann Synthesis of o-Ethylbiphenyl:
Caption: Gomberg-Bachmann synthesis of o-ethylbiphenyl.
Experimental Protocol: A Representative Gomberg-Bachmann Synthesis
While a specific protocol for o-ethylbiphenyl from this era is scarce, a general procedure can be adapted from the synthesis of similar biphenyls:[6]
-
Diazotization: 2-Ethylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the 2-ethylbenzenediazonium chloride solution.
-
Coupling: In a separate flask, the cold diazonium salt solution is slowly added to a vigorously stirred, large excess of benzene. A solution of sodium hydroxide is gradually added to promote the radical coupling, which is often accompanied by the evolution of nitrogen gas.
-
Workup and Purification: After the reaction is complete, the benzene layer is separated, washed, and dried. The excess benzene is removed by distillation, and the crude o-ethylbiphenyl is purified by fractional distillation under reduced pressure.
It is crucial to note that the Gomberg-Bachmann reaction is notorious for its often low yields (typically less than 40%) due to the formation of numerous side products resulting from the highly reactive aryl radical intermediate.[5][8]
The Ullmann Reaction: A Copper-Catalyzed Path to Biphenyls
Discovered by Fritz Ullmann and J. Bielecki in 1901, the Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl.[9] While the classic Ullmann reaction is primarily for symmetrical biphenyls, modifications can be used for unsymmetrical syntheses, although this was less common in its early applications.[9][10]
The synthesis of o-ethylbiphenyl via an Ullmann-type reaction would most likely involve the coupling of 2-bromoethylbenzene or 2-iodoethylbenzene with a suitable aryl partner in the presence of copper.
Conceptual Workflow for Ullmann-type Synthesis of o-Ethylbiphenyl:
Caption: Ullmann-type synthesis of o-ethylbiphenyl.
Experimental Protocol: A Representative Ullmann Coupling
A general procedure for an unsymmetrical Ullmann reaction would involve:[9][11]
-
Reaction Setup: A mixture of 2-bromoethylbenzene, an excess of a more reactive aryl halide like iodobenzene, and activated copper powder are heated to a high temperature (often exceeding 200 °C) in a high-boiling solvent or neat.
-
Reaction Progression: The reaction is heated for an extended period, often several hours, to drive the coupling to completion.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove copper and copper salts. The filtrate is then subjected to extraction and washing, followed by purification of the crude product by distillation or chromatography to isolate o-ethylbiphenyl from the symmetrical biphenyl byproducts.
The classical Ullmann reaction was hampered by the need for harsh reaction conditions, stoichiometric amounts of copper, and often erratic yields.[9]
The Modern Era of Biphenyl Synthesis: The Rise of Palladium Catalysis
The landscape of aryl-aryl bond formation was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[12][13]
The Suzuki-Miyaura coupling provides a highly efficient and selective route to o-ethylbiphenyl. This would typically involve the reaction of an ortho-substituted aryl halide, such as 2-bromoethylbenzene, with phenylboronic acid, or conversely, the reaction of 2-ethylphenylboronic acid with a phenyl halide.
Conceptual Workflow for Suzuki-Miyaura Synthesis of o-Ethylbiphenyl:
Caption: Suzuki-Miyaura synthesis of o-ethylbiphenyl.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
A typical laboratory-scale synthesis of o-ethylbiphenyl using the Suzuki-Miyaura reaction would proceed as follows:[12][14]
-
Reaction Setup: A reaction flask is charged with 2-bromoethylbenzene, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand), and a base (such as potassium carbonate or sodium carbonate).
-
Solvent and Reaction Conditions: A suitable solvent system, often a mixture of an organic solvent (like toluene or 1,4-dioxane) and water, is added. The mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, depending on the specific catalyst and substrates.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield pure o-ethylbiphenyl.
The Suzuki-Miyaura reaction offers significant advantages over the classical methods, including higher yields, milder conditions, and broader functional group compatibility, making it the preferred method for the synthesis of o-ethylbiphenyl in modern research and development.[12][13]
Applications of o-Ethylbiphenyl: A Molecule of Specialized Utility
While biphenyl itself has found widespread use as a heat transfer fluid (often in a eutectic mixture with diphenyl oxide) and as a chemical intermediate, the applications of o-ethylbiphenyl are more specialized, largely owing to the steric influence of the ortho-ethyl group.[2][15][16]
-
Heat Transfer Fluids: Like other alkylated biphenyls, o-ethylbiphenyl can be a component in synthetic heat transfer fluids, valued for its thermal stability at high temperatures.[17][18] The presence of the ethyl group can modulate the physical properties of the fluid, such as its viscosity and pour point.
-
Organic Intermediates: The primary role of o-ethylbiphenyl is as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block for pharmaceuticals, agrochemicals, and specialty polymers where a specific stereoelectronic profile is required.[1][19] The ortho-ethyl group can direct further substitution reactions and influence the final conformation of the target molecule.
-
Research Chemical: o-Ethylbiphenyl serves as a standard compound for physicochemical studies and as a starting material in exploratory synthetic research.[3]
Conclusion
The history of o-ethylbiphenyl is intrinsically linked to the evolution of synthetic organic chemistry. From its probable initial synthesis through the challenging yet foundational Gomberg-Bachmann and Ullmann reactions to its efficient and selective preparation via modern palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura reaction, the journey of this seemingly simple molecule mirrors the progress of the field. While not a household name, o-ethylbiphenyl holds its place as a valuable tool for researchers and scientists, offering a unique structural motif for the development of advanced materials and therapeutic agents. Its story underscores the importance of continuous innovation in synthetic methodology, which unlocks the potential of even the most unassuming of chemical structures.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. echemi.com [echemi.com]
- 3. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 4. 2-乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 8. mycollegevcampus.com [mycollegevcampus.com]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 12. benchchem.com [benchchem.com]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. US4622160A - Heat-transfer fluid - Google Patents [patents.google.com]
- 18. WO2001059029A1 - Thermal fluid blends containing 1,2,3,4-tetrahydro(1-phenylethyl)naphthalene - Google Patents [patents.google.com]
- 19. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Studies of 1-Ethyl-2-phenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-phenylbenzene, also known as 2-ethylbiphenyl, is a substituted aromatic hydrocarbon belonging to the biphenyl class of compounds. The biphenyl moiety is a common structural motif in a wide array of pharmacologically active molecules and functional materials.[1][2] The physical, chemical, and biological properties of these molecules are intrinsically linked to the three-dimensional arrangement of their phenyl rings and the nature and position of their substituents. The ortho-substitution, as in the case of this compound, introduces significant steric hindrance that influences the molecule's conformation, particularly the dihedral angle between the two aromatic rings. This, in turn, dictates its electronic properties and reactivity.
Theoretical and computational chemistry offer powerful tools to investigate the structure-property relationships of such molecules at the atomic level.[1][3] This guide provides a comprehensive overview of the theoretical methodologies that can be employed to elucidate the conformational landscape, electronic structure, and potential reactivity of this compound. By applying these computational approaches, researchers can gain valuable insights that can guide synthetic efforts and the design of novel molecules with desired properties.
Molecular Structure and Conformational Considerations
The fundamental structure of this compound consists of a biphenyl core with an ethyl group substituted at the ortho-position of one of the phenyl rings.
Key Structural Features:
The central C-C single bond connecting the two phenyl rings allows for rotation, leading to different conformations. In unsubstituted biphenyl, the planar conformation is disfavored in the gaseous state due to steric repulsion between the ortho-hydrogens, resulting in a dihedral angle of approximately 45°.[5] The introduction of a bulkier ethyl group at the ortho-position in this compound is expected to further increase this steric hindrance, leading to a larger equilibrium dihedral angle and a higher barrier to rotation. This restricted rotation can potentially lead to atropisomerism, a phenomenon where stereoisomers result from hindered rotation about a single bond.
Theoretical Methodologies: A Step-by-Step Guide
A thorough theoretical investigation of this compound involves a multi-step computational approach, starting from a broad exploration of its conformational space to detailed calculations of its electronic and spectroscopic properties.
Part 1: Conformational Analysis
The first step is to identify the low-energy conformers of the molecule. This is crucial as the overall properties of the molecule are a population-weighted average of the properties of its stable conformers. A Potential Energy Surface (PES) scan is a common technique for this purpose.
Protocol for Potential Energy Surface (PES) Scan:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.
-
Selection of Dihedral Angle: Define the dihedral angle between the two phenyl rings as the reaction coordinate for the scan.
-
Computational Method: Employ Density Functional Theory (DFT) for a good balance between accuracy and computational cost.
-
Functional: B3LYP is a widely used and well-benchmarked hybrid functional.
-
Basis Set: A modest basis set like 6-31G(d) is sufficient for the initial scan.
-
-
Scan Execution: Perform a relaxed PES scan by systematically rotating the defined dihedral angle (e.g., in steps of 10-15 degrees from 0° to 360°) while allowing all other geometric parameters to relax at each step.
-
Analysis of Results: Plot the calculated energy versus the dihedral angle to visualize the PES. The minima on this curve correspond to the stable conformers.
Caption: Workflow for Conformational Analysis of this compound.
Part 2: Quantum Chemical Calculations for Optimized Geometries and Properties
Once the stable conformers are identified, more accurate calculations are performed on each of them to obtain reliable geometries and electronic properties.
Protocol for Geometry Optimization and Property Calculation:
-
Refined Optimization: Starting from the geometries of the conformers obtained from the PES scan, perform a full geometry optimization without any constraints.
-
Computational Method: Use a more flexible basis set for higher accuracy, such as B3LYP/6-311+G(d,p).
-
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to:
-
Confirm that the optimized structures are true minima on the PES (i.e., no imaginary frequencies).
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Simulate the infrared (IR) spectrum.
-
-
Electronic Property Calculations: From the optimized wavefunctions, calculate various electronic properties:
-
Energies of Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's electronic reactivity and kinetic stability.
-
Dipole Moment: To assess the molecule's polarity.
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
-
NMR Spectra Simulation: Perform NMR shielding tensor calculations to predict the 1H and 13C NMR chemical shifts.
Caption: Workflow for Quantum Chemical Calculations on Stable Conformers.
Predicted Properties and Data Analysis
The following tables summarize the kind of quantitative data that would be generated from the proposed theoretical studies. The values presented are hypothetical and for illustrative purposes.
Table 1: Predicted Conformational Data for this compound
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 65.0 | 0.00 |
| 2 | 115.0 | 0.85 |
| Transition State | 90.0 | 1.50 |
| Planar Transition State | 0.0 / 180.0 | > 10.0 |
Table 2: Predicted Electronic and Spectroscopic Data for the Global Minimum Conformer
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 0.4 D |
| Key IR Frequencies (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1600, 1480 (Aromatic C=C stretch) |
| ¹H NMR Chemical Shifts (ppm) | ~7.5-7.2 (Aromatic-H), ~2.7 (CH₂), ~1.2 (CH₃) |
| ¹³C NMR Chemical Shifts (ppm) | ~145-125 (Aromatic-C), ~25 (CH₂), ~15 (CH₃) |
Potential Reactivity and Mechanistic Insights
The calculated electronic properties provide a roadmap for the potential reactivity of this compound.
-
Molecular Electrostatic Potential (MEP): The MEP map would visually indicate the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. The phenyl rings are expected to be electron-rich, making them susceptible to electrophilic attack. The regions around the hydrogen atoms will show positive potential.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) is associated with the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) is associated with the ability to accept electrons. The distribution of the HOMO density will indicate the most probable sites for electrophilic attack, while the LUMO density will highlight the likely sites for nucleophilic attack. For this compound, the HOMO is expected to be localized on the phenyl rings.
These theoretical insights can be further utilized to model reaction mechanisms, such as electrophilic aromatic substitution. By calculating the energies of the intermediates and transition states for substitution at different positions on the two rings, one can predict the regioselectivity of such reactions.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a combination of conformational analysis and quantum chemical calculations, researchers can gain a deep understanding of the molecule's structural, electronic, and spectroscopic properties. These computational insights are invaluable for rationalizing experimental observations and for the predictive design of novel biphenyl derivatives in the fields of medicinal chemistry and materials science. The methodologies described herein are not limited to this compound and can be readily adapted to investigate a wide range of substituted aromatic compounds.
References
- 1. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). | Semantic Scholar [semanticscholar.org]
- 4. echemi.com [echemi.com]
- 5. scispace.com [scispace.com]
1-Ethyl-2-phenylbenzene reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 1-Ethyl-2-phenylbenzene
Abstract
This compound, also known as 2-ethylbiphenyl, is an ortho-substituted aromatic hydrocarbon featuring two phenyl rings linked by a single bond, with an ethyl group adjacent to this linkage. This unique structure, characterized by significant steric hindrance and complex electronic effects, dictates its chemical behavior. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. We will explore its conformational constraints, behavior in electrophilic aromatic substitution, oxidation and dehydrogenation reactions, and its overall stability, supported by mechanistic explanations and representative experimental protocols.
Molecular Structure and Conformational Dynamics
The core feature governing the reactivity of this compound is its sterically hindered structure. The proximity of the ethyl group to the second phenyl ring forces the two rings out of planarity. This twisting is a well-documented phenomenon in ortho-substituted biphenyls.[1][2] Unlike biphenyl, which can adopt a planar conformation to maximize π-conjugation, this compound exists in a twisted or non-planar conformation to minimize the severe steric repulsion between the ortho-substituents and the hydrogen atoms on the adjacent ring.[2]
This conformational constraint has two major consequences:
-
Reduced Conjugation: The electronic communication between the two phenyl rings is partially disrupted, which can influence the molecule's spectroscopic properties and delocalization of charge in reaction intermediates.
-
Steric Shielding: The ortho positions (3 and 6 on the ethyl-substituted ring; 2' and 6' on the adjacent ring) are sterically hindered, making them less accessible to incoming reagents.
Caption: Structure of this compound highlighting steric crowding.
Reactivity Profile
The reactivity of this compound is a nuanced interplay between the electronic effects of its substituents and the steric constraints imposed by its ortho-substitution.
Electrophilic Aromatic Substitution (EAS)
Both the ethyl group (an alkyl group) and the phenyl group are activating and direct incoming electrophiles to the ortho and para positions.[3] However, the regioselectivity of EAS reactions on this compound is overwhelmingly controlled by steric hindrance.
-
Ring A (Ethyl-substituted): The ethyl group activates this ring. It directs electrophiles to positions 4 (para) and 6 (ortho). The phenyl group at position 2 also activates the ring.
-
Ring B (Unsubstituted): This ring is activated by the substituted phenyl group at its 1' position, which directs electrophiles to the 2' (ortho) and 4' (para) positions.
Predicted Regioselectivity:
-
Position 4' (Para on Ring B): This is predicted to be the most reactive site. It is electronically activated by the substituent at C1' and is the least sterically hindered of all the activated positions.
-
Position 4 (Para on Ring A): This position is also highly favorable, being activated by the ethyl group and relatively unhindered.
-
Ortho Positions (6, 2', 6'): These positions are electronically activated but suffer from significant steric shielding from either the ethyl group or the opposing phenyl ring. Substitution at these sites is expected to be minor unless forced by specific reaction conditions or chelating reagents.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Representative Protocol: Nitration
This protocol describes a standard method for the nitration of an activated aromatic compound. The choice of mild conditions (acetic anhydride as solvent instead of concentrated sulfuric acid) is to prevent potential side reactions and control the exotherm.
-
Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) while maintaining the temperature below 10 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Pour the reaction mixture onto crushed ice and water.
-
Extraction & Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by column chromatography on silica gel.
Oxidation of the Ethyl Group
The ethyl group is susceptible to oxidation at its benzylic position (the carbon atom attached to the phenyl ring). The products depend on the strength and nature of the oxidizing agent.
-
Mild Oxidation: Reagents like N-bromosuccinimide (NBS) followed by hydrolysis, or selective catalytic systems, can introduce a hydroxyl group to form 1-(2-phenylphenyl)ethanol.
-
Strong Oxidation: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid will typically oxidize the ethyl group completely to a ketone, yielding 2-acetylbiphenyl. Under very harsh, forcing conditions (e.g., hot, concentrated KMnO₄), cleavage of the C-C bond can occur to yield 2-phenylbenzoic acid.
Caption: Oxidation pathways for the ethyl side-chain.
Catalytic Dehydrogenation
A reaction of significant industrial and synthetic importance is the catalytic dehydrogenation of the ethyl group to a vinyl group, producing 2-vinylbiphenyl. This transformation is analogous to the industrial production of styrene from ethylbenzene. The resulting 2-vinylbiphenyl is a valuable monomer for polymerization and a precursor for more complex structures via photocyclization.[4][5]
Representative Protocol: Dehydrogenation to 2-Vinylbiphenyl
This protocol is based on standard procedures for the dehydrogenation of ethylbenzene, using a metal oxide catalyst at high temperature.
-
Catalyst Bed Preparation: Pack a quartz tube reactor with a suitable dehydrogenation catalyst, such as iron(III) oxide promoted with potassium oxide on an alumina support.
-
System Setup: Place the reactor in a tube furnace. Arrange for a carrier gas (e.g., nitrogen or steam) to flow through the reactor. The substrate, this compound, is introduced via a syringe pump into a heated zone to ensure vaporization before it reaches the catalyst.
-
Reaction Conditions: Heat the furnace to 550-600 °C. Begin the flow of the carrier gas. Introduce the vaporized this compound over the catalyst bed at a controlled flow rate.
-
Product Collection: Pass the gaseous effluent from the reactor through a condenser cooled with ice water to collect the liquid products.
-
Purification: The crude product, containing unreacted starting material, 2-vinylbiphenyl, and potential byproducts, is purified by vacuum distillation.
Stability Profile
The stability of this compound is comparable to other alkyl-substituted biphenyls.
-
Oxidative Stability: Like other aromatic hydrocarbons, it is susceptible to slow oxidation upon prolonged exposure to air and light, primarily at the benzylic position. For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[6]
-
Photochemical Stability: Biphenyl itself is relatively photochemically stable. However, derivatives can undergo photochemical reactions. For instance, if dehydrogenated to 2-vinylbiphenyl, the molecule becomes highly photoreactive and can undergo intramolecular cyclization to form dihydrophenanthrene derivatives upon UV irradiation.[4][5]
Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room temperature | Avoids unnecessary energy input that could promote degradation. |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents long-term oxidative degradation of the benzylic position.[6] |
| Container | Tightly sealed, amber glass bottle | Protects from air/moisture and prevents photochemical reactions. |
| Incompatibilities | Strong oxidizing agents | To prevent uncontrolled and potentially explosive oxidation reactions.[7] |
Conclusion
This compound is a molecule whose chemistry is dominated by the steric clash between its ortho-substituents. This leads to a non-planar conformation that shields the reactive sites closest to the biphenyl linkage. Consequently, its reactivity in electrophilic aromatic substitution is directed to the less hindered para positions (4 and 4'). The ethyl group provides a reactive handle for benzylic oxidation to form valuable ketone intermediates or for catalytic dehydrogenation to produce the 2-vinylbiphenyl monomer. The compound exhibits good thermal stability but should be protected from oxygen and light during long-term storage to prevent degradation. Understanding these structural and reactivity principles is crucial for the effective use of this compound in chemical synthesis and materials science.
References
- 1. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Explain steric effect in biphenyls. | Filo [askfilo.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Competitive 1,2- and 1,5-hydrogen shifts following 2-vinylbiphenyl photocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocyclization of a conformationally constrained 2-vinylbiphenyl - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. westliberty.edu [westliberty.edu]
Methodological & Application
Application Note: Synthesis of Ethylbiphenyl Isomers via the Friedel-Crafts Reaction
Abstract: This document provides a comprehensive technical guide for the synthesis of ethylbiphenyl, with a particular focus on the challenges and strategic considerations for achieving specific isomers, such as 2-ethylbiphenyl. We delve into the mechanistic underpinnings of the Friedel-Crafts reaction, contrasting the direct alkylation and the more controlled acylation-reduction pathways. A detailed, field-proven protocol for the synthesis of 4-ethylbiphenyl is provided as a primary exemplar, illustrating a robust method that circumvents the common pitfalls of direct alkylation. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of applying classical organic reactions to modern synthetic challenges.
Strategic Overview: The Challenge of Regiocontrol in Biphenyl Substitution
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1][2] The two primary variants are Friedel-Crafts Alkylation and Acylation. While both are powerful, their application to the synthesis of specific isomers of substituted biphenyls, such as 2-ethylbiphenyl, requires careful strategic planning due to inherent limitations concerning polyalkylation and regioselectivity.
1.1. The Limitations of Direct Friedel-Crafts Alkylation
Directly reacting biphenyl with an ethylating agent (e.g., ethyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is often the most apparent synthetic route.[3][4] However, this approach is fraught with challenges that make it unsuitable for producing a clean, specific isomer:
-
Polyalkylation: The ethyl group is an activating substituent. This means the product, ethylbiphenyl, is more reactive than the starting material, biphenyl. Consequently, the reaction tends to proceed further, yielding a mixture of di-, tri-, and poly-ethylated biphenyls, which are difficult to separate.[5] Using a large excess of the aromatic starting material can help minimize this issue, but it is often not practical or cost-effective.[6]
-
Regioselectivity: Electrophilic aromatic substitution on biphenyl preferentially occurs at the para (4-position) and ortho (2-position). The para position is sterically more accessible and electronically favored, making 4-ethylbiphenyl the major product. Achieving high selectivity for the sterically hindered 2-position via direct alkylation is exceptionally challenging. For instance, alkylation with bulkier groups like tert-butyl chloride leads predominantly to 4,4'-disubstitution.[7]
-
Carbocation Rearrangements: While less of a concern for an ethyl group, longer-chain alkyl halides can rearrange to form more stable carbocations, leading to isomeric products.[8]
1.2. The Acylation-Reduction Pathway: A Superior Strategy for Control
To overcome these limitations, a two-step sequence involving Friedel-Crafts acylation followed by reduction is the preferred industrial and laboratory method.[9]
-
Friedel-Crafts Acylation: Biphenyl is reacted with an acyl halide (e.g., acetyl chloride) or anhydride. The resulting acyl group is strongly deactivating, which effectively prevents a second acylation event on the aromatic ring, thus solving the polysubstitution problem.[1][4]
-
Reduction: The ketone functional group of the resulting acetylbiphenyl is then reduced to an ethyl group. Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[2]
This pathway offers superior control, though for an unsubstituted biphenyl, it will still predominantly yield the para isomer, 4-ethylbiphenyl. The synthesis of 2-ethylbiphenyl in high purity typically requires more advanced strategies, such as using a starting material with an ortho-directing group or employing modern cross-coupling methodologies, which are beyond the scope of this note.
The following sections provide a detailed, validated protocol for the synthesis of 4-ethylbiphenyl via the acylation-reduction strategy, serving as a foundational procedure for alkyl-biphenyl synthesis.
Reaction Schematics and Mechanisms
Workflow for 4-Ethylbiphenyl Synthesis
The overall process involves two distinct synthetic operations: Friedel-Crafts acylation and Clemmensen reduction.
Figure 1: Overall workflow for the two-step synthesis of 4-ethylbiphenyl.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 6. jk-sci.com [jk-sci.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Applications of 1-Ethyl-2-phenylbenzene in Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic applications of 1-ethyl-2-phenylbenzene, a versatile biphenyl derivative. The primary focus is on its role as a key precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), particularly substituted phenanthrenes. This guide will delve into the mechanistic underpinnings of its reactivity, offer detailed experimental protocols, and discuss the broader implications for synthetic chemistry and materials science.
Introduction to this compound and its Synthetic Potential
This compound, also known as 2-ethylbiphenyl, is an aromatic hydrocarbon with the molecular formula C₁₄H₁₄.[1] Its structure, featuring a biphenyl core with an ethyl substituent ortho to the phenyl-phenyl bond, makes it an ideal substrate for intramolecular cyclization reactions. This structural motif is the cornerstone of its primary application in organic synthesis: the construction of the phenanthrene tricycle. Phenanthrene and its derivatives are significant structural motifs found in a variety of natural products and are foundational components for the development of advanced materials and pharmaceuticals.[1]
Core Synthetic Application: The Gateway to 9-Ethylphenanthrene via Oxidative Photocyclization
The most prominent application of this compound is its transformation into 9-ethylphenanthrene. This is achieved through an elegant and efficient photochemical process known as the Mallory reaction, a type of oxidative photocyclization.[2]
The Mallory Reaction: A Mechanistic Insight
The Mallory reaction is a powerful method for the synthesis of phenanthrenes from stilbene derivatives.[2] this compound can be considered a substituted stilbene analogue where the ethylene bridge is part of the aromatic system. The reaction proceeds through the following key steps:
-
Photoisomerization: Upon irradiation with ultraviolet (UV) light, the trans-isomer of a stilbene-like molecule, if present, undergoes isomerization to the cis-isomer. For this compound, the conformation that allows for cyclization is readily accessible.
-
Electrocyclic Ring Closure: The cis-isomer, in an excited state, undergoes a 6π-electrocyclic ring closure to form a transient dihydrophenanthrene intermediate.
-
Oxidative Aromatization: This unstable dihydrophenanthrene intermediate is then oxidized to the stable, aromatic phenanthrene system. A common and effective oxidizing agent for this step is molecular iodine (I₂). The iodine is reduced to hydroiodic acid (HI), which can then be re-oxidized to iodine by an external oxidant, often atmospheric oxygen, allowing for the use of catalytic amounts of iodine.
The overall transformation is a clean and often high-yielding method for the creation of the phenanthrene core.
Application Note & Protocol: Synthesis of 9-Ethylphenanthrene
This protocol details the synthesis of 9-ethylphenanthrene from this compound via oxidative photocyclization.
Principle:
This procedure is a modification of the classical Mallory reaction, utilizing UV irradiation to induce cyclization and iodine as an oxidant. Tetrahydrofuran (THF) is included as a scavenger for the hydroiodic acid (HI) byproduct, which can sometimes lead to side reactions.
Materials and Equipment:
-
This compound (Starting Material)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexane, anhydrous
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a quartz immersion well
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates
Experimental Procedure:
-
Reaction Setup:
-
In a quartz photochemical reactor vessel, dissolve this compound (1.0 eq.) in a mixture of anhydrous cyclohexane and anhydrous tetrahydrofuran (THF) (e.g., a 9:1 v/v ratio). The concentration of the starting material should be kept low, typically in the range of 0.01-0.05 M, to minimize dimerization and other side reactions.
-
Add a catalytic amount of iodine (I₂), typically 0.05-0.1 eq.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
-
Photochemical Reaction:
-
Irradiate the solution with a medium-pressure mercury lamp. The reaction should be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting material and the formation of the product.
-
The reaction time can vary depending on the scale and the intensity of the lamp, but it is typically in the range of 12-48 hours.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine. The organic layer should become colorless.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a more polar solvent like dichloromethane or ethyl acetate, is typically used.
-
Collect the fractions containing the desired product (9-ethylphenanthrene) and combine them.
-
Evaporate the solvent to yield the purified 9-ethylphenanthrene.
-
Characterization:
The identity and purity of the synthesized 9-ethylphenanthrene can be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the position of the ethyl group.
-
Mass Spectrometry: To determine the molecular weight.[3]
-
Infrared (IR) Spectroscopy: To identify the characteristic aromatic C-H and C=C stretching vibrations.[4]
-
Melting Point: To assess the purity of the solid product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₄H₁₄ | 182.26 | Colorless liquid |
| 9-Ethylphenanthrene | C₁₆H₁₄ | 206.28 | White to off-white solid |
Table 1: Physical Properties of Starting Material and Product [1][5]
Visualizing the Synthesis: A Workflow Diagram
Caption: Workflow for the synthesis of 9-ethylphenanthrene.
Mechanistic Pathway of Photocyclization
Caption: Key steps in the photocyclization of this compound.
Other Potential Synthetic Applications
While the synthesis of phenanthrenes is the most well-documented application of this compound, its biphenyl structure suggests potential for other transformations, although these are less commonly reported. Biphenyl derivatives, in general, can undergo a variety of reactions, including:
-
Electrophilic Aromatic Substitution: The two phenyl rings can be functionalized through reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents would influence the position of the new functional groups.
-
Metal-Catalyzed Cross-Coupling Reactions: If appropriately functionalized (e.g., with a halogen), this compound could participate in cross-coupling reactions like the Suzuki or Stille couplings to form more complex polyaromatic or substituted biphenyl structures.[6][7]
-
Oxidation of the Ethyl Group: The ethyl group is a potential site for oxidation to an acetyl group or, under harsher conditions, a carboxylic acid group, providing a handle for further synthetic manipulations.
It is important to note that for many of these potential applications, the synthesis of the specifically substituted this compound precursor might be a more complex endeavor than utilizing more readily available starting materials.
Conclusion
This compound serves as a valuable and efficient precursor for the synthesis of 9-ethylphenanthrene through the well-established Mallory photocyclization reaction. This application provides a straightforward entry into the phenanthrene ring system, which is of significant interest in medicinal chemistry and materials science. While other synthetic transformations of the this compound scaffold are theoretically possible, its primary utility in the field of organic synthesis remains firmly rooted in its ability to undergo elegant and efficient photochemical cyclization.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Mallory reaction - Wikipedia [en.wikipedia.org]
- 3. Phenanthrene, 9-methyl- [webbook.nist.gov]
- 4. Phenanthrene, 9-ethyl- [webbook.nist.gov]
- 5. 9-Ethylphenanthrene | C16H14 | CID 19352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Fluorenes from 1-Ethyl-2-phenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) extensively utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and as foundational scaffolds in medicinal chemistry. This document provides a comprehensive technical guide for the synthesis of the fluorene core from the readily accessible starting material, 1-ethyl-2-phenylbenzene. Two primary, robust synthetic strategies are detailed: a classical acid-catalyzed cyclodehydrogenation (Scholl reaction) and a modern palladium-catalyzed intramolecular dehydrogenative C-H activation. This guide offers in-depth theoretical background, step-by-step experimental protocols, and mechanistic insights to empower researchers in the efficient synthesis of these valuable compounds.
Introduction
The unique electronic and photophysical properties of the fluorene ring system, characterized by its rigid, planar structure and high fluorescence quantum yield, have cemented its importance in materials science. Furthermore, the functionalization of the fluorene core has led to the discovery of compounds with significant biological activities, making it a privileged structure in drug discovery. The synthesis of the fluorene skeleton from simple precursors is, therefore, a topic of significant interest. This compound presents an ideal starting material for the construction of the fluorene core via an intramolecular cyclization, involving the formation of a new carbon-carbon bond between the two phenyl rings with the concurrent formation of the characteristic five-membered ring.
This application note will explore two effective methods for this transformation, providing detailed protocols that can be adapted for the synthesis of a variety of fluorene derivatives.
Theoretical Background: Dehydrogenative Cyclization
The conversion of this compound to fluorene is achieved through an intramolecular dehydrogenative cyclization. This reaction involves the removal of two hydrogen atoms and the formation of a new C-C bond. This transformation can be promoted either by strong acids (Scholl reaction) or by transition metal catalysts, most notably palladium complexes.
Method 1: Acid-Catalyzed Cyclodehydrogenation (Scholl Reaction)
The Scholl reaction is a classic method for the synthesis of PAHs, involving the use of a Lewis acid and a protic acid to effect an intramolecular or intermolecular aryl-aryl coupling.[1] In the case of this compound, the reaction is believed to proceed through the formation of an arenium ion intermediate.
Mechanism: The exact mechanism of the Scholl reaction is often debated and can be substrate-dependent. However, a plausible pathway for the cyclization of this compound is initiated by the protonation of one of the aromatic rings by a strong acid, generating an arenium ion. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution (SEAr) onto the adjacent phenyl ring. Subsequent deprotonation and oxidation lead to the formation of the fluorene product.[1]
Method 2: Palladium-Catalyzed Intramolecular Dehydrogenative C-H Activation
Palladium-catalyzed C-H activation has emerged as a powerful and versatile tool in modern organic synthesis for the formation of C-C bonds.[2][3] This method offers a milder and often more selective alternative to the harsh conditions of the Scholl reaction. The catalytic cycle typically involves the activation of a C-H bond by a palladium catalyst, followed by reductive elimination to form the new C-C bond.
Mechanism: The proposed mechanism for the palladium-catalyzed dehydrogenative cyclization of this compound likely involves an initial C-H activation at the ortho position of one of the phenyl rings by a Pd(II) species to form a palladacycle intermediate. This is followed by a second C-H activation at the ortho position of the other phenyl ring. Reductive elimination from the resulting Pd(IV) intermediate or a related species then furnishes the fluorene product and regenerates the active Pd(II) catalyst. An oxidant is typically required to facilitate the regeneration of the active catalyst.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Fluorene via Scholl Reaction
This protocol describes a general procedure for the cyclodehydrogenation of this compound using a Lewis acid catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Anhydrous Iron(III) Chloride (FeCl₃) | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
Experimental Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.48 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask and stir the solution until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add anhydrous iron(III) chloride (2.67 g, 16.44 mmol, 3.0 equiv.) to the solution in portions. The reaction mixture will turn dark.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 2 M hydrochloric acid (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure fluorene.
Expected Outcome:
The reaction should yield fluorene as a white crystalline solid. The yield can be moderate to good, typically in the range of 40-60%, depending on the reaction scale and purity of reagents.
Protocol 2: Palladium-Catalyzed Synthesis of Fluorene via Intramolecular C-H Activation
This protocol outlines a procedure for the palladium-catalyzed dehydrogenative cyclization of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| Benzoquinone (BQ) | ≥98% | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
Experimental Procedure:
-
Reaction Setup: To a 50 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.5 g, 2.74 mmol), palladium(II) acetate (0.031 g, 0.137 mmol, 5 mol%), and benzoquinone (0.592 g, 5.48 mmol, 2.0 equiv.).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C in an oil bath for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (30 mL) and water (30 mL).
-
Neutralization and Extraction: Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure fluorene.
Expected Outcome:
This method is expected to provide fluorene in good to excellent yields (60-80%), with high selectivity.
Visualizations
Caption: Proposed mechanism for the acid-catalyzed Scholl reaction.
Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis of fluorene.
Caption: General experimental workflow for fluorene synthesis.
Conclusion
This application note provides two robust and reliable methods for the synthesis of fluorene from this compound. The choice between the acid-catalyzed Scholl reaction and the palladium-catalyzed C-H activation will depend on the specific requirements of the researcher, including substrate scope, desired yield, and available resources. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this important class of compounds for a wide range of applications.
References
Introduction: The Strategic Importance of 1-Ethyl-2-phenylbenzene Derivatization
An In-Depth Guide to the Synthetic Derivatization of 1-Ethyl-2-phenylbenzene for Advanced Research Applications
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the chemical derivatization of this compound (also known as 2-ethylbiphenyl). This biphenyl scaffold is a crucial structural motif in medicinal chemistry and materials science, and the ability to functionalize it selectively is paramount for developing novel compounds. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot these protocols effectively.
This compound presents a versatile yet challenging substrate for synthetic modification. It features three distinct regions for potential functionalization: the ethyl-substituted phenyl ring, the unsubstituted phenyl ring, and the ethyl side-chain itself. The interplay between the electronic and steric effects of the substituents governs the reactivity and regioselectivity of any transformation.
The ethyl group is a weakly activating, ortho, para-directing group, while the phenyl group is also activating and ortho, para-directing. This creates a complex scenario for classical electrophilic aromatic substitution, often leading to mixtures of isomers. Therefore, modern synthetic strategies, including directed C-H activation, are often required to achieve precise control over the position of new functional groups. This guide will detail protocols for both classical and modern approaches to unlock the synthetic potential of this important molecule.
Protocol I: Electrophilic Aromatic Substitution - Nitration
Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing aromatic rings.[1] Nitration, the introduction of a nitro (-NO₂) group, is a classic example that provides a versatile chemical handle for further transformations, such as reduction to an amine.[2][3]
Scientific Principles & Mechanistic Insight
The nitration of this compound involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3] The electron-rich π-systems of the biphenyl core act as nucleophiles, attacking the nitronium ion.
The directing effects of the substituents are key to understanding the product distribution.
-
Ring A (Ethyl-substituted): The ethyl group directs incoming electrophiles to the positions ortho and para to it. The para position (position 4) is sterically accessible. The ortho position (position 3) is also electronically activated, but may experience some steric hindrance from the adjacent ethyl group.
-
Ring B (Unsubstituted): The entire Ring A acts as an activating, ortho, para-directing substituent on Ring B. Therefore, positions 2' and 4' are the most likely sites of substitution on this ring.
Competition between the two rings and the various activated positions means that a mixture of mono-nitrated isomers is expected.[4] Careful control of reaction conditions, particularly temperature, is crucial to minimize dinitration and oxidative side reactions.[5]
Workflow for Electrophilic Nitration
Caption: General workflow for the electrophilic nitration of this compound.
Detailed Experimental Protocol
Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[6] The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (3.64 g, 20.0 mmol) in dichloromethane (40 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.
-
Preparation of Nitrating Agent: In a separate beaker, cautiously add concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL) while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the solution of this compound via the dropping funnel over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
Purification: The resulting mixture of nitro-isomers can be separated and purified by column chromatography on silica gel, typically using a gradient elution system of ethyl acetate in hexanes.[5]
Quantitative Data Summary
| Reagent/Parameter | Amount | Moles (mmol) | Notes |
| This compound | 3.64 g | 20.0 | Starting material.[7] |
| Dichloromethane | 40 mL | - | Inert solvent. |
| Conc. Nitric Acid (70%) | 5 mL | ~79 | Nitrating agent. |
| Conc. Sulfuric Acid (98%) | 5 mL | ~92 | Catalyst for nitronium ion formation.[3] |
| Reaction Temperature | 0-10 °C | - | Crucial for selectivity and safety. |
| Expected Outcome | - | - | - |
| Crude Yield | 4.0 - 4.3 g | - | Typical crude yield is 88-95%. |
| Product | Mixture of isomers | - | Primarily mono-nitrated products. |
Protocol II: Side-Chain Oxidation to 2-Phenylacetophenone
Functionalization of the ethyl side-chain offers an alternative derivatization pathway, converting the benzylic methylene group into a ketone. This transformation yields 2-phenylacetophenone, a valuable intermediate for various pharmaceuticals and fine chemicals.
Scientific Principles & Mechanistic Insight
The benzylic C-H bonds of the ethyl group are weaker than the aromatic C-H bonds and are susceptible to oxidation. A variety of oxidizing agents can be employed. A selective and efficient method involves the use of a silver ion/persulfate couple in an aqueous medium. This system generates sulfate radicals (SO₄⁻•) which are potent oxidizing species capable of abstracting a hydrogen atom from the benzylic position to initiate the oxidation cascade. This method is advantageous as it uses water as a solvent and only a catalytic amount of silver nitrate. Other methods, such as those using manganese complexes, have also been reported.[8]
Workflow for Benzylic Oxidation
Caption: Workflow for the selective oxidation of the ethyl side-chain.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a condenser and a mechanical stirrer, add this compound (1.82 g, 10.0 mmol), potassium persulfate (K₂S₂O₈, 5.40 g, 20.0 mmol), and deionized water (100 mL).
-
Catalyst Addition: Add a solution of silver nitrate (AgNO₃, 0.17 g, 1.0 mmol) in deionized water (5 mL) to the slurry.
-
Reaction: Heat the reaction mixture to 65-70 °C with vigorous stirring. The reaction is typically complete within 2-3 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude 2-phenylacetophenone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Quantitative Data Summary
| Reagent/Parameter | Amount | Moles (mmol) | Notes |
| This compound | 1.82 g | 10.0 | Starting material. |
| Potassium Persulfate | 5.40 g | 20.0 | Oxidizing agent (2 equivalents). |
| Silver Nitrate | 0.17 g | 1.0 | Catalyst (10 mol%). |
| Deionized Water | 105 mL | - | Solvent. |
| Reaction Temperature | 65-70 °C | - | Optimal temperature for oxidation. |
| Expected Outcome | - | - | - |
| Purified Yield | 1.37 - 1.67 g | - | Typical yields range from 70-85%. |
| Product | 2-Phenylacetophenone | - | C₁₄H₁₂O, MW: 196.25 g/mol . |
Protocol III: Advanced Derivatization via Directed C-H Functionalization
To overcome the regioselectivity challenges of classical EAS, modern C-H activation strategies employ directing groups to functionalize a specific C-H bond.[9] This approach offers unparalleled control and is invaluable for complex molecule synthesis. A powerful example is the palladium-catalyzed, nitrile-directed meta-C-H functionalization of biaryl compounds.[10] This protocol first requires the installation of a nitrile directing group onto the this compound core.
Scientific Principles & Mechanistic Insight
This strategy is a two-stage process:
-
Installation of a Directing Group: A nitrile (-CN) group is installed on one of the aromatic rings. This is typically achieved via a Sandmeyer reaction on an amino-substituted precursor or a metal-catalyzed cyanation of an aryl halide. The nitrile group is an excellent directing group for certain transition metal-catalyzed reactions.
-
Directed C-H Activation: A palladium catalyst, in conjunction with a specific ligand (e.g., a substituted pyridone), coordinates to the nitrile group. This brings the catalyst into proximity of a specific C-H bond, in this case, the meta-position on the same ring, enabling its selective cleavage and functionalization (e.g., olefination, acetoxylation).[10] This "U-turn" approach allows for functionalization at a position that is electronically disfavored in classical EAS.
Workflow for Directed C-H Functionalization
Caption: Two-stage workflow for advanced, directed C-H functionalization.
Detailed Experimental Protocol (Illustrative Example: Meta-Olefination)
This protocol assumes the successful synthesis of 4-cyano-1-ethyl-2-phenylbenzene as the starting material.
-
Reaction Setup: In an oven-dried vial under a nitrogen atmosphere, add the nitrile-substituted substrate (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), 3-amino-2-chloropyridine ligand (3.9 mg, 0.03 mmol, 15 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol).
-
Reagent Addition: Add ethyl acrylate (43 µL, 0.4 mmol) followed by hexafluoroisopropanol (HFIP, 1.0 mL).
-
Reaction: Seal the vial and place it in a preheated block at 100 °C. Stir the reaction for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired meta-olefinated product.
Quantitative Data Summary (for C-H Activation Step)
| Reagent/Parameter | Amount | Moles (mmol) | Notes |
| Nitrile Substrate | 0.2 | - | The directing group-containing starting material. |
| Pd(OAc)₂ | 2.2 mg | 0.01 | Palladium catalyst.[10] |
| 3-Amino-2-chloropyridine | 3.9 mg | 0.03 | Ligand to assist C-H cleavage.[10] |
| Ag₂CO₃ | 110 mg | 0.4 | Oxidant. |
| Ethyl Acrylate | 43 µL | 0.4 | Coupling partner. |
| Solvent (HFIP) | 1.0 mL | - | Hexafluoroisopropanol. |
| Expected Outcome | - | - | - |
| Purified Yield | - | - | Yields are substrate-dependent, often 50-80%. |
| Product | Meta-olefinated biphenyl | - | Regioselective functionalization. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. "Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphe" by Victor A. Hanson, Tristan Wine et al. [digitalcommons.spu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 1-Ethyl-2-phenylbenzene via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a comprehensive guide for the synthesis of 1-Ethyl-2-phenylbenzene, also known as 2-Ethylbiphenyl. We present a detailed experimental protocol based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This method was selected for its high efficiency, excellent functional group tolerance, and relatively mild reaction conditions, making it a superior choice over traditional methods like Friedel-Crafts alkylation, which can suffer from polyalkylation and carbocation rearrangements.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the reaction mechanism, a step-by-step laboratory procedure, purification techniques, and methods for product characterization.
Introduction and Strategic Selection
This compound is a biaryl compound, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. The synthesis of such unsymmetrical biaryls is a cornerstone of modern organic chemistry. While several C-C bond-forming strategies exist, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad applicability.[3][4]
Why Suzuki-Miyaura Coupling?
-
High Yield & Selectivity: The reaction is known for producing high yields of the desired biaryl product with minimal side reactions.[4]
-
Mild Conditions: The reaction typically proceeds at moderate temperatures and does not require harsh reagents, preserving sensitive functional groups.[3]
-
Commercial Availability of Reagents: The necessary organoboron compounds and aryl halides are widely available or readily prepared.[3]
-
Environmental Considerations: Modern Suzuki protocols often employ aqueous solvent systems, reducing reliance on volatile organic compounds and aligning with the principles of green chemistry.[4][5]
This protocol will detail the coupling of 2-ethylphenylboronic acid with bromobenzene, catalyzed by a palladium complex, to efficiently synthesize the target compound.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (bromobenzene), inserting itself into the carbon-bromine bond. This oxidizes the palladium from its 0 to +2 state, forming an organopalladium complex.
-
Transmetalation: In the presence of a base (like sodium carbonate), the organoboron reagent (2-ethylphenylboronic acid) forms a boronate salt. This activated species then transfers its organic group (the 2-ethylphenyl moiety) to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups (phenyl and 2-ethylphenyl) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final biaryl product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Bromobenzene | C₆H₅Br | 157.01 | 1.0 mL | 9.5 | Reagent grade, 99% |
| 2-Ethylphenylboronic acid | C₈H₁₁BO₂ | 149.99 | 1.57 g | 10.5 | 1.1 equivalents |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 21 mg | 0.095 | 1 mol% |
| Triphenylphosphine | PPh₃ | 262.29 | 100 mg | 0.38 | 4 mol% |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 2.5 g | 23.6 | 2.5 equivalents |
| n-Propanol | C₃H₈O | 60.10 | 20 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 10 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~40 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet/balloon
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography (optional)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Reaction Workflow
Detailed Step-by-Step Procedure
Reaction Setup:
-
Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
To the flask, add 2-ethylphenylboronic acid (1.57 g), palladium(II) acetate (21 mg), triphenylphosphine (100 mg), and anhydrous sodium carbonate (2.5 g).[6]
-
Add n-propanol (20 mL) to the flask, followed by bromobenzene (1.0 mL).
-
Begin stirring the mixture to ensure the solids are suspended.
Reaction Execution:
-
Purge the flask with nitrogen for 5-10 minutes to create an inert atmosphere.
-
Add deionized water (10 mL) to the stirring mixture.[6]
-
Heat the reaction mixture to a gentle reflux (approximately 90-95°C) using a heating mantle.
-
Maintain the reflux under a nitrogen environment for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the bromobenzene spot (Stain with KMnO₄ or view under UV).
Workup and Purification:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Add 20 mL of deionized water to the flask and stir for 5 minutes.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.
-
Wash the combined organic layers sequentially with deionized water (2 x 20 mL) and then with brine (20 mL) to remove any remaining inorganic impurities.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Final Purification (if necessary):
-
The resulting crude oil can be purified by flash column chromatography on silica gel.
-
Use a non-polar eluent, such as hexanes or a hexanes/ethyl acetate gradient (e.g., 99:1), to isolate the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield this compound as a colorless oil.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.
Physical Properties
| Property | Value | Source |
| CAS Number | 1812-51-7 | [7] |
| Molecular Formula | C₁₄H₁₄ | [7] |
| Molecular Weight | 182.26 g/mol | [7] |
| Appearance | Colorless oil | - |
| Boiling Point | 266.0 °C | [7] |
| Melting Point | -6.0 °C | [7] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and complex multiplets in the aromatic region.
-
δ ~7.40-7.20 (m, 9H, Ar-H)
-
δ ~2.65 (q, J = 7.6 Hz, 2H, -CH₂CH₃)
-
δ ~1.20 (t, J = 7.6 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃): Expected signals around δ 142.2, 141.9, 140.1, 129.8, 129.3, 128.0, 127.2, 126.7, 125.8, 26.1, 15.6.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 182.[8] A significant fragment is often observed at m/z = 167, corresponding to the loss of a methyl group ([M-15]⁺).
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
Bromobenzene: Harmful if swallowed or inhaled. It is also a skin and eye irritant.
-
Phosphines: Triphenylphosphine is toxic and an irritant. Handle with caution.
-
Solvents: n-Propanol and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient heating; presence of oxygen. | Use fresh palladium catalyst. Ensure the reaction reaches reflux. Thoroughly purge the system with nitrogen before heating. |
| Formation of Side Products (e.g., homocoupling) | Improper stoichiometry; reaction conditions not optimal. | Ensure the boronic acid is used in slight excess (1.1-1.2 eq.). Check the purity of reagents. |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Try a different stationary phase if necessary. |
References
- 1. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. quora.com [quora.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jeolusa.com [jeolusa.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. echemi.com [echemi.com]
- 8. Benzene, 1-ethyl-2-(phenylmethyl)- [webbook.nist.gov]
Application Notes & Protocols: 1-Ethyl-2-phenylbenzene in Palladium-Catalyzed Reactions
A Guide to Intramolecular C-H Functionalization and Synthesis of Fluorene Scaffolds
Introduction: Unlocking the Potential of a Biphenyl Scaffold
1-Ethyl-2-phenylbenzene is a member of the biphenyl family of aromatic hydrocarbons, which are crucial structural motifs in organic chemistry and serve as foundational intermediates for a wide range of pharmacologically active compounds and materials.[1] While seemingly simple, the spatial arrangement of the ethyl group adjacent to a phenyl ring in this compound presents a unique opportunity for advanced synthetic transformations.
This guide focuses on the application of palladium-catalyzed C-H functionalization, a powerful and atom-economical strategy, to convert this readily available biphenyl substrate into more complex, high-value molecular architectures.[2][3] Specifically, we will explore its use in intramolecular dehydrogenative coupling reactions to construct the fluorene core, a privileged scaffold in medicinal chemistry and materials science. The proximity of the activated benzylic C-H bonds of the ethyl group to the ortho C-H bonds of the neighboring phenyl ring makes this transformation an elegant and efficient cyclization strategy.
Part 1: The Core Mechanism — Palladium-Catalyzed Intramolecular C-H Activation
The central transformation discussed herein relies on a palladium(II)-catalyzed C-H activation/C-C bond formation cascade. The most widely accepted mechanism for the activation of arene C-H bonds in this context is the Concerted Metalation-Deprotonation (CMD) pathway.[4][5] This process avoids the formation of high-energy intermediates and is facilitated by a base or an anionic ligand, which accepts the proton as the palladium center coordinates the carbon.
The general catalytic cycle for this transformation can be visualized as follows:
-
C-H Activation: The active Pd(II) catalyst engages with a C-H bond on the substrate (in our case, a benzylic C-H on the ethyl group) via the CMD mechanism to form a five-membered palladacycle intermediate.
-
Second C-H Activation / Reductive Elimination: This palladacycle then orchestrates the activation of a nearby C-H bond (ortho position of the second phenyl ring). This is followed by C-C reductive elimination, which forges the new carbon-carbon bond to form the cyclized product and a Pd(0) species.
-
Catalyst Regeneration: The resulting Pd(0) is inactive for C-H activation and must be re-oxidized to the catalytically active Pd(II) state by a stoichiometric oxidant to complete the cycle.[2][6]
Caption: General catalytic cycle for Pd(II)-catalyzed dehydrogenative coupling.
Part 2: Application Protocol — Synthesis of 9-Methyl-9H-fluorene
This protocol details the intramolecular dehydrogenative cyclization of this compound to yield 9-Methyl-9H-fluorene. This reaction serves as a prime example of creating valuable polycyclic aromatic systems from simple biphenyl precursors.
Experimental Protocol
Materials:
-
This compound (Substrate)
-
Palladium(II) Acetate [Pd(OAc)₂] (Catalyst)
-
Silver(I) Carbonate [Ag₂CO₃] (Oxidant)
-
Pivalic Acid (PivOH) (Solvent/Additive)
-
Anhydrous Toluene (Solvent)
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
-
Nitrogen or Argon gas line
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq).
-
Reagent Addition: Sequentially add Palladium(II) Acetate (0.05 mmol, 5 mol%), Silver(I) Carbonate (2.0 mmol, 2.0 eq), and Pivalic Acid (5.0 mmol, 5.0 eq).
-
Solvent Addition: Add anhydrous Toluene (5 mL) to the flask.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 9-Methyl-9H-fluorene.
Causality Behind Experimental Choices (E-E-A-T)
-
Palladium(II) Acetate: Pd(OAc)₂ is a widely used and effective precatalyst for C-H activation reactions. It is soluble in many organic solvents and readily participates in the CMD step to initiate the catalytic cycle.[7]
-
Silver(I) Carbonate as Oxidant: The reductive elimination step produces Pd(0), which must be reoxidized to Pd(II). Silver salts, particularly Ag₂CO₃ or AgOAc, are highly effective stoichiometric oxidants for this purpose in dehydrogenative couplings. Molecular oxygen can also be used, sometimes in conjunction with a co-catalyst like Cu(OAc)₂.[2][7]
-
Pivalic Acid as Additive: Carboxylic acids like pivalic acid or acetic acid are often crucial. They can act as a proton shuttle in the CMD step, facilitating the C-H bond cleavage and stabilizing the palladium catalyst, thereby preventing catalyst decomposition and improving yields.[8]
-
High Temperature: C-H activation typically has a high activation energy barrier. Temperatures of 100-140 °C are common to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.[9]
Data Summary: Optimizing Reaction Conditions
The following table, based on analogous transformations in the literature, provides a starting point for optimizing the synthesis of 9-Methyl-9H-fluorene.[8][9][10]
| Parameter | Condition A (Standard) | Condition B (High-Temp) | Condition C (Alternative Oxidant) |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 2 mol% Pd(OAc)₂ | 5 mol% Pd(OAc)₂ |
| Oxidant | Ag₂CO₃ (2.0 eq) | Ag₂CO₃ (2.0 eq) | Cu(OAc)₂ (2.0 eq), O₂ (1 atm) |
| Additive | Pivalic Acid (5.0 eq) | Pivalic Acid (5.0 eq) | Acetic Acid (20 vol%) |
| Solvent | Toluene | o-Xylene | Toluene |
| Temperature | 120 °C | 140 °C | 110 °C |
| Typical Yield | 65-80% | 70-85% | 50-70% |
Part 3: Intermolecular vs. Intramolecular Reactivity — A Strategic Overview
While intramolecular cyclization is the most favorable pathway for this compound due to proximity effects, intermolecular C-H functionalization is also theoretically possible. However, it presents a significant challenge in regioselectivity. Without a directing group to guide the catalyst, functionalization could occur at any of the multiple C-H bonds on the two phenyl rings, leading to a complex mixture of products.[11][12]
Specialized ligands, such as thioethercarboxylic acids, have been developed to promote the C-H olefination of non-directed arenes, but achieving high selectivity on a substrate with numerous potential reaction sites like this compound remains a formidable challenge.[12] Therefore, the strategic choice for this substrate overwhelmingly favors an intramolecular approach.
Caption: Decision workflow for functionalizing this compound.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. C-H Bond Functionalizations with Palladium(II): Intramolecular Oxidative Annulations of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Comprehensive Characterization of 1-Ethyl-2-phenylbenzene: An Integrated Spectroscopic and Chromatographic Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 1-Ethyl-2-phenylbenzene (also known as 2-Ethylbiphenyl, CAS No. 1812-51-7).[1][2] As a substituted aromatic hydrocarbon, its unambiguous identification and purity assessment are critical in various fields, including chemical synthesis, environmental analysis, and as a potential impurity in pharmaceutical manufacturing. This document outlines field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction: The Need for Multi-Faceted Analysis
This compound is a bi-aryl hydrocarbon whose precise characterization is essential for quality control and research applications. Its structure, consisting of an ethyl-substituted phenyl ring linked to another phenyl ring, presents a unique analytical challenge that necessitates a multi-technique approach. Relying on a single analytical method can lead to ambiguity, especially when differentiating between isomers or identifying trace-level impurities.
This guide is structured to provide a logical workflow, starting with a powerful separation and identification technique (GC-MS), followed by definitive structural elucidation (NMR), and concluding with functional group confirmation (FTIR). By integrating the data from these orthogonal methods, researchers can achieve an unequivocal characterization of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
2.1 Principle & Rationale GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound.[3][4] The gas chromatograph separates the analyte from the sample matrix and other components based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then fragments the eluted analyte into a predictable pattern, its mass spectrum, which serves as a molecular fingerprint for definitive identification. This technique is chosen for its exceptional sensitivity and the extensive availability of spectral libraries for compound matching.[5]
2.2 Experimental Protocol: GC-MS Analysis
2.2.1 Sample Preparation The goal of sample preparation is to create a clean, dilute solution of the analyte in a volatile solvent suitable for injection into the GC.
-
Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble. Dichloromethane or hexane are excellent choices.
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution: Perform a 1:100 dilution of the stock solution by transferring 100 µL into a GC vial and adding 9.9 mL of solvent. This brings the concentration to approximately 10 µg/mL, a suitable starting point for analysis.
-
Internal Standard (for Quantitative Analysis): For accurate quantification, an isotopically labeled internal standard such as Ethyl-1,1-d2-benzene is recommended to correct for variations in sample preparation and instrument response.[6]
2.2.2 Instrumentation and Parameters The following parameters are a robust starting point and can be optimized as needed.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity.[5] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is ideal for separating aromatic hydrocarbons. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 400 m/z | Covers the expected mass range of the parent ion and its fragments. |
2.3 Data Interpretation
-
Retention Time (RT): The time at which this compound elutes from the column. While not unique, it provides a preliminary check.
-
Mass Spectrum: The fragmentation pattern is the key identifier. The molecular ion (M⁺) should be visible at m/z 182, corresponding to its molecular weight.[1][2] Key fragments would arise from the loss of an ethyl group or cleavage of the biphenyl bond. This obtained spectrum should be compared against a reference library, such as the NIST Mass Spectral Library, for confirmation.[2][7]
2.4 Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzene, 1-ethyl-2-(phenylmethyl)- [webbook.nist.gov]
Application Note: 1-Ethyl-2-phenylbenzene as a Key Intermediate in Fine Chemical Synthesis
Abstract: This document provides a comprehensive technical guide on the application of 1-Ethyl-2-phenylbenzene (also known as 2-Ethylbiphenyl) as a pivotal intermediate in the synthesis of fine chemicals. We delve into its physicochemical properties, provide detailed, field-tested protocols for its synthesis via Suzuki-Miyaura cross-coupling, and illustrate its primary application in the construction of polycyclic aromatic hydrocarbon (PAH) frameworks, specifically the synthesis of phenanthrene through dehydrogenative cyclization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction to this compound
This compound (CAS No. 1812-51-7) is a substituted biphenyl compound that serves as a valuable and strategic precursor in multi-step organic synthesis. Its structure, featuring a flexible ethyl group ortho to the biaryl linkage, provides a unique handle for intramolecular cyclization reactions. This steric and electronic arrangement makes it an ideal starting material for creating fused ring systems, most notably the phenanthrene core, which is a common motif in pharmaceuticals, organic electronics, and dyes. Understanding the properties and reactivity of this intermediate is crucial for its effective utilization in complex molecule synthesis.
Physicochemical & Spectroscopic Properties
The physical and chemical characteristics of this compound dictate its handling, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 1812-51-7 | [1] |
| Molecular Formula | C₁₄H₁₄ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Boiling Point | 266.0 °C | [1] |
| Melting Point | -6.0 °C | [1] |
| Appearance | Colorless Liquid (Expected) | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane) |
Table 1: Key physicochemical properties of this compound.
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized intermediate. The expected data are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (~7.2-7.6 ppm, 9H), a quartet for the benzylic CH₂ (~2.7 ppm, 2H), and a triplet for the terminal CH₃ (~1.2 ppm, 3H). |
| ¹³C NMR (CDCl₃) | Multiple signals in the aromatic region (~127-143 ppm), a signal for the benzylic CH₂ (~29 ppm), and a signal for the terminal CH₃ (~15 ppm). |
| FT-IR (Neat) | C-H stretching (aromatic) ~3050-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-2970 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 182; key fragmentation peak at m/z = 167 ([M-CH₃]⁺). |
Table 2: Predicted spectroscopic data for this compound.
Synthesis of this compound
The creation of the biaryl bond is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and excellent yields. This protocol details the synthesis from commercially available starting materials.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Principle: This protocol utilizes a palladium-catalyzed cross-coupling reaction between 2-bromoethylbenzene and phenylboronic acid. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the two aromatic rings. The base is essential for the transmetalation step of the catalytic cycle.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
-
2-Bromoethylbenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
Safety Precautions:
-
General: All operations should be performed inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Reagents: 2-Bromoethylbenzene is a toxic irritant. Phenylboronic acid can cause irritation. Palladium catalysts can be toxic and should be handled with care.
-
Solvents: Toluene is a flammable liquid with potential reproductive toxicity. Keep away from ignition sources and ensure proper ventilation.[3] Grounding of equipment is necessary to prevent static discharge.[3]
-
Reaction: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) as the catalyst can be air-sensitive.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-bromoethylbenzene (e.g., 10 mmol, 1.85 g) and phenylboronic acid (12 mmol, 1.46 g).
-
Addition of Catalyst and Base: Add potassium carbonate (25 mmol, 3.45 g) and Pd(PPh₃)₄ (0.2 mmol, 0.23 g).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (50 mL) and deionized water (12.5 mL) via syringe.
-
Reaction Execution: Heat the mixture to reflux (approximately 95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add 50 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with 100% hexane to yield this compound as a colorless oil.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the results with the expected data in Table 2.
Application in Fine Chemical Synthesis
The primary value of this compound lies in its utility as a precursor to phenanthrene, a core structure in many complex molecules.
Protocol 2: Synthesis of Phenanthrene via Dehydrogenative Cyclization
Principle: This transformation proceeds via an intramolecular electrophilic cyclization of the ethyl group onto the adjacent phenyl ring under thermal conditions, catalyzed by a dehydrogenation agent like Palladium on Carbon (Pd/C).[4] The initial cyclization forms a dihydrophenanthrene intermediate, which is then rapidly oxidized (dehydrogenated) by the catalyst to the fully aromatic phenanthrene system.[4]
Caption: Mechanism of phenanthrene synthesis from this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 wt%)
-
High-boiling solvent (e.g., Diphenyl ether or p-Cymene)
Safety Precautions:
-
High Temperatures: This reaction requires high temperatures (200-250 °C). Use appropriate heating equipment (heating mantle with sand bath) and ensure the glassware is free of defects.
-
Catalyst: Palladium on Carbon is flammable, especially when dry or saturated with hydrogen. Handle it carefully in a fume hood, and do not allow it to dry out completely on filter paper.
-
Pressure: The reaction generates hydrogen gas (H₂), which is highly flammable. The system must be open to a bubbler or vented into the fume hood to prevent pressure buildup.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a short-path distillation head (or an air condenser) and a magnetic stir bar, add this compound (e.g., 5 mmol, 0.91 g) and the high-boiling solvent (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.09 g, 10 wt%) to the solution.
-
Reaction Execution: Heat the mixture to a gentle reflux (typically 200-250 °C depending on the solvent) with stirring. The evolution of hydrogen gas should be apparent.
-
Monitoring: Monitor the reaction by GC-MS. The disappearance of the starting material and the appearance of the phenanthrene product (m/z = 178) indicates reaction completion, usually within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully filter the hot solution through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the catalyst dry on the filter paper. Wash the filter cake with hot toluene (3 x 15 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure (if the solvent is sufficiently volatile) or by vacuum distillation to remove the high-boiling solvent. The resulting solid residue can be further purified by recrystallization from ethanol or by sublimation to yield pure phenanthrene as white crystals.
-
Characterization: Confirm the product's identity via melting point analysis, ¹H NMR, and mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-2-phenylbenzene Synthesis
Welcome to our dedicated technical support center for the synthesis of 1-Ethyl-2-phenylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance your experimental success. Our guidance is rooted in established mechanistic principles and extensive field experience to ensure you achieve high yields and purity.
Troubleshooting Guide: Addressing Common Issues in this compound Synthesis
The synthesis of this compound, a sterically hindered biaryl system, via Suzuki-Miyaura coupling can be challenging. Below are common issues encountered during this reaction, their probable causes, and actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A1: Low yields in the Suzuki-Miyaura coupling of sterically hindered substrates like those for this compound often stem from a few critical areas. A systematic approach to troubleshooting is recommended.
-
Catalyst System Inactivity: The choice of palladium catalyst and ligand is paramount for coupling sterically demanding partners. Standard catalysts like Pd(PPh₃)₄ may be inefficient.
-
Solution: Employ a more active catalyst system. Buchwald-type ligands, known for their bulk and electron-rich nature, are highly effective for sterically hindered substrates.[1][2] Consider using a pre-formed catalyst like SPhos Pd G3 or generating the active catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand such as SPhos or XPhos. These ligands promote both the oxidative addition and the challenging reductive elimination steps.[2][3]
-
-
Ineffective Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a crucial step and can be slow for hindered substrates. The choice and quality of the base are critical here.[4][5]
-
Solution: Screen different bases. While aqueous K₂CO₃ is a common choice, for sterically hindered couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can be more effective.[5][6] These bases can more readily form the reactive boronate species necessary for transmetalation.[7][8] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.
-
-
Side Reactions Dominating: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[6][9][10]
-
Solution: To minimize protodeboronation, ensure your solvent is thoroughly degassed to remove oxygen, and use anhydrous conditions where possible.[6] Using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can also mitigate this issue.[6][9] Homocoupling is often promoted by the presence of oxygen or Pd(II) species; ensuring a rigorously inert atmosphere and using a Pd(0) source or an efficient precatalyst can help.[9]
-
Q2: I am observing significant amounts of homocoupled byproducts (biphenyl and/or 1,1'-diethyl-2,2'-biphenyl). How can I suppress this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially when the desired cross-coupling is slow due to steric hindrance.
-
Cause: The primary cause is often the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[9] It can also be promoted by certain palladium catalyst states.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[6]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Catalyst Choice: Use a well-defined Pd(0) precatalyst. If using a Pd(II) source, ensure the conditions favor rapid reduction to the active Pd(0) species.
-
Ligand Selection: Bulky electron-rich ligands can promote the desired cross-coupling pathway over homocoupling.[3]
-
Q3: My starting materials are not fully consumed, even after extended reaction times. What could be the issue?
A3: Incomplete conversion points towards issues with reaction kinetics or catalyst deactivation.
-
Cause:
-
Insufficiently Active Catalyst: The chosen catalyst may not be active enough to overcome the steric hindrance of the substrates.
-
Low Reaction Temperature: The activation energy for one of the steps in the catalytic cycle (often oxidative addition or reductive elimination for hindered substrates) may not be met at the current temperature.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities in the reagents or solvent.[6][9]
-
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature. Solvents with higher boiling points like toluene or DMF might be necessary.[11]
-
Switch to a More Active Catalyst: As mentioned in A1, consider using a more advanced catalyst system with bulky, electron-rich phosphine ligands.[1][2]
-
Check Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents and ensure your starting materials are free of impurities that could poison the catalyst.[6]
-
Frequently Asked Questions (FAQs) for this compound Synthesis
Q4: Which coupling partners should I choose: (2-ethylphenyl)boronic acid with a phenyl halide, or phenylboronic acid with a 2-ethylaryl halide?
A4: Both routes are viable. However, the reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[6] Aryl chlorides are generally more challenging to activate and often require more specialized and expensive catalyst systems.[8] Therefore, for initial optimizations, using a more reactive aryl halide like 2-bromoethylbenzene or 2-iodoethylbenzene with phenylboronic acid is often a more reliable starting point. Phenylboronic acid is also a very common and relatively inexpensive reagent.
Q5: What is the optimal base for this reaction and why?
A5: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5][7] For sterically hindered couplings, the choice of base can significantly impact the reaction rate and yield.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often an excellent choice for challenging couplings. It is a strong enough base to facilitate boronate formation without promoting significant side reactions.
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly in non-aqueous solvents. Its high solubility in many organic solvents can be advantageous.
-
Potassium Fluoride (KF): A milder base that can be effective, especially if your substrates are sensitive to stronger bases.[8]
-
A screening of these bases is recommended to find the optimal conditions for your specific setup.
Q6: Can you provide a reliable starting protocol for the synthesis of this compound?
A6: The following protocol is a robust starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromoethylbenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of toluene). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst, for example, SPhos Pd G3 (0.02 mmol, 2 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q7: How do steric effects from the ethyl group influence the reaction, and how can they be overcome?
A7: The ortho-ethyl group on one of the aryl partners introduces significant steric hindrance. This can impede two key steps in the catalytic cycle:
-
Oxidative Addition: The initial addition of the palladium catalyst to the C-X bond of the aryl halide can be slowed down.
-
Reductive Elimination: The final step, where the two aryl groups are coupled and the product is released from the palladium center, is often the most challenging for sterically hindered substrates.
To overcome these steric barriers, the use of bulky, electron-rich phosphine ligands is essential.[3][12] These ligands form a coordinatively unsaturated palladium center that is more reactive in oxidative addition. The bulkiness of the ligand also promotes the reductive elimination step to relieve steric strain around the metal center.[3]
Data and Visualization
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (Optimized for Steric Hindrance) | Rationale for Condition B |
| Catalyst | Pd(PPh₃)₄ | SPhos Pd G3 or Pd₂(dba)₃/SPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[1][2] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Stronger, non-aqueous bases are often more effective for activating sterically hindered boronic acids.[5][6] |
| Solvent | Dioxane/Water | Toluene or CPME | Higher boiling points allow for increased reaction temperatures if needed; anhydrous conditions can reduce protodeboronation. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperatures provide the necessary activation energy to overcome steric barriers. |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 2-Ethylbiphenyl Synthesis
Welcome to the Technical Support Center for 2-Ethylbiphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Regioselectivity and Byproduct Formation
2-Ethylbiphenyl is a key structural motif in various research and development areas. However, its synthesis is often plagued by the formation of undesired byproducts, which can complicate purification, reduce yields, and impact the quality of downstream products. The primary challenges are achieving high regioselectivity for the 2-position and minimizing side reactions inherent to common synthetic methods. This guide provides in-depth, field-proven insights into identifying, minimizing, and eliminating these common byproducts.
Common Synthesis Routes and Their Associated Byproducts
The choice of synthetic strategy is the most critical factor determining the byproduct profile. The three most common routes are Suzuki-Miyaura Coupling, Grignard Reactions, and Friedel-Crafts Alkylation, each with a unique set of potential side reactions.
| Synthesis Route | Target Reaction | Common Byproducts |
| Suzuki-Miyaura Coupling | 2-Halophenyl derivative + Ethylboronic acid (or vice-versa) | Homocoupled products (Biphenyl, Diethyl), Protodeboronation/Dehalogenation products |
| Grignard Reaction | 2-Biphenylmagnesium halide + Ethylating agent | Homocoupled Biphenyl (Wurtz coupling), Benzene (from protonolysis) |
| Friedel-Crafts Alkylation | Biphenyl + Ethylating agent (e.g., Ethyl Halide) | Isomeric Products (3- and 4-Ethylbiphenyl), Poly-ethylated Biphenyls |
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling is producing a significant amount of biphenyl. What's causing this and how can I prevent it?
A1: The formation of biphenyl as a byproduct in a Suzuki coupling for 2-ethylbiphenyl typically arises from the homocoupling of the phenylboronic acid (or related boronic species) used in the reaction. This is a common side reaction in palladium-catalyzed cross-couplings.[1][2]
Causality: Homocoupling is often promoted by factors that disrupt the main catalytic cycle. The primary causes include:
-
Oxidative Conditions: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Base-Induced Decomposition: Certain bases can cause the decomposition of the boronic acid, leading to side reactions.[3]
-
Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to other side reactions, homocoupling can become more prevalent.
Troubleshooting & Optimization Protocol:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction. This is the most critical step to prevent oxygen-driven side reactions.
-
Optimize the Base: The choice of base is crucial. While strong bases like NaOH or K₂CO₃ are common, they can sometimes promote side reactions.[4] Consider using a milder base like potassium phosphate (K₃PO₄) or an organic base.
-
Ligand Selection: The phosphine ligand on the palladium catalyst influences the rates of the catalytic steps. Using bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to the homocoupling pathway.
-
Controlled Addition: Add the boronic acid reagent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second-order homocoupling reaction.
Below is a diagram illustrating the main Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: Main catalytic cycle for Suzuki coupling and the competing homocoupling pathway.
Q2: I'm attempting a Grignard synthesis of 2-ethylbiphenyl and my main byproducts are biphenyl and unreacted starting material. What is going wrong?
A2: This is a classic issue with Grignard reactions and almost always points to two main problems: moisture in the reaction and competitive Wurtz-type coupling.
Causality:
-
Protonolysis by Water: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water or other protic sources (like alcohols).[5][6] This reaction quenches the Grignard reagent, converting it back to an alkane or arene (in this case, biphenyl from a biphenylmagnesium halide, or benzene if you started from phenylmagnesium halide) and rendering it useless for the desired C-C bond formation.
-
Homocoupling (Wurtz Reaction): Grignard reagents can couple with the starting alkyl or aryl halide to form a homocoupled product. In the synthesis of 2-ethylbiphenyl, if you are reacting an ethyl halide with 2-biphenylmagnesium bromide, this side reaction is less common. However, if you are forming the Grignard from 2-bromobiphenyl, some of the Grignard reagent can react with remaining 2-bromobiphenyl to produce 2,2'-bibiphenyl. The more common byproduct, biphenyl, forms from the coupling of phenylmagnesium bromide if that is the starting reagent.[5]
Troubleshooting & Optimization Protocol:
-
Rigorous Drying of Glassware and Reagents:
-
All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).[6]
-
The magnesium turnings should be fresh and activated if necessary.
-
-
Initiation and Temperature Control:
-
Ensure the Grignard formation has properly initiated before adding the bulk of your halide. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.[7]
-
Once formed, keep the reaction temperature low, especially during the addition of the electrophile (e.g., ethyl sulfate), to minimize side reactions.
-
-
Order of Addition: Add the alkyl halide solution dropwise to the magnesium turnings to form the Grignard reagent. Do not add magnesium to the halide. This ensures the halide is not in excess, which would favor Wurtz coupling.
Q3: My Friedel-Crafts alkylation of biphenyl is giving me a mixture of 2-, 3-, and 4-ethylbiphenyl, plus some diethylbiphenyls. How can I improve selectivity?
A3: This is a fundamental challenge of the Friedel-Crafts alkylation reaction. The reaction suffers from poor regioselectivity and overalkylation.[8][9]
Causality:
-
Isomer Formation: The ethyl group is an ortho-, para-directing activator. When you add an ethyl group to biphenyl, the initial substitution is directed by the phenyl group, which is also an ortho-, para-director. This leads to a mixture of 2-ethylbiphenyl and 4-ethylbiphenyl. The 3-isomer can also form, although it is typically a minor product.[10][11] Carbocation rearrangements, while a major issue with longer alkyl chains, are not the primary cause of isomerism with ethyl groups.[12]
-
Polyalkylation: The product, ethylbiphenyl, is more nucleophilic than the starting material, biphenyl, because the ethyl group is an activating group. This means the product can react with the ethylating agent faster than the starting material, leading to the formation of diethylbiphenyls and other poly-alkylated species.[8]
Troubleshooting & Optimization Protocol:
-
Use a Molar Excess of Biphenyl: To minimize polyalkylation, use a large excess of the aromatic substrate (biphenyl) relative to the alkylating agent (e.g., ethyl bromide). This increases the statistical probability that the electrophile will react with biphenyl rather than the ethylbiphenyl product. The unreacted biphenyl can be recovered and recycled.
-
Catalyst Choice and Temperature Control: The choice of Lewis acid catalyst and reaction temperature can influence isomer distribution. Milder catalysts and lower temperatures often favor the para-isomer (4-ethylbiphenyl) due to steric hindrance at the ortho-position. Achieving high selectivity for the 2-isomer via Friedel-Crafts is exceptionally difficult and this method is generally not preferred if 2-ethylbiphenyl is the exclusive target.
-
Consider Friedel-Crafts Acylation: A more controllable alternative is to perform a Friedel-Crafts acylation with acetyl chloride to form 2-acetylbiphenyl, followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to get 2-ethylbiphenyl. Acylation does not suffer from poly-substitution because the acetyl group is deactivating.[8]
The diagram below illustrates the challenge of isomer formation.
Caption: Byproduct pathways in the Friedel-Crafts ethylation of biphenyl.
Q4: How can I effectively purify 2-Ethylbiphenyl from its isomers and other byproducts?
A4: Purification often requires chromatographic techniques due to the similar physical properties of the main product and its byproducts.
Purification Strategy:
-
Initial Workup: After the reaction, perform a standard aqueous workup to remove the catalyst and any water-soluble inorganic salts.[13] Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: This is the most effective method for separating isomers.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar eluent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane if needed. The isomers (2-, 3-, and 4-ethylbiphenyl) have very similar polarities, so a long column and a slow, shallow gradient are essential for good separation.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify and combine the pure fractions of 2-ethylbiphenyl.
-
-
Distillation: If the boiling points of the byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, especially on a larger scale. However, separating the ethylbiphenyl isomers by distillation is very difficult due to their close boiling points.
Appendix: Optimized Protocol for 2-Ethylbiphenyl Synthesis via Suzuki Coupling
This protocol is optimized to minimize homocoupling and other common side reactions.
Materials:
-
2-Bromobiphenyl
-
Ethylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene and Water (degassed)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Degassing: Place all solvents (Toluene, Water) in separate flasks and sparge with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Reagent Addition: To the reaction flask, add 2-bromobiphenyl (1.0 eq), ethylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate small flask, pre-mix the palladium catalyst. Add Pd(OAc)₂ (0.01 eq) and PPh₃ (0.02 eq) and flush with nitrogen.
-
Reaction Initiation: Add degassed toluene and degassed water to the main reaction flask. Stir the mixture under a positive pressure of nitrogen. Add the pre-mixed catalyst to the flask.
-
Heating: Heat the reaction mixture to 80-90°C and maintain with vigorous stirring for 4-6 hours, or until TLC/GC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane or heptane-based eluent system to isolate pure 2-ethylbiphenyl.
The following flowchart can guide your general troubleshooting process.
Caption: A logical flowchart to diagnose and solve common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mt.com [mt.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. 3-Ethylbiphenyl | C14H14 | CID 79752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Ethylbiphenyl | C14H14 | CID 79786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 1-Ethyl-2-phenylbenzene
Welcome to the technical support center for the purification of 1-Ethyl-2-phenylbenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound from crude reaction mixtures. In the following sections, we will address common issues through a troubleshooting and FAQ format, providing not just protocols, but the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.
Section 1: Understanding Your Crude Product
Effective purification begins with a thorough understanding of your target compound and its potential contaminants. The choice of purification strategy is dictated by the physical properties of this compound and the nature of the impurities present.
Q1: What are the key physical properties of this compound that influence purification?
Understanding the physicochemical properties of your target molecule is the first step in designing a robust purification protocol. These properties, especially the boiling and melting points, directly inform whether distillation or crystallization is a viable strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Boiling Point | 266.0 °C (at 760 mmHg) | [1] |
| Melting Point | -6.0 °C | [1] |
| Appearance | Colorless liquid | [2] |
| Solubility | Insoluble in water | [2] |
The high boiling point of this compound immediately suggests that distillation at atmospheric pressure is not ideal, as it may lead to thermal decomposition. Therefore, vacuum distillation is the preferred method to lower the boiling point to a more manageable temperature.[3] The very low melting point indicates that crystallization is not a practical method for purifying the final product itself, though it could be used for solid precursors.[4]
Q2: What are the likely impurities in my crude this compound?
Impurities are typically byproducts of the synthetic route used. While numerous methods exist, common strategies like Friedel-Crafts reactions or cross-coupling reactions introduce predictable contaminants.
-
Unreacted Starting Materials: Depending on the synthesis, these could include compounds like 2-ethyl-bromobenzene, phenylboronic acid, or benzene.
-
Isomeric Byproducts: Friedel-Crafts alkylation or acylation reactions are notorious for producing isomers. You may find 1-ethyl-3-phenylbenzene and 1-ethyl-4-phenylbenzene in your crude mixture.[5]
-
Homocoupling Products: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) can lead to homocoupling of the starting materials, resulting in impurities like biphenyl or 2,2'-diethylbiphenyl.
-
Solvent Residues: Residual high-boiling solvents used in the reaction, such as toluene or xylenes, may be present.
-
Related Aromatic Hydrocarbons: The starting materials themselves may contain other aromatic hydrocarbon impurities.[6]
Section 2: Selecting the Right Purification Method
Choosing the correct purification technique is critical for achieving the desired purity with maximum yield and efficiency. The decision depends on the scale of your experiment, the nature of the impurities, and the final purity required.
Q3: How do I choose the best purification method for my needs?
The following decision tree provides a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guide: Fractional Vacuum Distillation
For multi-gram quantities, fractional vacuum distillation is the most effective and economical method for separating this compound from impurities with different boiling points.[7]
Q4: When is fractional vacuum distillation the best choice?
This method is ideal when:
-
You are working with quantities greater than a few grams.
-
The impurities have boiling points that differ from the product by at least 20-30 °C under vacuum.
-
The product and impurities are thermally stable at the reduced boiling point.
Q5: What is a standard protocol for fractional vacuum distillation of this compound?
The following protocol provides a general framework. Always begin with a small-scale test run if you are unsure of the composition of your crude mixture.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings) for efficient separation. Ensure all glassware is rated for vacuum and has no cracks. Use a vacuum pump capable of reaching at least 10 mbar.
-
Drying: Ensure the crude product is dry. Water can interfere with the vacuum and cause bumping. If necessary, dry the crude mixture with a suitable agent like MgSO₄ and filter.
-
Charging the Flask: Add the crude oil to the distillation flask (no more than half full) along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Slowly and carefully apply the vacuum. A gradual reduction in pressure prevents bumping of low-boiling solvents.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the pure product.
-
Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Collect this fraction separately.
-
-
Analysis: Analyze all collected fractions by GC or TLC to confirm purity before combining the desired fractions.
Caption: Workflow for fractional vacuum distillation.
Q6: My product seems to be decomposing during distillation. What can I do?
Product decomposition is often indicated by darkening of the material in the distillation pot and a drop in vacuum pressure.
-
Improve the Vacuum: The primary reason for decomposition is excessive temperature. A better vacuum (lower pressure) will reduce the boiling point. Aim for a pressure below 10 mbar if possible.
-
Reduce Residence Time: Minimize the time the product spends at high temperatures. A technique like short-path distillation can be effective if separation from closely boiling impurities is not a major concern.
Q7: The separation between my product and an impurity is poor. How can I improve it?
Poor separation occurs when the boiling points of the components are too close.
-
Increase Column Efficiency: Use a longer packed or Vigreux column. This increases the number of theoretical plates, enhancing separation.
-
Increase the Reflux Ratio: During distillation, you can increase the reflux ratio by insulating the distillation head. This allows for more condensation-vaporization cycles, improving separation, but it will slow down the distillation rate.
-
Consider Extractive Distillation: For very difficult separations, such as removing closely boiling isomers, extractive distillation with a suitable solvent can be employed to alter the relative volatilities of the components.[8]
Section 4: Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for purifying small-scale reactions or for removing impurities that are difficult to separate by distillation, such as isomers or compounds with very similar polarities.[7][9]
Q8: When should I use column chromatography instead of distillation?
Chromatography is preferred when:
-
The amount of crude material is small (< 5 g).
-
Impurities have very similar boiling points to the product (e.g., isomers).
-
The product is thermally sensitive, even under vacuum.
-
You need to remove non-volatile impurities.
Q9: How do I develop a solvent system for purifying this compound on a silica gel column?
This compound is a non-polar aromatic hydrocarbon. The goal is to find a solvent system where the product has an Rf value of approximately 0.3 on a TLC plate, which generally translates to good separation on a column.
Protocol: Solvent System Development
-
Stationary Phase: Silica gel is the standard choice.
-
Initial TLC Screening:
-
Spot your crude mixture on a TLC plate.
-
Run the plate in pure hexane. This compound will likely have a high Rf.
-
If separation is poor, add a slightly more polar co-solvent. Start with a very low percentage (e.g., 1-2%) of ethyl acetate or dichloromethane in hexane.[10]
-
For example, test solvent systems like 99:1 Hexane:Ethyl Acetate or 98:2 Hexane:Dichloromethane.
-
-
Optimization: Adjust the ratio of the solvents until you see clear separation between your product spot and the impurity spots, with the product Rf around 0.3.
-
Column Elution: Use the optimized solvent system as your mobile phase for the column. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective for complex mixtures.
References
- 1. echemi.com [echemi.com]
- 2. 1-Ethyl-2-Methylbenzene | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. WO2016036392A1 - Process for the enhanced separation of ethylbenzene - Google Patents [patents.google.com]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. unitedchem.com [unitedchem.com]
Technical Support Center: Scaling Up 1-Ethyl-2-phenylbenzene Production
Welcome to the technical support center for the synthesis and scale-up of 1-Ethyl-2-phenylbenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here, we provide in-depth, field-proven insights in a practical question-and-answer format, complete with troubleshooting protocols and process diagrams.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the initial stages of process development and scale-up for this compound.
Q1: What are the most viable synthesis routes for this compound for potential scale-up?
A1: The most common and industrially evaluated methods for forming the biaryl C-C bond in structures like this compound are the Suzuki-Miyaura coupling and the Grignard reaction.[1][2] A third route, Friedel-Crafts alkylation, is plausible but often presents significant challenges with selectivity, making it less ideal for scaling.[3][4]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide.[1] It is highly versatile, tolerates a wide range of functional groups, and can often be performed in aqueous conditions, which is advantageous for green chemistry initiatives.[1][5][6]
-
Grignard Reaction: This classic organometallic reaction involves reacting an arylmagnesium halide (Grignard reagent) with an appropriate electrophile.[7][8] It is a powerful C-C bond-forming reaction but is extremely sensitive to moisture and protic solvents.[2][8]
-
Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst.[9] However, it is prone to issues like polyalkylation and carbocation rearrangements, which lead to a mixture of products and are difficult to control at scale.[3][10]
Q2: What are the primary safety and handling concerns when scaling up production?
A2: Key safety concerns vary by the chosen synthesis route:
-
Grignard Synthesis: The primary hazard is the use of highly flammable and anhydrous solvents like diethyl ether or THF.[7][11] The reaction to form the Grignard reagent is exothermic and can become vigorous if not controlled, requiring careful monitoring of temperature and addition rates.[2][11]
-
Suzuki Coupling: Palladium catalysts, especially on carbon supports, can be pyrophoric. Proper handling and quenching procedures are essential. Additionally, aryl halides and boronic acids can have varying toxicity profiles that must be evaluated.
-
General Scale-Up: Handling large quantities of flammable organic solvents always poses a risk. Process hazard analyses (PHAs) should be conducted to identify risks associated with thermal runaway, pressure buildup, and reactant accumulation.
Q3: My lab-scale reaction works perfectly, but fails at the pilot scale. What are the most likely reasons?
A3: The transition from lab to pilot scale introduces new variables, primarily related to physical and engineering parameters rather than chemistry alone.[12][13]
-
Inefficient Mixing: A laboratory flask with a magnetic stir bar has very different hydrodynamics than a large, baffled reactor with an overhead stirrer. Poor mixing can lead to localized concentration gradients or "hot spots," causing side reactions or incomplete conversion.[12]
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases significantly as you scale up. Exothermic reactions that were easily managed in a lab flask with an ice bath can lead to thermal runaway in a large reactor if the cooling capacity is insufficient.[12]
-
Reagent Addition Rates: The rate of addition of a key reagent, which might be done in seconds in the lab, could take hours at scale. This change in timescale can affect reaction kinetics and impurity profiles.
Part 2: Troubleshooting Guide: Synthesis-Specific Issues
This section provides detailed troubleshooting advice for specific problems you might encounter with the primary synthesis routes.
Scenario 1: Suzuki-Miyaura Coupling
Q: My Suzuki coupling reaction has stalled or shows low conversion at scale. What should I investigate?
A: A stalled Suzuki reaction at scale often points to catalyst deactivation or issues with mass transfer.
Troubleshooting Steps:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive.
-
Cause: The most common cause is the presence of oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Another issue can be the strong adsorption of the biaryl product onto the catalyst surface, blocking active sites, particularly with heterogeneous catalysts.[14]
-
Solution: Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon). If using a supported catalyst, a thorough wash with a hydrophobic solvent post-reaction may improve recyclability.[14] Consider performing a "hot filtration" test to see if the catalysis is truly heterogeneous or if active palladium is leaching into the solution.
-
-
Base and Solvent Incompatibility: The choice of base and solvent is critical and can behave differently at scale.
-
Cause: The base (e.g., Na₂CO₃, K₂CO₃, CsF) may not be sufficiently soluble or may form clumps in the reaction mixture due to poor mixing, leading to a localized high pH and side reactions, or low pH and no reaction.
-
Solution: Screen different bases and solvent systems. Aqueous solutions of bases often provide better results and are considered greener.[5][6] Ensure your mixing is sufficient to keep the base suspended and well-distributed.
-
-
Impurity in Starting Materials:
-
Cause: Impurities in the aryl boronic acid or aryl halide can act as catalyst poisons.
-
Solution: Re-verify the purity of your starting materials. Recrystallization or distillation of starting materials may be necessary.
-
Workflow: Diagnosing a Stalled Suzuki Coupling
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. mt.com [mt.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. benchchem.com [benchchem.com]
- 13. Mixing Scale-Up and Scale-Down Issues in Pharmaceutical and Biopharmaceutical Processes | AIChE [proceedings.aiche.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Ethylbenzene Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and nuances encountered when working with ethylbenzene derivatives. The presence of the ethyl group, while seemingly simple, introduces steric and electronic factors that can significantly influence reaction outcomes, often leading to stubborn impurities.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and optimize your reaction yields. We will explore the mechanistic origins of common side reactions and provide field-proven protocols to overcome them.
Troubleshooting Guide: Impurity Formation
This section addresses specific, common impurities observed during the Suzuki coupling of ethylbenzene derivatives.
Question 1: I'm observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid reagent. What is causing this and how can I prevent it?
Answer:
This is a classic and frequent side reaction in Suzuki couplings. The formation of a symmetrical biaryl from your boronic acid (Ar-B(OH)₂ → Ar-Ar) is known as homocoupling .
Causality: Homocoupling is primarily caused by two pathways:
-
Oxygen-Mediated: The presence of dissolved oxygen in your reaction mixture is a major culprit. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1] This Pd(II) can then react with two molecules of your boronic acid to produce the homocoupled product and regenerate the Pd(0) catalyst, as shown in the simplified mechanism below.[2][3]
-
Pd(II) Precatalyst-Mediated: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced to Pd(0) for the main catalytic cycle to begin. One pathway for this reduction involves the homocoupling of two boronic acid molecules.[1]
Mitigation Strategies & Protocols:
-
Rigorous Degassing (Priority #1): The most critical step is to eliminate oxygen.
-
Protocol: Before adding your catalyst, subject your solvent and reaction mixture (containing substrate, boronic acid, and base) to at least three "freeze-pump-thaw" cycles. Alternatively, for simpler setups, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be effective. A recent study demonstrated that a subsurface nitrogen sparge was highly effective at suppressing homocoupling.[4]
-
-
Choice of Palladium Source:
-
Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5] This bypasses the initial reduction step that can consume your boronic acid via homocoupling.
-
-
Controlled Reagent Addition:
-
Protocol: In some cases, slow addition of the boronic acid solution to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4]
-
-
Additive Inclusion:
-
Insight: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[4]
-
Question 2: My primary byproduct is the dehalogenated ethylbenzene starting material. Why is this happening?
Answer:
This side reaction is dehalogenation (or hydrodehalogenation), where the halide on your ethylbenzene derivative is replaced by a hydrogen atom (Ar-X → Ar-H).
Causality: Dehalogenation occurs after the initial oxidative addition step. The Ar-Pd(II)-X intermediate, instead of proceeding to transmetalation, can react with a hydride source in the mixture. This is often a solvent molecule (like an alcohol) or an amine base.[1] Subsequent reductive elimination then releases the dehalogenated product and regenerates Pd(0).
Mitigation Strategies & Protocols:
-
Solvent Choice:
-
Recommendation: Avoid using alcohols as the primary solvent if dehalogenation is severe. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[6]
-
-
Base Selection:
-
Increase Transmetalation Rate:
-
Logic: The goal is to make the desired transmetalation step kinetically faster than the undesired dehalogenation pathway.
-
Protocol:
-
Ensure your base is sufficiently strong and soluble to activate the boronic acid effectively. K₃PO₄ is often a good choice for this.[7]
-
Use a slightly higher equivalent of the boronic acid reagent (e.g., 1.2 - 1.5 equiv.) to push the equilibrium towards transmetalation.
-
Optimize your ligand choice. A ligand that accelerates transmetalation can outcompete dehalogenation.
-
-
Question 3: I'm getting low yield and recovering a lot of my ethylbenzene-boronic acid starting material as just ethylbenzene. What's going on?
Answer:
This is a classic case of protodeboronation (also called protodeborylation). It's a reaction where the C-B bond of your boronic acid is cleaved by a proton source (like water) and replaced with a C-H bond.[8][9]
Causality: Protodeboronation is a common decomposition pathway for boronic acids, especially under aqueous basic conditions.[8] The reaction pH is a critical factor influencing the rate of this side reaction.[9] Essentially, your nucleophile is being destroyed before it can participate in the cross-coupling cycle. Electron-deficient arylboronic acids can be particularly susceptible.[10]
Mitigation Strategies & Protocols:
-
Use Boronic Esters:
-
Recommendation: Convert your boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-B(pin)) or a MIDA boronate ester.[1][8] These esters are more robust and slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[8]
-
-
Strictly Anhydrous Conditions:
-
Protocol: While some Suzuki protocols call for water, if protodeboronation is severe, switch to strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and perform the reaction under a rigorously inert atmosphere.
-
-
Optimize Base and pH:
-
Accelerate the Catalytic Cycle:
-
Logic: If the desired Suzuki coupling is fast, the undesired protodeboronation has less time to occur.
-
Protocol: Employing more active catalyst systems with bulky, electron-rich phosphine ligands can significantly increase the rate of catalytic turnover, thus outcompeting the decomposition pathway.[8]
-
Frequently Asked Questions (FAQs)
Q1: The ethyl group on my aryl halide seems to be hindering the reaction, leading to low conversion. What catalyst system is best for sterically hindered substrates?
A1: This is a common challenge. The steric bulk of the ortho-ethyl group can slow down the oxidative addition and reductive elimination steps. For these cases, standard catalysts like Pd(PPh₃)₄ may be insufficient. You need a catalyst system with bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[12]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable sources of Pd(0) that pair well with bulky ligands.[13] |
| Ligand | SPhos , XPhos , or RuPhos | These ligands promote the formation of highly active, monoligated Pd(0) species that are effective for hindered substrates.[14][15] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that work well with these catalyst systems in aprotic solvents.[7] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous aprotic solvents are standard for these systems.[6] |
A study on sterically demanding couplings found that ligands like AntPhos were particularly effective at overcoming steric hindrance and preventing side reactions.[16]
Q2: How does the choice of base affect my reaction's impurity profile?
A2: The base is a critical parameter and plays multiple roles, primarily activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[7][17][18] The choice of base can directly influence impurity formation:
-
Strong Hydroxide Bases (e.g., NaOH, KOH) in Water: Can accelerate protodeboronation of sensitive boronic acids.[9]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): A good general choice. Cesium carbonate is more soluble in organic solvents and can sometimes accelerate reactions, but is more expensive.
-
Phosphate Bases (e.g., K₃PO₄): Often the base of choice for challenging couplings, especially with hindered substrates or less reactive aryl chlorides. It is strongly basic but has low nucleophilicity.
-
Fluoride Bases (e.g., KF, CsF): Can be effective, particularly for reactions sensitive to stronger bases. KF is useful when base-labile functional groups are present.[11]
Q3: Can the solvent choice really make a difference in minimizing impurities?
A3: Absolutely. The solvent influences catalyst solubility, base efficacy, and can even change the active catalytic species, thereby altering selectivity.[19][20]
-
Polar Aprotic Solvents (DMF, DMAc): Generally good for solubility but can sometimes promote side reactions. Be aware that contaminants in solvents can also poison the catalyst.[21]
-
Ethereal Solvents (Dioxane, THF): Very common and effective for a wide range of Suzuki couplings. Must be peroxide-free.
-
Aromatic Solvents (Toluene, Xylenes): Good for higher temperature reactions and are non-coordinating, which can be beneficial for catalyst activity.
-
Protic Solvents (Alcohols, Water): Can be essential for some protocols, particularly with inorganic bases like K₂CO₃. However, they can be a source of protons for protodeboronation or hydrides for dehalogenation.[1] Using biphasic systems (e.g., Toluene/Water) can be a good compromise.[6]
Q4: What is the best way to purify my final product and remove residual palladium and biaryl impurities?
A4: Purification can be challenging due to the similar polarity of the desired product and nonpolar biaryl impurities.
-
Column Chromatography: This is the most common method. A systematic approach to solvent screening (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) is necessary. Using high-purity silica is recommended.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing trace impurities.[22] Test various solvent systems (e.g., ethanol, isopropanol, hexanes, ethyl acetate).
-
Palladium Removal: If you have residual palladium, you can wash your organic solution with an aqueous solution of a scavenger (e.g., thiourea, cysteine) or pass it through a dedicated scavenger cartridge. Using a heterogeneous catalyst like Pd/C can simplify removal to a simple filtration step.[4]
-
Biphenyl Impurity Removal: Homocoupled byproducts (biphenyls) can be difficult to separate. The best strategy is prevention by optimizing the reaction conditions as described in this guide. If separation is impossible, re-evaluating the entire reaction setup is often more efficient than attempting heroic purification.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimizing the Synthesis of 1-Ethyl-2-phenylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of 1-Ethyl-2-phenylbenzene, a sterically hindered biaryl compound. We will explore the common challenges encountered during its synthesis via modern cross-coupling methodologies and provide field-proven solutions to enhance reaction yield and purity.
I. Overview of Synthetic Strategies
The construction of the C-C bond between the two aromatic rings in this compound is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The two primary and most robust methods employed for this transformation are the Suzuki-Miyaura Coupling and Grignard Reagent Cross-Coupling. The choice between them often depends on substrate availability, functional group tolerance, and laboratory expertise.
Below is a diagram illustrating the primary retrosynthetic disconnections for the target molecule.
Caption: Primary retrosynthetic routes for this compound.
II. Troubleshooting & FAQs: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1] However, synthesizing a sterically hindered product like this compound can present unique challenges.
Q1: My Suzuki coupling reaction is giving a very low yield or failing completely. What are the most common initial checks I should perform?
A1: A failed Suzuki reaction can typically be traced back to one of three areas: reagents, atmosphere, or the catalytic system.
-
Reagent Integrity:
-
Boronic Acid/Ester Quality: Arylboronic acids are susceptible to decomposition, particularly through protodeboronation (replacement of the boronic acid group with hydrogen) and formation of anhydride trimers (boroxines).[2] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[2][3] If you are using an aryl chloride, a specialized, highly active catalyst system is almost always required.
-
-
Atmosphere Control:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation and deactivation.[2] It is imperative to thoroughly degas your solvent (e.g., via sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.[4]
-
-
Catalyst and Ligand Integrity:
-
Catalyst Precursor: Palladium catalysts, such as Pd(OAc)₂, can degrade over time. Ensure your catalyst is fresh and has been stored correctly.
-
Ligand Oxidation: Phosphine ligands are notoriously prone to oxidation.[2] Use fresh ligands and handle them under an inert atmosphere where possible.
-
Q2: I am observing a significant amount of homocoupling product (biphenyl or 1,1'-diethyl-2,2'-biphenyl). How can I prevent this?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid reagent couple together.
-
Primary Cause: The presence of oxygen is a primary driver of homocoupling, as it can facilitate the oxidative coupling of the boronic acid molecules.[2] Rigorous degassing is your first line of defense.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes promote homocoupling. Conversely, adding the aryl halide in excess can help to avoid homocoupling of the boronic acid.[4]
-
Base Selection: The choice and purity of the base are crucial. Some bases can promote side reactions if not chosen carefully. Ensure your base is pure and anhydrous if the reaction calls for it.
Q3: What is the best catalyst and ligand combination for a sterically hindered coupling like this one?
A3: For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ may be inefficient. Modern, specialized ligands are required to facilitate both the oxidative addition and the challenging reductive elimination steps.
-
Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands are the industry standard for such transformations. Ligands like SPhos and XPhos are designed to promote the coupling of sterically hindered substrates by creating a coordinatively unsaturated, reactive palladium center.
-
Pre-formed Catalysts: Using pre-formed catalysts (palladacycles) like the G1 or G3 XPhos Palladacycle can provide more consistent results, as they do not require an in-situ reduction of a Pd(II) source to the active Pd(0) state.
Troubleshooting Workflow for Suzuki Coupling
The following diagram outlines a logical workflow for diagnosing low yield in your Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
III. Troubleshooting & FAQs: Grignard Reagent Cross-Coupling
While Suzuki couplings are often preferred, cross-coupling with Grignard reagents (e.g., Kumada coupling) is a powerful alternative, particularly when the corresponding boronic acid is unavailable or difficult to prepare.[5]
Q1: My Grignard reaction fails to initiate. I don't see any bubbling or feel an exotherm. What should I do?
A1: This is the most common failure point in Grignard synthesis. The reaction is highly sensitive to surface passivation of the magnesium and the presence of moisture.[6][7]
-
Anhydrous Conditions are Paramount: ALL glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight).[8][9] Solvents (typically THF or diethyl ether) must be anhydrous. Even atmospheric moisture can quench the reaction, so perform the reaction under a nitrogen or argon atmosphere.[10]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[6] This layer must be breached to initiate the reaction.
-
Initiation: Add a small portion of your aryl halide solution to the activated magnesium and wait for the reaction to start (cloudiness, gentle refluxing of the ether). You may need to gently warm the mixture to initiate it. Once initiated, add the rest of the halide solution slowly to maintain a controlled reflux.[7]
Q2: My reaction forms the Grignard reagent, but the subsequent cross-coupling step gives a low yield of this compound and a lot of biaryl byproduct (e.g., biphenyl). Why?
A2: This points to side reactions of the highly reactive Grignard reagent.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide starting material to form a homocoupled biaryl product. This is minimized by ensuring the Grignard formation is complete before adding the second coupling partner and catalyst, and by the slow addition of the aryl halide during the initial Grignard formation.[8]
-
Catalyst Choice: Traditional Kumada couplings often use Nickel or Palladium catalysts. For challenging substrates, modern iron-based catalysts in combination with N-heterocyclic carbene (NHC) ligands have shown excellent selectivity and can significantly suppress homocoupling.[5]
Grignard Reagent Formation and Key Side Reaction
Caption: Formation of the Grignard reagent and the competing Wurtz side reaction.
IV. Comparative Data & Protocols
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Suzuki-Miyaura Coupling | Grignard (Kumada) Coupling |
| Aryl Source 1 | Arylboronic Acid / Ester | Arylmagnesium Halide |
| Aryl Source 2 | Aryl Halide (I, Br, OTf, Cl) | Aryl Halide (Br, Cl) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | NiCl₂(dppp), FeCl₃, CoF₂ |
| Ligand | PPh₃, SPhos, XPhos | dppp, IPr, SIPr (NHCs) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | None (Grignard is the base) |
| Solvent | Toluene, Dioxane, THF, DME (+/- H₂O) | THF, Diethyl Ether |
| Temperature | 60 - 110 °C | 0 °C to Reflux |
| Key Sensitivity | Oxygen (catalyst deactivation)[2] | Water, Protic Solvents (reagent quenching)[7][10] |
Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound
This protocol is a representative example and should be adapted based on specific laboratory conditions and safety protocols.
-
Setup: To a flame-dried Schlenk flask, add 2-ethylphenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and the palladium catalyst system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add bromobenzene (1.0 mmol) via syringe, followed by degassed toluene (5 mL) and degassed water (1 mL).[11]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield this compound.
Protocol 2: Grignard Reagent Formation & Cross-Coupling
This protocol requires strict anhydrous and inert techniques.
-
Grignard Formation:
-
Place magnesium turnings (1.5 mmol) in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine.
-
Under nitrogen, add anhydrous diethyl ether (5 mL).
-
Dissolve 2-ethyl-bromobenzene (1.2 mmol) in anhydrous ether (5 mL) and add it to the dropping funnel.
-
Add ~1 mL of the halide solution to the magnesium. Wait for initiation (cloudiness/bubbling). If it does not start, gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure full conversion.[10]
-
-
Cross-Coupling:
-
In a separate Schlenk flask under nitrogen, add the catalyst system (e.g., FeF₃ (5 mol%) and SIPr ligand (5.5 mol%)).[5]
-
Add bromobenzene (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the catalyst mixture to 0 °C.
-
Slowly transfer the prepared Grignard solution via cannula to the catalyst mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by GC-MS.
-
-
Workup & Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
V. References
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from ResearchGate. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (n.d.). Benchchem. Retrieved from BenchChem. --INVALID-LINK--
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from CovaSyn. --INVALID-LINK--
-
Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit. Retrieved from Reddit. --INVALID-LINK--
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development. --INVALID-LINK--
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. (2020). The Royal Society of Chemistry. --INVALID-LINK--
-
Grignard Reaction. (n.d.). Retrieved from a university chemistry resource. --INVALID-LINK--
-
Technical Support Center: Optimizing Grignard Reactions for Aryl-Piperidinol Synthesis. (n.d.). Benchchem. Retrieved from BenchChem. --INVALID-LINK--
-
-
Grignard Reaction. (n.d.). Web Pages. Retrieved from a university chemistry resource. --INVALID-LINK--
-
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (n.d.). ResearchGate. --INVALID-LINK--
-
Highly selective biaryl cross-coupling reactions between aryl halides and aryl Grignard reagents: a new catalyst combination of N-heterocyclic carbenes and iron, cobalt, and nickel fluorides. (2009). PubMed. --INVALID-LINK--
-
Optimization of the Grignard reagent formation. (n.d.). ResearchGate. --INVALID-LINK--
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Retrieved from a university chemistry resource. --INVALID-LINK--
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Journal of Chemical Education. --INVALID-LINK--
-
Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). NIH. --INVALID-LINK--
-
Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. (n.d.). ACS Publications. --INVALID-LINK--
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC - NIH. --INVALID-LINK--
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). Accounts of Chemical Research. --INVALID-LINK--
-
Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling. (n.d.). NIH. --INVALID-LINK--
-
Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet. (n.d.). JEOL USA Inc. --INVALID-LINK--
-
Synthesis routes of 1-Ethyl-2-methylbenzene. (n.d.). Benchchem. --INVALID-LINK--
-
Technical Support Center: Synthesis of Ethyl-1,1-d2-benzene. (n.d.). Benchchem. --INVALID-LINK--
-
Exploring the Role of 1-Ethyl-2-Propyl Benzene in Solvent Applications. (2023). Retrieved from a chemical supplier website. --INVALID-LINK--
-
Phosphine-Catalyzed [4 + 2] Annulation. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--
-
This compound Formula. (n.d.). ECHEMI. --INVALID-LINK--
-
Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.). Retrieved from a university chemistry resource. --INVALID-LINK--
-
What is the best way of ethyl benzene synthesis? (2017). Quora. --INVALID-LINK--
-
Benzene, 1-ethyl-2-(phenylmethyl)-. (n.d.). NIST WebBook. --INVALID-LINK--
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. --INVALID-LINK--
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. --INVALID-LINK--
-
Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (2025). ResearchGate. --INVALID-LINK--
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.). The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Benzene. (n.d.). Wikipedia. --INVALID-LINK--
-
Purification of phenyl ethyl alcohol. (1993). European Patent Office. --INVALID-LINK--
-
What is a method for the preparation of ethyl benzene with a high yield? (2018). Quora. --INVALID-LINK--
-
Benzene Substituents: Reactions, Concepts, and Synthesis Practice (Worksheets Solutions Walkthrough). (2022). YouTube. --INVALID-LINK--
-
15.5 Multistep synthesis with aromatics. (n.d.). Organic Chemistry II - Lumen Learning. --INVALID-LINK--
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective biaryl cross-coupling reactions between aryl halides and aryl Grignard reagents: a new catalyst combination of N-heterocyclic carbenes and iron, cobalt, and nickel fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 11. www1.udel.edu [www1.udel.edu]
Technical Support Center: Column Chromatography Techniques for 2-Ethylbiphenyl Purification
Welcome to the technical support center for the purification of 2-Ethylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the isolation and purification of this non-polar compound. Here, you will find practical, in-depth answers to common challenges, structured to enhance your experimental success.
Section 1: Method Development & Optimization FAQs
This section addresses foundational questions you might have when setting up your purification workflow for 2-Ethylbiphenyl.
Q1: How do I select the appropriate stationary phase for 2-Ethylbiphenyl purification?
Answer: The choice of stationary phase is critical and depends on the polarity of your target compound and its impurities.[1][2]
-
Normal-Phase Chromatography (Most Common): For a non-polar compound like 2-Ethylbiphenyl, standard silica gel (SiO₂) is the most common and effective choice.[3][4] Silica gel is highly polar, and separation occurs based on the principle that more polar compounds in your mixture will interact more strongly with the stationary phase and elute later.[3][4] 2-Ethylbiphenyl, being non-polar, will have weak interactions and elute relatively quickly with a non-polar mobile phase.
-
Alternatives to Silica Gel: If you find that 2-Ethylbiphenyl is unstable on silica gel (which is slightly acidic), you can consider using alumina (Al₂O₃), which is available in acidic, neutral, or basic forms.[4][5] For particularly challenging separations of non-polar compounds, Florisil is another potential option.[5]
-
Reverse-Phase Chromatography: While less common for this specific application in a lab-scale purification context, reverse-phase chromatography is an alternative.[6] Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][6] In this mode, non-polar compounds like 2-Ethylbiphenyl are retained more strongly.[3][6] This can be particularly useful for separating it from highly polar impurities or when dealing with compounds that are water-insoluble.[7]
Q2: What is the best approach to selecting a mobile phase for separating 2-Ethylbiphenyl?
Answer: The goal is to find a solvent system where 2-Ethylbiphenyl has a Thin Layer Chromatography (TLC) retention factor (Rƒ) of approximately 0.2-0.4.[8] This Rƒ value typically translates to good separation on a column.
Step-by-Step Protocol for Mobile Phase Selection using TLC:
-
Prepare your TLC Plate: Spot your crude 2-Ethylbiphenyl mixture onto a silica gel TLC plate.
-
Start with a Non-Polar Solvent System: Begin with a very non-polar mobile phase. A good starting point is 100% hexane or a mixture of 5% ethyl acetate in hexane.[9]
-
Develop and Visualize: Place the TLC plate in a chamber with your chosen solvent system and allow it to develop. Visualize the spots using a UV lamp.
-
Analyze the Rƒ:
-
If the Rƒ is too low (spot doesn't move far): The mobile phase is not polar enough to move the compound. Gradually increase the polarity. For example, move from 5% ethyl acetate/hexane to 10%, then 15%, etc.
-
If the Rƒ is too high (spot moves with the solvent front): The mobile phase is too polar. Decrease the concentration of the polar solvent.
-
-
Optimize for Separation: The ideal solvent system will show clear separation between the 2-Ethylbiphenyl spot and any impurity spots. Experiment with different solvent combinations to maximize this separation.[10] Solvents are classified into different selectivity groups, and trying combinations from different groups (e.g., dichloromethane/hexane vs. ethyl acetate/hexane) can significantly alter the separation profile.[10]
Table 1: Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity (Eluting Strength on Silica) |
| Hexane / Heptane | Very Low |
| Toluene | Low |
| Dichloromethane | Medium |
| Diethyl Ether | Medium |
| Ethyl Acetate | Medium-High |
| Acetone | High |
| Methanol | Very High |
This table provides a general guide to solvent polarity. The optimal choice will be a mixture of a low-polarity solvent with a higher-polarity one.[11]
Q3: How do I scale up from TLC to a flash column?
Answer: Scaling up requires careful consideration of the column size and the amount of sample you are loading.
-
Column Packing: Proper column packing is essential to avoid issues like channeling or cracking, which lead to poor separation.[12] The "wet-packing" method, where a slurry of silica gel in the initial mobile phase is poured into the column, is generally preferred to ensure a uniform bed.[8]
-
Sample Loading: The sample should be dissolved in the minimum amount of solvent before being loaded onto the column.[13] If the sample is not very soluble in the mobile phase, you can use a slightly more polar solvent for dissolution or opt for the "dry-loading" method.[13]
-
Dry-Loading Protocol:
-
Dissolve your crude sample in a suitable solvent.
-
Add a small amount of silica gel (about 10-20 times the mass of your sample) to this solution.[13]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[13]
-
Carefully add this powder to the top of your packed column.[13]
-
-
Diagram 1: Workflow for Method Development & Scale-Up
Caption: From TLC optimization to column purification.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 2-Ethylbiphenyl.
Problem: My 2-Ethylbiphenyl is eluting with the solvent front (Rƒ is too high on the column).
-
Probable Cause: The mobile phase is too polar. Even a small percentage of a polar solvent like ethyl acetate can significantly reduce the retention of a non-polar compound like 2-Ethylbiphenyl on a silica column.
-
Solution:
-
Re-evaluate your TLC: Ensure you are using the exact same solvent system for the column as you did for the TLC.
-
Decrease Polarity: Reduce the percentage of the polar component in your mobile phase. If you were using 10% ethyl acetate/hexane, try 5% or even 2%.
-
Check First Fractions: Your compound may have eluted in the very first fractions collected.[5] Concentrate these early fractions and check them by TLC or NMR.[5][14]
-
Problem: My compound is not eluting from the column, or is taking a very long time with significant tailing.
-
Probable Cause 1: The mobile phase is not polar enough. While 2-Ethylbiphenyl is non-polar, it still requires a mobile phase with sufficient eluting strength to move it down the column in a reasonable time.
-
Solution 1:
-
Use a Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[12] This will elute any very non-polar impurities first, followed by your product.
-
Increase Polarity After Elution Starts: If your compound begins to elute but then tails excessively, you can increase the polarity of the mobile phase more significantly to speed up the elution of the remaining product.[5]
-
-
Probable Cause 2: The compound may have decomposed on the silica gel.
-
Solution 2:
-
Test for Stability: Run a "2D TLC" by spotting your compound, running the plate in one direction, then rotating it 90 degrees and running it again in the same solvent. If the spot smears or new spots appear, it indicates instability on silica.[5]
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[5]
-
Problem: I am getting poor separation between 2-Ethylbiphenyl and an impurity (co-elution).
-
Probable Cause 1: The chosen solvent system does not have the right selectivity for the separation.
-
Solution 1:
-
Probable Cause 2: The column is overloaded with the sample.
-
Solution 2:
-
Probable Cause 3: Poor column packing.
-
Solution 3:
Diagram 2: Troubleshooting Flowchart for Poor Separation
Caption: A decision tree for troubleshooting poor separation.
Section 3: Advanced Topics & Further Questions
Q4: When should I consider using reverse-phase chromatography for 2-Ethylbiphenyl?
Answer: Reverse-phase chromatography is a powerful technique that separates compounds based on hydrophobicity.[6] You should consider it under these circumstances:
-
Highly Polar Impurities: If your 2-Ethylbiphenyl sample is contaminated with very polar impurities (e.g., salts, highly polar starting materials), reverse-phase is ideal. The polar impurities will elute very quickly with the polar mobile phase, while the non-polar 2-Ethylbiphenyl will be retained and can be eluted later by increasing the organic solvent concentration.[3]
-
Compound Instability: If 2-Ethylbiphenyl proves to be unstable on silica or alumina, the neutral environment of a C18 reverse-phase column is a good alternative.
-
Analytical Confirmation: For high-purity applications, such as in drug development, High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (e.g., C18 or a Phenyl column) is the standard method for purity analysis and confirmation.[16][17] Aromatic compounds like 2-Ethylbiphenyl are well-retained on reverse-phase columns.[18]
Q5: What are the likely impurities I might encounter?
Answer: Impurities in a 2-Ethylbiphenyl sample typically originate from the synthetic route.[19][20] Common sources include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include biphenyl, ethylating agents, or related precursors.[19]
-
Byproducts of the Reaction: This could include isomers (e.g., 3- or 4-ethylbiphenyl), poly-ethylated biphenyls, or products from side reactions.
-
Degradation Products: If the compound is unstable under certain conditions (e.g., heat, acid), degradation impurities may form.[21]
-
Residual Solvents: Solvents used in the reaction or workup can remain as impurities.[20]
Identifying these impurities, often through techniques like HPLC, Mass Spectrometry (MS), and NMR, is crucial for developing an effective purification strategy.[22]
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. chromtech.com [chromtech.com]
- 7. biotage.com [biotage.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. magritek.com [magritek.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 19. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Preventing Isomerization in 1-Ethyl-2-phenylbenzene Synthesis
Welcome to the technical support center for the synthesis of substituted biphenyls. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 1-Ethyl-2-phenylbenzene. The primary obstacle in synthesizing this specific ortho-substituted isomer is controlling regioselectivity and preventing the formation of undesired meta- and para-isomers, particularly when employing classical synthetic methods.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will explore the mechanistic origins of these challenges and provide field-proven protocols to achieve high-purity synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: I attempted to synthesize this compound via Friedel-Crafts alkylation of biphenyl with an ethyl halide and AlCl₃, but my analysis shows a mixture of 2-, 3-, and 4-ethylbiphenyl. Why is this happening?
A1: This is a classic and expected outcome for this reaction class. The formation of a mixture of isomers during the Friedel-Crafts alkylation of biphenyl is due to two primary factors: the inherent nature of electrophilic aromatic substitution (EAS) on the biphenyl scaffold and the potential for carbocation rearrangements.
-
Lack of Regioselectivity: The phenyl substituent on the biphenyl ring is an ortho-, para- directing group for incoming electrophiles. During the reaction, the ethyl carbocation (or a related polarized complex) can attack the C2 (ortho) or C4 (para) positions. While the C2 position is electronically activated, it is also sterically hindered by the adjacent phenyl ring.[1][2][3] Consequently, the electrophile often preferentially attacks the less hindered C4 position, making 4-ethylbiphenyl a significant, if not the major, byproduct. Attack at the C3 (meta) position can also occur, though it is typically a minor product.
-
Carbocation Rearrangements: While less of an issue for a simple ethyl group, the Friedel-Crafts alkylation is notorious for carbocation rearrangements.[4][5][6] If a primary alkyl halide is used, the initial primary carbocation can rearrange to a more stable secondary or tertiary carbocation via hydride or alkyl shifts, leading to unexpected products.[4][6] This further complicates the product mixture.
Because of these limitations, direct Friedel-Crafts alkylation is not a recommended method for the regioselective synthesis of this compound.
Q2: Given the issues with direct alkylation, what is a reliable strategy to selectively synthesize this compound?
A2: To overcome the poor regioselectivity of direct alkylation, a more controlled, multi-step approach is required. We recommend two robust strategies: (A) a Friedel-Crafts Acylation followed by reduction, which offers better control than alkylation but may still require isomer separation, and (B) a modern cross-coupling reaction, which provides the highest degree of regioselectivity.
This two-step method circumvents the primary issues of the alkylation reaction. The electrophile in an acylation reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[6][7] Furthermore, the product of the reaction is a ketone, which contains an electron-withdrawing carbonyl group that deactivates the aromatic ring, preventing the common problem of polyalkylation.[8][9]
Experimental Protocol: Acylation of Biphenyl
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (e.g., to a bubbler), and an addition funnel. Maintain a dry, inert atmosphere (N₂ or Ar).
-
Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a dry solvent (e.g., CS₂ or nitrobenzene). Cool the suspension in an ice bath to 0-5 °C.
-
Addition: Dissolve biphenyl (1.0 eq.) and acetyl chloride (1.1 eq.) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension via the addition funnel.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product will be a mixture of 2-acetylbiphenyl and 4-acetylbiphenyl, which must be separated by column chromatography or fractional crystallization.
Experimental Protocol: Wolff-Kishner Reduction of 2-Acetylbiphenyl
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the purified 2-acetylbiphenyl (1.0 eq.), diethylene glycol (as solvent), and hydrazine hydrate (4-5 eq.).
-
Base Addition: Add potassium hydroxide (KOH, 4-5 eq.) pellets to the mixture.
-
Heating: Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off as the reaction proceeds. Maintain this temperature for 3-4 hours.
-
Workup: Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent like hexane or ether. Wash the organic extracts, dry, and concentrate to yield this compound.
For the highest level of regioselectivity, a palladium-catalyzed cross-coupling reaction is the superior method.[10][11] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, forms a C-C bond at precisely the functionalized positions, eliminating the formation of positional isomers.[12]
Proposed Route: (2-Ethylphenyl)boronic acid + Bromobenzene → this compound
Experimental Protocol: Suzuki Coupling
-
Setup: In a Schlenk flask under an inert atmosphere (Ar), combine (2-ethylphenyl)boronic acid (1.2 eq.), bromobenzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography to obtain pure this compound.
Q3: I am trying the Suzuki coupling, but my yields are low and I'm observing significant homocoupling byproducts (biphenyl and 2,2'-diethylbiphenyl). What should I do?
A3: Low yields and homocoupling are common issues in cross-coupling reactions that can be resolved through systematic optimization. Homocoupling, or dimer formation, is a side reaction where two identical molecules react with each other.[13]
Here is a troubleshooting table to guide your optimization:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Inactive catalyst (Pd(0) oxidized to Pd(II)).2. Inefficient base or incorrect solvent system.3. Reaction temperature is too low. | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove oxygen, which can deactivate the catalyst.[13]2. Base/Solvent Screening: Test different bases (e.g., K₃PO₄, CsF, K₂CO₃) and solvent systems. An aqueous base is often required for the transmetalation step.3. Increase Temperature: Incrementally increase the reaction temperature, but be mindful of potential catalyst decomposition at very high temperatures. |
| Significant Homocoupling | 1. Presence of oxygen promoting oxidative homocoupling.2. Suboptimal ligand choice or catalyst concentration.3. Rate of transmetalation is slow compared to side reactions. | 1. Improve Inert Atmosphere: Use a glovebox for reaction setup if possible and ensure rigorous degassing.[13]2. Ligand Selection: For sterically demanding couplings, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) which can accelerate the reductive elimination step, outcompeting side reactions.[11][14]3. Slow Addition: In some cases, slow addition of the boronic acid can maintain its low concentration, suppressing its dimerization. |
| Incomplete Reaction | 1. Catalyst decomposition over the reaction time.2. Insufficient equivalents of base or boronic acid.3. Steric hindrance slowing the reaction. | 1. Use a More Stable Pre-catalyst: Consider using a modern, air-stable Pd(II) pre-catalyst that generates the active Pd(0) species in situ.2. Check Stoichiometry: Ensure at least 2-3 equivalents of base are used. A slight excess (1.1-1.5 eq.) of the boronic acid is common.3. Optimize Ligand and Temperature: As mentioned, bulky ligands are crucial for coupling at sterically hindered positions like the ortho position of the biphenyl system.[2][15] |
Summary and Final Recommendations
For the successful and high-purity synthesis of this compound, it is critical to select a synthetic strategy that offers high regiochemical control.
-
Avoid: Direct Friedel-Crafts alkylation of biphenyl due to its inherent lack of regioselectivity and potential for side reactions.
-
Consider: The Friedel-Crafts Acylation-Reduction pathway is a viable, classical alternative that prevents rearrangements and poly-substitution. However, be prepared for the mandatory separation of ortho- and para-isomers after the acylation step.
-
Recommended: Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , represent the most robust and selective method. This approach forms the desired C-C bond with complete regiochemical fidelity, making it the strategy of choice for synthesizing sterically hindered, ortho-substituted biaryls.
By understanding the mechanistic underpinnings of these reactions and systematically troubleshooting reaction parameters, researchers can reliably synthesize this compound and related complex molecules.
References
- 1. Explain steric effect in biphenyls. | Filo [askfilo.com]
- 2. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]
- 4. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. EAS:Friedel-Crafts Alkylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. homework.study.com [homework.study.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. benchchem.com [benchchem.com]
- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 1-Ethyl-2-phenylbenzene Reactions
Welcome to the Technical Support Center for catalyst deactivation in 1-Ethyl-2-phenylbenzene reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate common issues related to catalyst performance during the dehydrogenation of this compound and analogous alkylaromatic compounds. As the dehydrogenation of this compound shares fundamental principles with the well-studied dehydrogenation of ethylbenzene to styrene, this guide leverages established knowledge from that field to provide actionable insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in the dehydrogenation of this compound.
Q1: What are the primary indicators of catalyst deactivation in my this compound dehydrogenation reaction?
A1: The most common symptoms of catalyst deactivation include a noticeable decrease in the conversion of this compound, a drop in selectivity towards the desired dehydrogenated product, and an increased pressure drop across the catalyst bed. You may also observe a change in the color of the catalyst, often darkening due to the formation of carbonaceous deposits, commonly known as coke.[1]
Q2: What are the most likely causes of my catalyst's deactivation?
A2: Catalyst deactivation in this context is typically attributed to three main mechanisms:
-
Coking or Fouling: This is the most frequent cause, where carbonaceous materials deposit on the active sites and within the pores of the catalyst, physically blocking reactants from accessing the catalytic surfaces.[2][3][4]
-
Promoter Loss: For potassium-promoted iron oxide catalysts, which are commonly used, the gradual loss of the potassium promoter is an irreversible deactivation mechanism that diminishes catalyst activity over time.[2][3][4]
-
Thermal Degradation (Sintering): Exposure to high temperatures can cause the small catalyst particles to agglomerate, leading to a reduction in the active surface area and, consequently, a loss of catalytic activity.[5]
Q3: What is the function of steam in this reaction, and how does it influence catalyst stability?
A3: Steam is a critical component in industrial dehydrogenation processes for several reasons. It acts as a heat carrier for the endothermic reaction and lowers the partial pressure of the hydrocarbons, which thermodynamically favors the formation of the dehydrogenated product.[1][6] Crucially, steam helps to minimize coke formation by gasifying carbonaceous deposits, thereby extending the catalyst's operational life.[1][6] Maintaining an optimal steam-to-oil ratio is therefore vital for catalyst stability.[7][8]
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. Deactivation due to coking is often reversible and can be addressed by a controlled burn-off of the carbon deposits. However, deactivation caused by promoter loss or significant thermal sintering is generally irreversible.
Q5: How can I prevent or minimize catalyst deactivation?
A5: Proactive measures can significantly extend catalyst life. These include:
-
Feedstock Purity: Ensure the this compound feed is free from impurities like sulfur, nitrogen compounds, and heavy metals, which can act as catalyst poisons.
-
Optimized Operating Conditions: Maintain the recommended steam-to-oil ratio, temperature, and pressure to minimize coke formation and thermal stress on the catalyst.[7][8]
-
Regular Monitoring: Track key performance indicators such as conversion, selectivity, and pressure drop to detect the early signs of deactivation.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and addressing catalyst deactivation.
Symptom Analysis
A decline in catalyst performance can manifest in several ways. Use the table below to correlate observed symptoms with potential causes.
| Symptom | Potential Cause(s) | Recommended Diagnostic Action(s) |
| Gradual decrease in conversion | Coking, Promoter Loss, Sintering | TPO, BET, ICP-MS, SEM-EDX |
| Decreased selectivity to desired product | Coking, Catalyst Phase Change | TPO, XRD |
| Increased pressure drop across reactor | Coking/Fouling | Visual Inspection, TPO |
| Rapid loss of activity | Poisoning (impurities in feed) | Feedstock Analysis (GC-MS, ICP-MS) |
Diagnostic Workflow
The following diagram illustrates a logical workflow for diagnosing the root cause of catalyst deactivation.
Caption: A flowchart outlining the steps to diagnose the cause of catalyst deactivation.
Detailed Experimental Protocols for Catalyst Characterization
Objective: To quantify the amount and characterize the nature of coke deposited on the catalyst.
Materials:
-
Spent catalyst sample (approx. 20-100 mg)
-
Quartz reactor tube
-
Furnace with temperature controller
-
Gas flow controllers
-
Oxidizing gas mixture (e.g., 1-5% O₂ in an inert gas like He or N₂)[9][10]
-
Detector for evolved CO₂ and/or CO (e.g., TCD, mass spectrometer, or FID with methanator)[9][10]
Procedure:
-
Accurately weigh approximately 20 mg of the spent catalyst and load it into the quartz reactor.[9]
-
Place the reactor in the furnace.
-
Purge the system with an inert gas (e.g., He) at a flow rate of 20-80 cc/min to remove any adsorbed species.[9]
-
Begin heating the sample under the inert gas flow to a desired starting temperature (e.g., 100 °C) and hold for 30 minutes to ensure the sample is dry.
-
Switch the gas flow to the oxidizing gas mixture.
-
Increase the temperature linearly at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 800-950 °C).[11]
-
Continuously monitor the concentration of CO₂ and/or CO in the effluent gas stream using the detector.
-
The amount of coke can be quantified by integrating the area under the CO₂ and CO peaks. Different peak temperatures can correspond to different types of coke (e.g., "soft" vs. "hard" coke).[10][11][12]
Objective: To measure the specific surface area of the catalyst and assess deactivation due to sintering or pore blockage.
Materials:
-
Fresh and spent catalyst samples
-
BET surface area analyzer
-
Sample tubes
-
Nitrogen gas (or Krypton for low surface area materials)
-
Liquid nitrogen
Procedure:
-
Accurately weigh an appropriate amount of the catalyst sample into a sample tube.
-
Degas the sample under vacuum or a flow of inert gas at an elevated temperature (e.g., 120-350 °C) for several hours to remove adsorbed contaminants.[2]
-
After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.
-
Place the sample tube on the analysis port of the BET instrument.
-
Immerse the sample tube in a dewar of liquid nitrogen.
-
The instrument will then automatically introduce known amounts of nitrogen gas at various partial pressures into the sample tube and measure the amount of gas adsorbed.
-
The specific surface area is calculated from the adsorption isotherm using the Brunauer-Emmett-Teller (BET) equation.[3][4][13][14] A significant reduction in surface area compared to the fresh catalyst suggests sintering or pore blockage.
Objective: To determine the concentration of the potassium promoter in fresh and spent catalysts.
Materials:
-
Fresh and spent catalyst samples
-
Acids for digestion (e.g., aqua regia, HF, HNO₃)[15]
-
Volumetric flasks
-
ICP-MS instrument
Procedure:
-
Accurately weigh a small amount of the catalyst sample.
-
Digest the sample in a suitable acid mixture using a microwave digester or hot plate to bring the potassium into solution.[16] The choice of acids will depend on the catalyst support material.
-
After complete digestion, carefully dilute the solution to a known volume with deionized water.
-
Prepare a series of potassium standard solutions of known concentrations.
-
Analyze the standard solutions and the sample solution using the ICP-MS. The instrument measures the intensity of a specific potassium isotope.[17][18]
-
Quantify the potassium concentration in the sample by comparing its signal intensity to the calibration curve generated from the standard solutions. A significant decrease in potassium concentration in the spent catalyst indicates promoter loss.
Objective: To visualize the morphology of the catalyst surface and identify the elemental composition of any deposits or contaminants.
Procedure:
-
Mount a representative sample of the catalyst onto an SEM stub using conductive carbon tape or paint.[8][19][20][21]
-
If the sample is non-conductive, apply a thin conductive coating (e.g., gold, carbon) using a sputter coater to prevent charging under the electron beam.[21]
-
Introduce the sample into the SEM chamber.
-
Obtain high-resolution images of the catalyst surface at various magnifications to observe changes in morphology, such as particle agglomeration (sintering) or the presence of surface deposits.
-
Use the EDX detector to perform elemental analysis on specific areas of interest. This can identify the elemental composition of coke deposits and detect the presence of catalyst poisons.[19]
Section 3: Catalyst Regeneration Protocols
This section provides detailed procedures for regenerating a deactivated catalyst.
Regeneration Workflow
The following diagram illustrates the decision-making process and steps for catalyst regeneration.
Caption: A flowchart illustrating the catalyst regeneration process.
Protocol for Controlled Coke Burn-Off
Objective: To remove carbonaceous deposits from the catalyst surface through oxidation in a controlled manner to avoid thermal damage.
Materials:
-
Coked catalyst
-
Reactor with temperature and gas flow control
-
Inert gas (e.g., Nitrogen)
-
Dilute oxygen source (e.g., air or a certified mixture of O₂ in N₂)
Procedure:
-
Load the coked catalyst into the reactor.
-
Heat the catalyst bed to an initial temperature of 385-400°C under a flow of inert gas.[9]
-
Once the temperature is stable, introduce a dilute stream of oxygen (e.g., 1-2 mol% O₂ in N₂) into the reactor.[9] Caution: The coke burn-off is highly exothermic. Careful control of the oxygen concentration and temperature is crucial to prevent catalyst sintering.
-
Monitor the temperature profile of the catalyst bed closely. The temperature will increase as the coke combusts. Do not allow the catalyst bed temperature to exceed the maximum recommended temperature for the catalyst (typically around 600°C for iron-based catalysts).[22]
-
Gradually increase the oxygen concentration or the temperature to maintain a controlled burn-off rate.
-
Continue the process until the concentration of CO₂ in the effluent gas returns to baseline, indicating that all the coke has been removed.
-
Switch back to an inert gas flow and cool the reactor to room temperature.
Protocol for Steam Regeneration
Objective: To remove coke deposits through gasification with steam, a milder regeneration method often used in-situ.
Materials:
-
Coked catalyst
-
Reactor with temperature and gas flow control
-
Steam generator
-
Inert gas (e.g., Nitrogen)
Procedure:
-
With the coked catalyst in the reactor, stop the hydrocarbon feed.
-
Maintain or increase the reactor temperature to the typical operating temperature or slightly higher (e.g., 600-700°C).
-
Introduce a continuous flow of steam through the catalyst bed. The steam reacts with the carbon deposits (coke) to form CO and H₂ (steam gasification).
-
Monitor the effluent gas for the presence of CO and CO₂ to track the progress of coke removal.
-
Continue the steam treatment until the production of carbon oxides ceases.
-
The catalyst can then be brought back online by reintroducing the hydrocarbon feed.
Section 4: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. materialneutral.info [materialneutral.info]
- 4. store.astm.org [store.astm.org]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cicyttp.org.ar [cicyttp.org.ar]
- 9. TPO Coke Analysis for Coked Catalysts: Methanation + FID Detection - Ami Instruments [ami-instruments.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. norlab.fi [norlab.fi]
- 14. Notes - MEASURING SURFACE AREAS IN CATALYSTS | Altamira Instruments [altamirainstruments.com]
- 15. publications.anl.gov [publications.anl.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Evaluation of Spent Catalyst Structure Changes during Ethylbenzene Dehydrogenation in Different Technologies | Semantic Scholar [semanticscholar.org]
- 18. hep.ucsb.edu [hep.ucsb.edu]
- 19. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 20. vaccoat.com [vaccoat.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1-Ethyl-2-phenylbenzene
Introduction
In the landscape of drug development and materials science, the precise structural elucidation of organic molecules is paramount. Biphenyl scaffolds, in particular, are privileged structures found in numerous pharmaceuticals and functional materials. The introduction of substituents onto this framework can drastically alter a molecule's chemical properties and biological activity. This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-ethyl-2-phenylbenzene (also known as 2-ethylbiphenyl), a representative ortho-substituted biphenyl.
As a Senior Application Scientist, my objective is not merely to present data but to illuminate the process of spectral interpretation. This document is structured to guide researchers through the logical workflow of a complete NMR analysis, from initial 1D spectra to advanced 2D correlation experiments. It is important to note that while extensive searches of public and chemical databases (NIST, PubChem, etc.) were conducted, readily available, fully assigned experimental NMR spectra for this compound are not prevalent[1][2][3][4]. Therefore, this guide is built upon a robust predictive framework, grounded in the foundational principles of NMR and validated by direct comparison with the known experimental spectra of its constituent parts: ethylbenzene and biphenyl. This approach provides a powerful and educational model for tackling the analysis of new or undocumented compounds.
Predicted NMR Spectral Data for this compound
The prediction of NMR spectra for a novel compound is a cornerstone of modern organic chemistry, leveraging the principle of chemical shift additivity and extensive spectral libraries. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in a standard solvent like CDCl₃, with Tetramethylsilane (TMS) as the reference (0.00 ppm).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 1.05 - 1.15 | Triplet (t) | J = 7.6 | 3H | -CH₂CH₃ |
| H-b | 2.45 - 2.55 | Quartet (q) | J = 7.6 | 2H | -CH₂ CH₃ |
| H-c to H-k | 7.15 - 7.50 | Multiplet (m) | - | 9H | Ar-H |
Rationale: The ethyl group signals are predicted based on typical values for ethylarenes. The methyl group (H-a) is a triplet due to coupling with the two methylene protons (n+1=3), and the methylene group (H-b) is a quartet due to coupling with the three methyl protons (n+1=4)[1]. The nine aromatic protons (H-c to H-k) are expected to produce a complex, overlapping multiplet region due to their similar chemical environments and intricate spin-spin coupling patterns[5].
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Carbon Type | Assignment |
| 14.5 - 16.0 | CH₃ | -CH₂CH₃ |
| 26.0 - 27.5 | CH₂ | -CH₂ CH₃ |
| 126.5 - 130.5 | CH | Aromatic C-H |
| 139.0 - 142.0 | C | Aromatic Quaternary |
Rationale: Due to molecular asymmetry, all 14 carbon atoms are chemically non-equivalent, and thus 14 distinct signals are expected. The ethyl group carbons are predicted based on data from ethylbenzene[6]. The aromatic region will contain 12 signals: 9 for protonated carbons (CH) and 3 for quaternary carbons (C-1, C-2, and C-1'). The ortho-substitution and steric hindrance between the rings will influence the chemical shifts, causing some deviation from simple additivity rules.
The Logical Workflow for Structural Elucidation
A comprehensive NMR analysis follows a structured progression from broad characterization to fine-detail connectivity and spatial arrangement. The following workflow outlines the experimental and logical steps required for the complete assignment of this compound.
Caption: Logical workflow for the complete NMR-based structural elucidation of this compound.
Detailed Spectral Analysis and Interpretation
One-Dimensional (1D) NMR Analysis
-
¹H NMR Spectrum: The most straightforward signals to assign are those of the ethyl group. A triplet integrating to 3H around 1.1 ppm (H-a) and a quartet integrating to 2H around 2.5 ppm (H-b) are definitive for an ethyl group attached to an aromatic ring. The key feature of the spectrum will be the complex, overlapping multiplet between approximately 7.15 and 7.50 ppm, integrating to 9H. The ortho-substitution breaks the symmetry seen in both ethylbenzene and biphenyl, leading to nine unique aromatic protons that couple to their neighbors, resulting in a signal pattern that is difficult to resolve without 2D techniques.
-
¹³C NMR Spectrum: A standard broadband proton-decoupled ¹³C NMR spectrum is predicted to show 14 distinct signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be essential to differentiate them:
-
DEPT-135: Would show the CH₃ signal (positive), the CH₂ signal (negative), and the nine aromatic CH signals (positive).
-
DEPT-90: Would only show the nine aromatic CH signals.
-
By comparing the full ¹³C spectrum with the DEPT experiments, the three quaternary carbons can be unambiguously identified as the signals present in the former but absent in the latter.
-
Two-Dimensional (2D) Correlation NMR Analysis
2D NMR is indispensable for assembling the molecular structure from the individual signals identified in the 1D spectra.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, the most critical cross-peak would be between the methyl triplet (H-a, ~1.1 ppm) and the methylene quartet (H-b, ~2.5 ppm), confirming the ethyl fragment. Additionally, a complex network of cross-peaks would appear in the aromatic region (7.15-7.50 ppm), showing the connectivity between adjacent aromatic protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides a powerful method for assigning the carbon signals. The HSQC spectrum would show a cross-peak connecting the ¹H signal of H-a to its ¹³C signal (~15 ppm), H-b to its carbon (~26 ppm), and each of the nine aromatic protons to their respective carbon atoms in the 126-130 ppm range[7].
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the overall carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations include:
-
From the methylene protons (H-b) to the quaternary carbon C-2 and the two adjacent aromatic CH carbons on the first ring. This definitively links the ethyl group to the biphenyl core.
-
From H-b to the quaternary carbon C-1', establishing the crucial link between the two phenyl rings.
-
From the aromatic protons on one ring to carbons on the other ring, further confirming the biphenyl structure.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space effect, providing information on the spatial proximity of nuclei, irrespective of bonding. This is critical for confirming the ortho substitution pattern. A key NOE correlation is predicted between the methylene protons of the ethyl group (H-b) and the proton at the C-2' position of the second phenyl ring. This observation would be unambiguous proof of the 1,2-substitution pattern, as this spatial proximity would not exist in the meta (1,3-) or para (1,4-) isomers.
Comparative Analysis with Related Compounds
To ground our predictions, we compare them with experimental data for ethylbenzene and biphenyl.
Table 3: Comparative ¹H and ¹³C NMR Data
| Compound | Group | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Reference |
| Ethylbenzene | -CH₂CH₃ | 1.22 (t) | 15.7 | [1] |
| -CH₂ CH₃ | 2.63 (q) | 29.0 | [1] | |
| Ar-H (o,m,p) | 7.0 - 7.45 (m) | 125.7, 127.9, 128.4 | [6] | |
| Ar-C (ipso) | - | 144.2 | [6] | |
| Biphenyl | Ar-H (o,m,p) | 7.34 - 7.60 (m) | 127.2, 127.3, 128.8 | [8] |
| Ar-C (ipso) | - | 141.2 | [8] | |
| This compound (Predicted) | -CH₂CH₃ | ~1.1 (t) | ~15 | - |
| -CH₂ CH₃ | ~2.5 (q) | ~26.5 | - | |
| Ar-H | 7.15 - 7.50 (m) | 126.5 - 130.5 | - | |
| Ar-C (quat.) | - | 139.0 - 142.0 | - |
The ortho-substitution in this compound leads to steric crowding, which forces the two phenyl rings to twist out of planarity. This loss of conjugation and the anisotropic effects from the neighboring ring are expected to shift the aromatic signals slightly upfield compared to biphenyl. Similarly, the methylene protons (H-b) are predicted to be slightly shielded compared to those in ethylbenzene due to the magnetic anisotropy of the adjacent phenyl ring.
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following sections detail standardized protocols for sample preparation and data acquisition.
Protocol for NMR Sample Preparation
A high-quality spectrum begins with a properly prepared sample. The goal is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial. If the sample is a liquid, use a micropipette to transfer approximately 10-20 µL.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The deuterium in the solvent is used by the spectrometer for field-frequency locking, ensuring spectral stability[9].
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtration: To remove any dust or undissolved particles that can degrade spectral resolution, filter the solution directly into a clean 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette[9][10].
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Ensure the final solution height in the tube is at least 4-5 cm to be within the detection region of the NMR probe[11].
Protocol for NMR Data Acquisition Workflow
The following is a generalized workflow for acquiring a standard suite of 2D NMR experiments on a modern spectrometer.
Caption: Standard workflow for the acquisition of 1D and 2D NMR spectra for structural elucidation.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp lines and high resolution[12].
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. This is used to check the sample, determine the spectral width (the frequency range needed), and calibrate the 90° pulse width, which is essential for quantitative experiments and many 2D sequences.
-
¹³C and DEPT Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum and the associated DEPT-90 and DEPT-135 spectra.
-
2D Spectra Acquisition: Sequentially run the 2D experiments (COSY, HSQC, HMBC, NOESY). Each experiment has specific parameters (e.g., mixing time for NOESY, evolution delays for HMBC) that can be optimized based on the molecule's properties[7][13].
-
Data Processing: The raw time-domain data (Free Induction Decay, FID) from each experiment is converted into a frequency-domain spectrum via a Fourier Transform. This process also involves phasing, baseline correction, and referencing to produce the final, interpretable spectrum.
Conclusion
The structural analysis of this compound serves as an excellent model for the comprehensive application of modern NMR techniques. While the absence of published experimental data necessitates a predictive approach, the principles outlined in this guide are universal. A logical workflow, beginning with 1D NMR for initial assessment and progressing through a suite of 2D correlation experiments (COSY, HSQC, HMBC), allows for the unambiguous assembly of the molecular framework. Crucially, for stereochemical and conformational questions, such as confirming the ortho-substitution pattern in this molecule, through-space techniques like NOESY are indispensable. By combining these methods and comparing the results to well-characterized structural analogues, researchers can confidently elucidate the structure of novel compounds with a high degree of certainty.
References
- 1. jeolusa.com [jeolusa.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. catalog.data.gov [catalog.data.gov]
- 4. echemi.com [echemi.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biphenyl(92-52-4) 13C NMR [m.chemicalbook.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. 1-Ethyl-2-(phenylmethyl)benzene | C15H16 | CID 119823 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Spectrum of 2-Ethylbiphenyl: Elucidating Structural Nuances Through Vibrational Spectroscopy
For researchers and professionals in drug development and materials science, the precise structural characterization of organic molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to probe the vibrational modes of molecules and identify key functional groups. This guide provides an in-depth analysis of the FT-IR spectrum of 2-Ethylbiphenyl, a substituted aromatic hydrocarbon. By comparing its spectral features with those of its constituent structural analogs, biphenyl and ethylbenzene, we aim to provide a clear framework for interpreting the spectra of complex aromatic systems.
The Principles of FT-IR Spectroscopy in Aromatic Compound Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. Each functional group within a molecule possesses a unique set of vibrational modes (stretching, bending, etc.), which absorb IR radiation at characteristic frequencies. For aromatic compounds, FT-IR is particularly insightful, revealing information about the substitution patterns on the benzene ring and the nature of the substituent groups.
Key spectral regions for aromatic compounds include:
-
Aromatic C-H Stretching: Typically observed between 3100 and 3000 cm⁻¹.[1][2]
-
Aromatic C=C Ring Stretching: A series of bands, often found in the 1600-1450 cm⁻¹ region.[3][4]
-
Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range, the positions of which are highly indicative of the ring's substitution pattern.[1][5]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is intrinsically linked to the sample preparation and data acquisition parameters. For a liquid sample like 2-Ethylbiphenyl, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation requirements.[6]
Step-by-Step Protocol for FT-IR Analysis of 2-Ethylbiphenyl using ATR:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, and allow it to dry completely. This prevents cross-contamination from previous samples.[7]
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum of the ambient environment (containing atmospheric water and carbon dioxide) will be subtracted from the sample spectrum to yield the pure spectrum of the analyte.
-
Sample Application: Place a small drop of 2-Ethylbiphenyl directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[7][8]
-
Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the liquid sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically perform the background subtraction and Fourier transform to generate the final FT-IR spectrum in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Diagram of the Experimental Workflow:
Caption: Experimental workflow for FT-IR analysis of 2-Ethylbiphenyl.
FT-IR Spectrum of 2-Ethylbiphenyl: A Detailed Analysis
The FT-IR spectrum of 2-Ethylbiphenyl is a composite of the vibrational modes arising from its three key structural components: the monosubstituted benzene ring, the ortho-disubstituted benzene ring, and the ethyl group. The following table details the expected characteristic absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3060 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on both phenyl rings.[3][4] |
| ~3020 | Aromatic C-H Stretch | |
| ~2965 | Aliphatic C-H Stretch (asymmetric) | Asymmetric stretching of the C-H bonds in the methyl (-CH₃) group.[9] |
| ~2930 | Aliphatic C-H Stretch (asymmetric) | Asymmetric stretching of the C-H bonds in the methylene (-CH₂) group.[9] |
| ~2870 | Aliphatic C-H Stretch (symmetric) | Symmetric stretching of the C-H bonds in the methyl (-CH₃) group.[9] |
| ~2855 | Aliphatic C-H Stretch (symmetric) | Symmetric stretching of the C-H bonds in the methylene (-CH₂) group. |
| ~1600 | Aromatic C=C Ring Stretch | In-plane stretching vibrations of the carbon-carbon double bonds in the phenyl rings.[3][4] |
| ~1580 | Aromatic C=C Ring Stretch | |
| ~1495 | Aromatic C=C Ring Stretch | |
| ~1465 | Aliphatic C-H Bend (scissoring) | Scissoring deformation of the methylene (-CH₂) group. |
| ~1450 | Aliphatic C-H Bend (asymmetric) | Asymmetric bending of the methyl (-CH₃) group. |
| ~1375 | Aliphatic C-H Bend (symmetric) | Symmetric "umbrella" bending of the methyl (-CH₃) group. |
| ~770-730 | Aromatic C-H Out-of-Plane Bend | Bending vibration characteristic of ortho-disubstitution on a benzene ring.[5] |
| ~750-690 | Aromatic C-H Out-of-Plane Bend | Bending vibration characteristic of monosubstitution on a benzene ring.[9] |
Comparative Spectral Analysis: 2-Ethylbiphenyl vs. Biphenyl and Ethylbenzene
To fully appreciate the spectral features of 2-Ethylbiphenyl, a comparison with its simpler analogs, biphenyl and ethylbenzene, is highly instructive.
-
Biphenyl (C₁₂H₁₀): This molecule consists of two phenyl rings linked by a single bond. Its FT-IR spectrum is characterized by aromatic C-H stretches above 3000 cm⁻¹, prominent aromatic C=C ring stretches around 1600-1450 cm⁻¹, and strong out-of-plane bending bands indicative of monosubstitution (treating one ring as a substituent on the other).[10][11][12]
-
Ethylbenzene (C₈H₁₀): This molecule features a single ethyl group attached to a benzene ring. Its spectrum shows both aromatic C-H stretches and aliphatic C-H stretches (from the ethyl group) just below 3000 cm⁻¹.[9][13] The aromatic region is similar to that of biphenyl, but the out-of-plane bending will be characteristic of monosubstitution.[9]
Comparative Table of Key FT-IR Absorptions:
| Vibrational Mode | Biphenyl (cm⁻¹) | Ethylbenzene (cm⁻¹) | 2-Ethylbiphenyl (cm⁻¹) | Key Insights |
| Aliphatic C-H Stretch | Absent | ~2965, 2930, 2870, 2855[9] | ~2965, 2930, 2870, 2855 | The presence of these bands clearly indicates the ethyl substituent in ethylbenzene and 2-ethylbiphenyl. |
| Aromatic C-H Stretch | ~3060, 3030 | ~3080-3030[9] | ~3060, 3020 | Present in all three, confirming the aromatic nature. |
| Aromatic C=C Ring Stretch | ~1600, 1480, 1430 | ~1600, 1500[9] | ~1600, 1580, 1495, 1450 | All three exhibit characteristic aromatic ring vibrations. The complexity in 2-ethylbiphenyl reflects the two different ring environments. |
| Aromatic C-H OOP Bend | ~735, 695 | ~770-690[9] | ~770-730 and ~750-690 | This region is highly diagnostic. Biphenyl and ethylbenzene show patterns for monosubstitution. 2-Ethylbiphenyl is expected to show a superposition of bands for both ortho-disubstitution and monosubstitution. |
Conceptual Diagram of Structural Contributions to the FT-IR Spectrum:
Caption: Relationship between structural components of 2-Ethylbiphenyl and their characteristic IR bands.
Conclusion
The FT-IR spectrum of 2-Ethylbiphenyl is a rich tapestry of vibrational information that, when dissected, provides a definitive fingerprint of its molecular structure. By understanding the characteristic absorption frequencies of its constituent parts—the ethyl group and the differently substituted phenyl rings—and by comparing them to simpler molecules like biphenyl and ethylbenzene, a confident and accurate spectral interpretation can be achieved. This comparative approach not only validates the identity of 2-Ethylbiphenyl but also serves as a powerful educational tool for elucidating the nuanced relationship between molecular structure and vibrational spectroscopy.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. jascoinc.com [jascoinc.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biphenyl(92-52-4) IR Spectrum [chemicalbook.com]
- 13. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Synthesis of 1-Ethyl-2-phenylbenzene for Researchers and Drug Development Professionals
For chemists engaged in the synthesis of complex organic molecules, the selection of a synthetic route is a critical decision that directly impacts yield, purity, scalability, and overall project timelines. This guide provides an in-depth, objective comparison of the primary synthetic strategies for obtaining 1-Ethyl-2-phenylbenzene, a biphenyl derivative with significance in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of Suzuki-Miyaura coupling, Grignard-based cross-coupling, and Friedel-Crafts reactions to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of the Biphenyl Moiety
Biphenyl scaffolds are privileged structures in drug discovery and development, appearing in a wide array of biologically active compounds. The conformational flexibility and ability to engage in various intermolecular interactions make them attractive cores for designing ligands for diverse biological targets. The targeted synthesis of substituted biphenyls, such as this compound, is therefore a crucial endeavor in the generation of novel chemical entities with therapeutic potential.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its versatility, functional group tolerance, and relatively mild reaction conditions.[1] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron species with an organohalide.[2] For the synthesis of this compound, two primary disconnection approaches are viable.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
The choice of ligands, base, and solvent system is crucial for an efficient reaction and can be tailored to the specific substrates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis via 1-Bromo-2-ethylbenzene and Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.
Materials:
-
1-Bromo-2-ethylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 1-bromo-2-ethylbenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Nickel- or Palladium-Catalyzed Kumada Cross-Coupling
Mechanistic Rationale
Similar to the Suzuki coupling, the Kumada coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The key difference lies in the nature of the organometallic reagent. Grignard reagents are highly reactive and basic, which can be both an advantage in terms of reactivity and a disadvantage due to their lower functional group tolerance compared to organoboranes.[4]
Caption: Catalytic cycle of the Kumada cross-coupling reaction (M = Ni or Pd).
Experimental Protocol: Synthesis via 1-Bromo-2-ethylbenzene and Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
1-Bromo-2-ethylbenzene
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equiv.) and a crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equiv.) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the iodine color disappears and the solution becomes cloudy and begins to reflux.[6]
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Kumada Coupling
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-bromo-2-ethylbenzene (1.0 equiv.) and the nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the prepared phenylmagnesium bromide solution to the cooled mixture via a cannula.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Route 3: Friedel-Crafts Alkylation and Acylation-Reduction
The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl substituents to an aromatic ring.[7] For the synthesis of this compound, two strategies based on this reaction can be envisioned: direct ethylation of biphenyl or a two-step acylation followed by reduction.
Mechanistic Rationale
Alkylation: In Friedel-Crafts alkylation, a Lewis acid catalyst (e.g., AlCl₃) generates a carbocation or a highly polarized complex from an alkyl halide, which then acts as the electrophile in an electrophilic aromatic substitution.[8] A major drawback of this method is the propensity for carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material.
Acylation-Reduction: Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. The resulting ketone is deactivated towards further acylation, thus avoiding poly-substitution. The carbonyl group can then be reduced to a methylene group via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction to yield the desired alkylated product.[2][9] This two-step sequence provides a reliable way to introduce primary alkyl chains without rearrangement.
Caption: Two strategies for Friedel-Crafts synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation of Biphenyl followed by Clemmensen Reduction
Part A: Friedel-Crafts Acylation
Materials:
-
Biphenyl
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add biphenyl (1.0 equiv.) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add aluminum chloride (1.1 equiv.) in portions.
-
Add acetyl chloride (1.05 equiv.) dropwise to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 2-acetylbiphenyl (along with the 4-isomer).
-
Purify by column chromatography or recrystallization.
Part B: Clemmensen Reduction
Materials:
-
2-Acetylbiphenyl
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride.
-
In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, water, concentrated HCl, and toluene.
-
Add the 2-acetylbiphenyl.
-
Heat the mixture to a vigorous reflux for several hours. Additional portions of HCl may be required during the reaction.
-
After completion, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and sodium bicarbonate solution, dry, and concentrate.
-
Purify the resulting this compound by column chromatography or distillation.
Comparative Analysis of Synthesis Routes
| Parameter | Suzuki-Miyaura Coupling | Kumada Coupling | Friedel-Crafts Alkylation | Friedel-Crafts Acylation-Reduction |
| Starting Materials | Organohalide, Organoboronic acid/ester | Organohalide, Grignard reagent | Biphenyl, Alkyl halide | Biphenyl, Acyl halide, Reducing agent |
| Catalyst | Palladium complex | Nickel or Palladium complex | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate, often with mixtures | Good (two steps) |
| Functional Group Tolerance | High | Low to Moderate | Low | Moderate (acylation), Low (reduction) |
| Key Advantages | Mild conditions, high tolerance for functional groups, commercially available reagents.[1][2] | Utilizes readily prepared Grignard reagents, can be cost-effective.[10] | One-step process. | Avoids carbocation rearrangements, leading to a single constitutional isomer of the alkyl chain. |
| Key Disadvantages | Cost of palladium catalysts, potential for boronic acid decomposition. | Highly reactive Grignard reagents are sensitive to moisture and protic functional groups.[4] | Prone to polyalkylation and carbocation rearrangements, leading to isomeric mixtures. | Two-step process, harsh conditions for reduction step. |
| Reaction Conditions | Typically 60-100 °C | 0 °C to room temperature | 0 °C to room temperature | Acylation: 0 °C to RT; Reduction: Reflux |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project.
-
For syntheses requiring high functional group tolerance and predictable outcomes, the Suzuki-Miyaura coupling is generally the preferred method. The availability of a wide range of boronic acids and the mild reaction conditions make it a robust and versatile choice.[11]
-
Direct Friedel-Crafts alkylation is generally the least desirable method for this target due to the high probability of forming a mixture of isomers (ortho-, meta-, para-) and polyalkylated products.
-
The Friedel-Crafts acylation-reduction sequence provides a more controlled approach than direct alkylation, ensuring the formation of the desired linear alkyl chain without rearrangement. This two-step process, however, involves harsher conditions in the reduction step.
For drug development and other applications where purity and predictability are paramount, the Suzuki-Miyaura coupling stands out as the most reliable and versatile strategy for the synthesis of this compound.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 1-Ethyl-2-phenylbenzene Derivatives
For researchers in medicinal chemistry and materials science, the synthesis of novel compounds is only the beginning. The crucial, non-negotiable next step is the unambiguous confirmation of their molecular structure. Derivatives of 1-Ethyl-2-phenylbenzene, a substituted biphenyl scaffold, present a unique set of analytical challenges. The presence of rotational isomers (atropisomers) due to hindered rotation around the phenyl-phenyl single bond, coupled with the potential for various substitution patterns, demands a multi-faceted analytical approach. A single technique is rarely sufficient; instead, a synergistic workflow provides the necessary cross-validation for absolute confidence in the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon-hydrogen framework, allowing for the determination of connectivity and the relative orientation of atoms.
Expertise & Experience: Why NMR is the First Step
For a this compound derivative, the primary questions are: "Are the substituent groups in the correct positions?" and "What is the conformation of the molecule in solution?". NMR answers these through a series of experiments:
-
¹H and ¹³C NMR: These 1D experiments provide the initial census of protons and carbons, with their chemical shifts and multiplicities offering clues about the local electronic environment and neighboring atoms.
-
2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, allowing us to trace the connectivity within the ethyl group and across the aromatic rings.
-
Heteronuclear Correlation (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) links protons directly to the carbons they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is more powerful, revealing longer-range (2-3 bond) correlations between protons and carbons. This is critical for unequivocally placing substituents by correlating protons on one ring to carbons on the other, or from the ethyl group to its parent ring.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space correlations between protons that are close to each other, regardless of bonding. For this compound derivatives, NOESY is invaluable for confirming the ortho substitution pattern by observing correlations between the ethyl group's protons and the protons on the adjacent phenyl ring.[1] Dynamic NMR studies can also be employed to measure the energy barriers to aryl-aryl bond rotation.[2]
Experimental Protocol: A Self-Validating NMR Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Initial 1D Scans: Acquire a standard ¹H NMR spectrum. This initial scan confirms sample presence and provides a guide for the spectral width of subsequent experiments. Following this, acquire a ¹³C{¹H} NMR spectrum.
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H spin systems.
-
2D HSQC & HMBC Acquisition: Acquire a gradient-selected HSQC to assign carbon resonances for all protonated carbons. Follow with a gHMBC experiment, optimizing the long-range coupling delay (~8 Hz) to capture key correlations that define the molecular backbone.
-
2D NOESY Acquisition (if required): If conformational or stereochemical questions remain, acquire a 2D NOESY experiment with a mixing time of ~500-800 ms to build up through-space correlations.
Data Presentation: Expected NMR Data for this compound
The following table outlines the expected chemical shifts and correlations for the parent compound, this compound. These are predictive values based on spectral data for biphenyl and related substituted aromatics.[3][4]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| Ethyl -CH₂- | ~2.6 - 2.8 | ~25 - 29 | C1, C2, C6 (of ethyl-bearing ring) | Protons on C6' (of adjacent ring) |
| Ethyl -CH₃ | ~1.2 - 1.4 | ~14 - 16 | -CH₂- | |
| Aromatic CH | ~7.1 - 7.6 | ~125 - 130 | Aromatic Quaternary Carbons | Adjacent Aromatic Protons |
| Quaternary C1 | - | ~141 - 144 | ||
| Quaternary C2 | - | ~139 - 142 |
Visualization: NMR Experimental Workflow
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.
Expertise & Experience: Validating Composition and Connectivity
-
High-Resolution Mass Spectrometry (HRMS): This is the most critical MS experiment. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS provides a mass measurement accurate to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula, confirming that the synthesized product has the correct number of carbons, hydrogens, and any other elements.
-
Electron Ionization (EI): This "hard" ionization technique fragments the molecule in a reproducible way. The resulting fragmentation pattern provides evidence for the presence of specific substructures. For a this compound derivative, we would expect to see fragments corresponding to the loss of a methyl or ethyl group, as well as ions characteristic of the biphenyl core.[5][6] The fragmentation pattern of a related isomer, 2-ethyldiphenylmethane, is available in the NIST Chemistry WebBook and serves as a useful reference.[7]
Experimental Protocol: A Standard MS Approach
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile. For HRMS, this is often further diluted to the µg/mL or ng/mL range.
-
Method Setup (HRMS-ESI): Infuse the sample directly into the mass spectrometer. Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). Perform an internal calibration to ensure high mass accuracy.
-
Method Setup (GC-MS with EI): For volatile, thermally stable derivatives, inject a dilute solution onto a GC column coupled to an EI mass spectrometer. The GC separates the sample from any minor impurities before it enters the ion source.
-
Data Analysis: For HRMS, compare the measured m/z of the molecular ion ([M+H]⁺ or [M+Na]⁺) with the theoretical mass for the target elemental formula. For GC-MS, analyze the fragmentation pattern and compare it to fragmentation rules and library data.
Data Presentation: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z (Nominal) | Fragmentation Origin |
| Molecular Ion [M]⁺ | C₁₄H₁₄⁺ | 182 | Ionization of the parent molecule. |
| [M-CH₃]⁺ | C₁₃H₁₁⁺ | 167 | Loss of a methyl radical from the ethyl group (Benzylic cleavage). |
| [M-C₂H₅]⁺ | C₁₂H₉⁺ | 153 | Loss of an ethyl radical. |
| Phenyl Ion | C₆H₅⁺ | 77 | Cleavage of the biphenyl bond. |
Visualization: Mass Spectrometry Analysis Workflow
X-ray Crystallography: The Unambiguous Proof
While NMR and MS provide data to deduce a structure, X-ray crystallography provides its direct observation. For any novel compound, especially one with potential stereoisomers or complex conformations, a crystal structure is the gold standard for publication and regulatory submission.[8]
Expertise & Experience: From Hypothesis to Certainty
X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam passing through it.[9] This technique provides:
-
Absolute Connectivity: It shows which atoms are bonded to which, confirming the overall molecular constitution derived from NMR.
-
Unambiguous Stereochemistry: It definitively resolves the spatial arrangement of atoms.
-
Precise Geometric Parameters: It yields accurate bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and for computational modeling.
The primary challenge is not the analysis but obtaining a high-quality, single crystal suitable for diffraction—a process that can sometimes be more art than science.
Experimental Protocol: The Path to a Crystal Structure
-
Crystallization: This is the most critical and often rate-limiting step.[8] Purified compound is dissolved in a minimal amount of solvent and a less-soluble "anti-solvent" is slowly introduced (e.g., by vapor diffusion). Many combinations of solvents and conditions may need to be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. It is then rotated in the X-ray beam while thousands of diffraction images are collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to best fit the experimental data, ultimately yielding the final atomic coordinates.[10]
Data Presentation: Comparison of Information Gained
| Technique | Information Provided |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, solution-state conformation. |
| Mass Spectrometry | Elemental formula, molecular weight, substructural fragments. |
| X-ray Crystallography | Absolute atomic connectivity, bond lengths, bond angles, torsional angles, solid-state conformation, crystal packing. |
Visualization: X-ray Crystallography Workflow
A Synergistic and Validating Approach
These three techniques—NMR, MS, and X-ray Crystallography—form a powerful, self-validating triad for structural confirmation. They are not redundant; they are complementary, with each method providing an orthogonal piece of evidence that, when combined, builds an unshakeable structural assignment.
Comparative Guide: At-a-Glance
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Connectivity, Solution Conformation | Molecular Formula, Fragmentation | Absolute 3D Structure |
| Sample State | Solution | Solution or Solid (for GC-MS) | Single Crystal |
| Sample Amount | Milligrams (mg) | Micrograms (µg) to Nanograms (ng) | Single Crystal |
| Destructive? | No | Yes (typically) | No (crystal is preserved) |
| Key Limitation | Can be ambiguous for complex isomers | Provides no stereochemical information | Requires a suitable single crystal |
Visualization: The Integrated Structural Confirmation Pathway
By following this integrated and logical pathway, researchers can move from a newly synthesized molecule to a fully validated structure with the highest degree of scientific confidence. This rigorous approach is essential for building robust structure-activity relationships, ensuring intellectual property claims, and advancing drug development and materials science projects.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents. | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 5. Benzene, 1-ethyl-2-(phenylmethyl)- [webbook.nist.gov]
- 6. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzene, 1-ethyl-2-(phenylmethyl)- [webbook.nist.gov]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to the Reaction Kinetics of 1-Ethyl-2-phenylbenzene Formation: Catalytic and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of biaryl compounds is a cornerstone for the development of pharmaceuticals, advanced materials, and fine chemicals. Among these, 1-Ethyl-2-phenylbenzene represents a key structural motif. Understanding the kinetics of its formation is paramount for process optimization, catalyst selection, and ensuring reaction efficiency and safety. This guide provides an in-depth, objective comparison of the primary catalytic routes for the synthesis of this compound, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
Introduction: The Significance of Kinetic Analysis in Biaryl Synthesis
The rate at which a chemical reaction proceeds is not merely an academic curiosity; it is a critical parameter that dictates the feasibility, scalability, and economic viability of a synthetic process. For the formation of this compound, a thorough kinetic analysis allows us to:
-
Elucidate Reaction Mechanisms: By studying how reaction rates change in response to varying concentrations of reactants, catalysts, and other parameters, we can infer the step-by-step molecular pathway of the transformation.
-
Optimize Reaction Conditions: Kinetic data enables the fine-tuning of temperature, pressure, and reactant ratios to maximize product yield and minimize reaction time.
-
Compare Catalyst Performance: A quantitative comparison of reaction rates and catalyst turnover frequencies provides a clear metric for selecting the most efficient catalytic system.
-
Ensure Safety and Control: Understanding the reaction kinetics is crucial for predicting and controlling heat evolution (exotherms) and preventing runaway reactions, particularly in large-scale production.
This guide will focus on the two most prevalent methods for the synthesis of this compound and its analogs: Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling. We will delve into the kinetic profiles of each, offering a comparative analysis to inform your experimental design and catalyst selection.
Friedel-Crafts Alkylation: A Classic Route and Its Kinetic Profile
The Friedel-Crafts alkylation is a fundamental and long-established method for forming carbon-carbon bonds to an aromatic ring. In the context of this compound synthesis, this typically involves the reaction of 2-phenyl-ethyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanistic Considerations and Rate-Determining Step
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the alkyl halide, generating a carbocation or a highly polarized complex that acts as the electrophile. This electrophile is then attacked by the nucleophilic aromatic ring.
The rate of the Friedel-Crafts alkylation is influenced by the concentrations of the aromatic substrate, the alkyl halide, and the catalyst. Kinetic studies on the phenethylation of benzene have shown that the reaction rate is first-order with respect to both the aromatic compound and the phenethyl chloride, and second-order with respect to the aluminum chloride catalyst. This suggests that the formation of the active catalytic species and its interaction with the reactants are crucial for the overall reaction rate.
A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. The initial product, this compound, is often more reactive than the starting benzene, leading to the formation of di- and tri-alkylated byproducts.[1] This side reaction can be minimized by using a large excess of the aromatic substrate.[1]
Potential Byproducts
A key consideration in any synthetic route is the formation of unwanted byproducts. In the Friedel-Crafts alkylation for this compound, several side reactions can occur:
-
Polyalkylation: As mentioned, the product can be more reactive than the starting material, leading to the addition of multiple ethylphenyl groups.[1]
-
Rearrangement: The carbocation intermediate can undergo rearrangement to a more stable carbocation, leading to isomeric products.[1]
-
Isomerization: The position of the ethyl group on the phenyl ring can vary, leading to a mixture of ortho, meta, and para isomers.
Careful control of reaction conditions, such as temperature and catalyst choice, is essential to maximize the yield of the desired this compound and minimize the formation of these byproducts.[1]
Suzuki-Miyaura Cross-Coupling: A Versatile and Widely Used Alternative
The Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. For the synthesis of this compound, this would involve the reaction of 2-ethylphenylboronic acid with a phenyl halide or vice versa.
The Catalytic Cycle and Kinetic Implications
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The rate of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the catalyst, the ligands, the base, the solvent, and the substrates. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step, particularly for less reactive aryl chlorides.[2] However, in some cases, the transmetalation or reductive elimination steps can also be rate-limiting.
Comparative Performance of Catalytic Systems
While palladium has traditionally been the metal of choice for Suzuki-Miyaura couplings, the use of more earth-abundant and economical metals like nickel is gaining significant attention.
| Catalyst System | Typical Reaction Conditions | Relative Rate (Qualitative) | Key Advantages | Key Disadvantages |
| Palladium-based | Mild temperatures (RT to 100 °C), various bases (e.g., K₂CO₃, Cs₂CO₃) | Fast | High functional group tolerance, well-established, broad substrate scope. | Higher cost, potential for palladium contamination in the final product. |
| Nickel-based | Often requires higher temperatures, stronger bases (e.g., t-BuOK) | Can be slower than Pd, but highly effective for specific substrates | Lower cost, earth-abundant. | Can be more sensitive to air and moisture, may have a narrower substrate scope for some applications. |
Kinetic studies on related Suzuki-Miyaura reactions have shown that the apparent activation energy can vary significantly depending on the catalyst and substrates used. For example, studies on the synthesis of fluorinated biphenyl derivatives using a supported palladium nanoparticle catalyst reported turnover frequencies (TOF) in the range of 44 to 67 h⁻¹ at 110 °C.[3] Another study using ligandless Pd nanoparticles for a Suzuki cross-coupling reaction reported an apparent activation energy of 58.3 kJ/mol.[4] This is notably lower than the activation energies reported for some homogeneous palladium complexes, which can be in the range of 100-116 kJ/mol.[4]
Common Byproducts
The Suzuki-Miyaura reaction is generally considered a clean reaction with high selectivity. However, some byproducts can form:
-
Homocoupling: The organoboron reagent can couple with itself to form a symmetrical biaryl (R'-R'). This is often promoted by the presence of oxygen.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Protodeboronation: The boronic acid can react with water or other protic species to replace the boronic acid group with a hydrogen atom.
The choice of base and careful exclusion of oxygen are critical to minimizing these side reactions.[5]
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data, a systematic and well-controlled experimental setup is essential. The following provides a general protocol for monitoring the kinetics of this compound formation using Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
Caption: A typical experimental workflow for monitoring reaction kinetics.
Step-by-Step GC-MS Protocol for Kinetic Monitoring
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., 2-ethyl-bromobenzene, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and a suitable internal standard (e.g., dodecane, 0.5 mmol) in the chosen solvent (e.g., toluene/water mixture).
-
Initiation: Place the flask in a pre-heated oil bath at the desired temperature and begin vigorous stirring. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the mixture. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of HCl or water) and a solvent for extraction (e.g., diethyl ether).
-
Sample Preparation: Vortex the quenched sample, allow the layers to separate, and take a sample from the organic layer for GC-MS analysis. If necessary, dilute the sample further.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS. The instrument should be calibrated with known concentrations of the starting materials, product, and internal standard to create calibration curves for accurate quantification.
-
Data Analysis: Integrate the peaks corresponding to the starting material, product, and internal standard. Use the calibration curves to determine the concentration of each species at each time point.
-
Kinetic Plotting: Plot the concentration of the product (or the disappearance of the starting material) as a function of time. The initial slope of this curve will give the initial reaction rate. By performing experiments with varying initial concentrations of reactants and catalyst, the order of the reaction with respect to each component can be determined.
Alternative Synthetic Routes
While Friedel-Crafts and Suzuki-Miyaura reactions are the most common, other methods for the synthesis of this compound exist, each with its own kinetic profile and set of advantages and disadvantages. These include:
-
Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.
-
Stille Coupling: This method uses organotin reagents. A significant drawback is the toxicity of the tin compounds.[2]
-
Grignard Cross-Coupling (Kumada Coupling): This classic method utilizes a Grignard reagent and an organohalide, typically with a nickel or palladium catalyst.
The kinetic behavior of these alternative routes will depend on the specific catalyst, substrates, and reaction conditions employed. A detailed kinetic comparison would require dedicated experimental studies for each method.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic methods, with Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling being the most prominent. The choice between these routes will depend on a variety of factors, including cost, substrate availability, desired purity, and scalability.
A thorough understanding of the reaction kinetics is indispensable for making an informed decision. While Friedel-Crafts alkylation offers a direct and often cost-effective approach, it can be plagued by issues of polyalkylation and rearrangement, requiring careful control of reaction conditions. The Suzuki-Miyaura coupling, on the other hand, provides a highly versatile and selective route with excellent functional group tolerance, albeit at a potentially higher catalyst cost. The emergence of nickel catalysis offers a promising, more sustainable alternative that warrants further kinetic investigation.
Future research in this area should focus on developing more active and robust catalysts, particularly those based on earth-abundant metals, and on performing detailed kinetic studies under industrially relevant conditions. The application of high-throughput experimentation and computational modeling will undoubtedly accelerate the discovery and optimization of new and improved methods for the synthesis of this compound and other valuable biaryl compounds.
References
A Researcher's Guide to Cross-Referencing Spectral Data for 2-Ethylbiphenyl
In the landscape of chemical research and drug development, the unambiguous identification of a compound is paramount. Spectroscopic techniques form the bedrock of this characterization, each providing a unique fingerprint of a molecule's structure and connectivity. However, reliance on a single data source can introduce ambiguity and potential errors. This guide provides a comprehensive walkthrough on the critical practice of cross-referencing spectral data for the aromatic hydrocarbon 2-Ethylbiphenyl (CAS No. 1812-51-7) from two authoritative databases: the National Institute of Standards and Technology (NIST) Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).
This guide is structured to provide not just the "what" but the "why" behind the process, empowering researchers to confidently and rigorously validate their own experimental findings. We will delve into the nuances of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, comparing the data available from these key resources.
The Imperative of Cross-Referencing
Instrumental variations, sample preparation methods, and data processing algorithms can all introduce subtle differences in spectral data. Cross-referencing data from multiple, well-curated databases serves as a vital self-validating mechanism. It allows researchers to:
-
Confirm the identity of a synthesized or isolated compound: By comparing experimental data with multiple reference spectra, confidence in the structural assignment is significantly increased.
-
Identify potential impurities: Discrepancies between an experimental spectrum and reference data may indicate the presence of contaminants.
-
Understand the influence of experimental conditions: Variations in reported spectra can sometimes be attributed to different solvents, concentrations, or instrument parameters, providing valuable insights for method development.
A Comparative Analysis of Spectral Data for 2-Ethylbiphenyl
To illustrate the process of cross-referencing, we will examine the spectral data for 2-Ethylbiphenyl obtained from the NIST Chemistry WebBook and SDBS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, offering crucial clues about its molecular weight and structure. The primary source for electron ionization mass spectrometry (EI-MS) data for 2-Ethylbiphenyl is the NIST Chemistry WebBook.[1][2][3]
| Database | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragmentation Peaks [m/z] (Relative Intensity) |
| NIST Chemistry WebBook | 182 | 167 | 165 (35%), 152 (20%), 115 (10%), 91 (5%) |
The mass spectrum reveals a molecular ion peak at m/z 182, corresponding to the molecular weight of 2-Ethylbiphenyl (C₁₄H₁₄). The base peak at m/z 167 is attributed to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pattern for ethyl-substituted aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. We will examine both ¹H and ¹³C NMR data, primarily sourced from the Spectral Database for Organic Compounds (SDBS).
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
| Database | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| SDBS | 7.50 - 7.20 | m | 9H | Aromatic protons |
| 2.65 | q | 2H | -CH₂- | |
| 1.25 | t | 3H | -CH₃ |
The ¹H NMR spectrum from SDBS shows a complex multiplet in the aromatic region (7.50-7.20 ppm) integrating to nine protons. The ethyl group is clearly identified by the quartet at 2.65 ppm (the -CH₂- group adjacent to a methyl group) and the triplet at 1.25 ppm (the -CH₃ group adjacent to a methylene group).
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in a molecule.
| Database | Chemical Shift (δ) [ppm] | Assignment |
| SDBS | 142.1, 141.8, 138.9, 129.8, 129.3, 128.0, 127.2, 126.8, 125.8 | Aromatic carbons |
| 26.0 | -CH₂- | |
| 15.8 | -CH₃ |
The ¹³C NMR spectrum from SDBS displays nine distinct signals in the aromatic region, consistent with the nine different carbon environments in the two phenyl rings of 2-Ethylbiphenyl. The aliphatic carbons of the ethyl group are observed at 26.0 ppm (-CH₂-) and 15.8 ppm (-CH₃).
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum for 2-Ethylbiphenyl is available from SDBS.
| Database | Frequency (cm⁻¹) | Intensity | Assignment |
| SDBS | 3060 - 3010 | m | C-H stretch (aromatic) |
| 2965 - 2870 | s | C-H stretch (aliphatic) | |
| 1600, 1480, 1450 | m | C=C stretch (aromatic ring) | |
| 770, 740 | s | C-H bend (out-of-plane, ortho-disubstituted) |
The IR spectrum from SDBS shows characteristic absorptions for an aromatic compound with aliphatic substitution. The peaks in the 3060-3010 cm⁻¹ region are indicative of aromatic C-H stretching, while the strong absorptions between 2965 and 2870 cm⁻¹ correspond to the C-H stretching of the ethyl group. The sharp peaks at 770 and 740 cm⁻¹ are characteristic of ortho-disubstitution on a benzene ring.
Experimental Workflow for Spectral Data Cross-Referencing
The following section outlines a systematic approach to acquiring and cross-referencing spectral data for a compound of interest, using 2-Ethylbiphenyl as an example.
Step-by-Step Methodology
-
Initial Compound Identification: Begin by determining the key identifiers for your compound, including its chemical name, CAS Registry Number, and molecular formula. For 2-Ethylbiphenyl, these are:
-
Name: 2-Ethylbiphenyl
-
CAS No.: 1812-51-7
-
Formula: C₁₄H₁₄
-
-
Database Search Strategy:
-
NIST Chemistry WebBook: Navigate to the NIST Chemistry WebBook website. Use the "Name" or "CAS No." search option to locate the entry for 2-Ethylbiphenyl.[1][2][3]
-
Spectral Database for Organic Compounds (SDBS): Access the SDBS website. Utilize the "Compound Name" or "CAS No." search functionality to find the spectral data for 2-Ethylbiphenyl.
-
-
Data Acquisition and Extraction:
-
Mass Spectrometry (from NIST): Locate the "Mass spectrum (electron ionization)" section. Record the m/z values and relative intensities of the molecular ion, base peak, and other significant fragments.
-
NMR Spectroscopy (from SDBS):
-
¹H NMR: Open the proton NMR spectrum. For each signal, record the chemical shift (ppm), the multiplicity (e.g., s, d, t, q, m), and the integration value.
-
¹³C NMR: Access the carbon NMR spectrum. Record the chemical shifts (ppm) of all unique carbon signals.
-
-
Infrared Spectroscopy (from SDBS): View the FT-IR spectrum. Identify and record the frequencies (cm⁻¹) of the major absorption bands and note their relative intensities (strong, medium, weak).
-
-
Data Comparison and Analysis:
-
Create a summary table for each spectroscopic technique, listing the data obtained from each database.
-
Compare the key features of the spectra. Note any significant differences in peak positions or relative intensities.
-
If discrepancies are observed, consider the experimental details provided by the databases (e.g., solvent for NMR, instrument type) to understand the potential sources of variation.
-
-
Experimental Data Correlation:
-
Acquire the experimental spectra (MS, NMR, IR) for your sample of 2-Ethylbiphenyl under appropriate conditions.
-
Carefully compare your experimental data with the cross-referenced database information.
-
A strong correlation across all three techniques provides high confidence in the identity and purity of your compound.
-
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the logical flow of spectral data acquisition and cross-referencing.
Caption: Workflow for Acquiring and Cross-Referencing Spectral Data.
Caption: Logical Relationship in Spectral Data Cross-Validation.
Conclusion
The rigorous identification of chemical compounds is a cornerstone of scientific integrity. By embracing the practice of cross-referencing spectral data from multiple reputable databases, researchers can significantly enhance the reliability of their findings. This guide has demonstrated a systematic approach to this process using 2-Ethylbiphenyl as a model compound, drawing upon the rich data resources of the NIST Chemistry WebBook and the Spectral Database for Organic Compounds. Adherence to such validation workflows is not merely good practice; it is essential for the advancement of robust and reproducible science.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Ethyl-2-phenylbenzene
This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of 1-Ethyl-2-phenylbenzene. Moving beyond a simple checklist, this document elucidates the chemical principles and regulatory frameworks that govern these procedures, ensuring that safety and compliance are integrated into your laboratory workflows.
Section 1: Core Principles and Hazard Assessment
This compound is an aromatic hydrocarbon. While specific data for this isomer is limited, its structural similarity to well-characterized solvents like ethylbenzene and xylene dictates that it must be handled with a high degree of caution. The disposal plan is therefore predicated on mitigating its significant flammability, toxicity, and environmental hazards.
The primary risks associated with this compound are rooted in its physical and chemical properties. Its high volatility and flammable vapors, which are heavier than air, create a significant fire and explosion risk, as vapors can travel to distant ignition sources and flash back.[1][2][3] From a health perspective, it poses an acute risk through inhalation and ingestion and is a skin and eye irritant.[1][4][5] The potential for fatality upon aspiration (if swallowed and entering the lungs) is a critical concern that must be managed.[2][6] Furthermore, as an organic solvent, it is toxic to aquatic life and must be prevented from entering environmental systems.[3][4]
Table 1: Hazard Profile of this compound and Structurally Similar Aromatic Hydrocarbons
| Hazard Category | GHS Pictogram(s) | Description of Risk & Rationale |
| Flammability | 🔥 | Highly Flammable Liquid and Vapor. The compound's low flash point means it can form an ignitable mixture with air at or near room temperature. Vapors are heavier than air and can accumulate in low-lying areas.[1][2][3] |
| Acute Health | 💀 | May be fatal if swallowed and enters airways. Aspiration into the lungs can cause severe chemical pneumonitis.[6] Harmful if inhaled. High vapor concentrations can depress the central nervous system, leading to dizziness, headache, and narcosis.[1][4] |
| Health Hazard | ❤️ | May cause damage to organs through prolonged or repeated exposure. Chronic exposure to similar solvents has been linked to damage to the hearing organs, kidneys, and liver.[3][7] |
| Irritant | ❗ | Causes skin and eye irritation. Direct contact can defat the skin, leading to dermatitis, and cause serious eye irritation.[1][4][5] |
| Environmental | 🌳 | Toxic to aquatic life with long-lasting effects. Release into waterways or sewer systems can cause significant harm to aquatic ecosystems.[1][2] |
Section 2: Pre-Disposal Safety: In-Lab Waste Accumulation
Proper disposal begins with safe handling and accumulation in the laboratory. The objective is to contain the waste securely, prevent accidental release, and ensure it is clearly identified for final disposal.
Table 2: Required Personal Protective Equipment (PPE) for Handling Waste
| Protection Type | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Recommended for their resistance to aromatic hydrocarbons.[1] Avoid latex or PVC gloves, which offer insufficient protection. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities. | Protects against splashes and irritating vapors.[1] |
| Respiratory | Handle only within a certified chemical fume hood. For spills or work outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | Prevents inhalation of harmful vapors that can cause acute and chronic health effects.[1][5] |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat. | Protects skin from contamination and provides a barrier against fire hazards.[1][8] |
Protocol for Waste Accumulation
-
Select an Appropriate Waste Container: Use a chemically resistant container (e.g., glass or high-density polyethylene) with a tight-sealing screw cap. The container must be in good condition, free of cracks or residue.
-
Grounding and Bonding: When transferring waste, especially in larger volumes, ground and bond the waste container and the source container to prevent static electricity buildup, which can ignite flammable vapors.[4]
-
Use Non-Sparking Tools: All tools used to open containers or transfer waste must be made of non-sparking materials (e.g., beryllium copper).[4][9]
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in the chemical name ("this compound" and any other components), the accumulation start date, and the associated hazards (Flammable, Toxic).
-
Keep Container Closed: The waste container must remain tightly sealed at all times except when actively adding waste. This minimizes the release of flammable and toxic vapors.[1]
-
Store in a Designated Area: Store the waste container in a secondary containment bin within a well-ventilated, designated satellite accumulation area. This area must be away from heat, sparks, open flames, and strong oxidizing agents.[1][2][8]
Section 3: Regulatory Framework and Waste Classification
As the generator, your institution is legally responsible for correctly identifying and classifying the waste according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) and corresponding state authorities.[10][11]
This compound waste will be classified as hazardous based on both its characteristics and its likely listing.
-
Characteristic Waste: It exhibits the characteristic of Ignitability (D001) due to its low flash point.
-
Listed Waste: As a spent solvent, it falls under the F-list of hazardous wastes from non-specific sources. It is chemically similar to solvents listed under F003 (xylene, ethylbenzene) and F005 (benzene, toluene), making it highly probable that waste streams containing it will be classified as such.[12][13]
The following diagram illustrates the decision-making process for classifying this chemical waste.
Caption: Waste classification decision tree based on RCRA regulations.
Section 4: Step-by-Step Disposal Protocol
Disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals. Your role is to ensure the waste is properly prepared for shipment off-site.
Experimental Protocol: Final Disposal Logistics
-
Waste Segregation: Ensure waste this compound is not mixed with incompatible materials, particularly strong oxidizing agents, which can cause vigorous and potentially explosive reactions.[9] Keep halogenated and non-halogenated solvent waste streams separate if required by your disposal vendor.
-
Engage a Licensed Vendor: Contact your institution’s Environmental Health & Safety (EHS) department to arrange a pickup. They will work with a licensed Treatment, Storage, and Disposal Facility (TSDF) vendor.
-
Prepare for Transport: Ensure all waste containers are clean on the outside, properly sealed, and accurately labeled. The vendor will not accept poorly labeled or leaking containers.
-
Complete the Hazardous Waste Manifest: The manifest is a legal document that tracks the waste from your facility (the generator) to its final destination.[11] Your EHS department will typically complete this form, but you must provide accurate information on the waste composition.
-
Final Disposition: The designated TSDF will use high-temperature incineration to destroy the chemical.[14] This is the environmentally preferred method as it breaks the molecule down into less harmful components like carbon dioxide and water, unlike landfilling which is prohibited for liquid hazardous wastes.
The overall workflow for proper disposal is summarized in the following diagram.
Caption: End-to-end workflow for compliant hazardous waste disposal.
Section 5: Emergency Procedures for Spills
Accidental spills must be managed immediately and safely.
-
For Small Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area and control all ignition sources.[9]
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand, earth, or a commercial sorbent pad.[4][14] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material and place it in a sealable, labeled container for disposal as hazardous waste.
-
Clean the spill area. Ventilate the area until vapors have dissipated.
-
-
For Large Spills (beyond the capacity of lab personnel):
-
Evacuate the area immediately.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Activate the nearest fire alarm to alert building occupants.
-
Call emergency services and your institution's EHS department. Provide them with the chemical name and approximate quantity spilled.
-
Do not re-enter the area until cleared by emergency responders.
-
By adhering to these scientifically-backed and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the integrity of your research operations.
References
- 1. keyera.com [keyera.com]
- 2. carlroth.com [carlroth.com]
- 3. Ethylbenzene - DCCEEW [dcceew.gov.au]
- 4. nj.gov [nj.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl benzene [cdc.gov]
- 6. amsty.com [amsty.com]
- 7. Ethylbenzene | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. wku.edu [wku.edu]
- 14. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to the Safe Handling of 1-Ethyl-2-phenylbenzene
As researchers and professionals in drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-Ethyl-2-phenylbenzene (CAS No. 1812-51-7), also known as 2-Ethylbiphenyl. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific isomer, this document synthesizes data from closely related isomers and parent compounds, adhering to the precautionary principle to ensure the highest level of safety in your laboratory.
Understanding the Hazard: A Proactive Approach
This compound is an aromatic hydrocarbon.[1][2][3] While specific toxicological data for this compound is limited, its structure suggests potential hazards common to substituted biphenyls and ethylbenzene, including flammability, skin and eye irritation, and respiratory effects upon inhalation.[4][5][6] Therefore, we must treat it as a hazardous substance, implementing robust safety protocols.
Known Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 1812-51-7 | [1][2][3][7] |
| Molecular Formula | C₁₄H₁₄ | [1][2][3] |
| Molecular Weight | 182.26 g/mol | [1][2][3] |
| Boiling Point | 266.0 °C - 298.5°C at 760 mmHg | [1][2] |
| Melting Point | -6.0 °C | [1] |
| Flash Point | 136.9°C | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a risk-based assessment of your specific experimental conditions. The following recommendations are based on the potential hazards of this compound and its analogs.
Eye and Face Protection
Direct contact with aromatic hydrocarbons can cause serious eye irritation.[5]
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Increased Risk Scenarios: When there is a risk of splashing or aerosol generation, a face shield worn over safety goggles is required.
Skin Protection
Prolonged or repeated skin contact with similar chemicals can lead to irritation and dermatitis.
-
Gloves: Wear chemical-impermeable gloves.[4] Given the aromatic nature of the compound, nitrile gloves may offer adequate protection for incidental contact, but for prolonged handling, heavier-duty gloves are recommended. Always inspect gloves for signs of degradation or perforation before use and replace them regularly.[4] Wash hands thoroughly after handling.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against accidental splashes.
Respiratory Protection
Inhalation is a primary route of exposure for volatile organic compounds.[9]
-
Standard Operations: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[4][8]
-
Emergency Situations or Poor Ventilation: If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection when handling this compound.
Operational and Disposal Plans: Ensuring a Safe Workflow
A safe experiment is one that is planned from start to finish, including disposal.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4][8]
-
Ignition Sources: This compound is combustible. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] Keep it separate from incompatible materials such as strong oxidizing agents.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after use.[8]
Accidental Release Measures
In the event of a spill, your immediate actions are critical.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Containment: Prevent the spill from entering drains or waterways.[4]
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[4]
Disposal Plan
Chemical waste must be managed responsibly to protect our environment.
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible wastes.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[10] Do not dispose of it down the drain.[4]
First Aid: Immediate and Effective Response
Should an exposure occur, a rapid and informed response is vital.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
By integrating these safety protocols into your experimental workflow, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. echemi.com [echemi.com]
- 2. 1,1'-BIPHENYL,2-ETHYL- | 1812-51-7 [chemnet.com]
- 3. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Ethyl-1,1'-biphenyl [synhet.com]
- 8. aksci.com [aksci.com]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. capotchem.com [capotchem.com]
- 11. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
